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  • Product: 1,3-Dioctadecylurea
  • CAS: 4051-66-5

Core Science & Biosynthesis

Foundational

1,3-Dioctadecylurea synthesis mechanism and reaction pathway

An In-Depth Technical Guide to the Synthesis of 1,3-Dioctadecylurea: Mechanisms, Pathways, and Protocols Introduction 1,3-Dioctadecylurea (also known as N,N'-dioctadecylurea) is a symmetrical, long-chain aliphatic urea d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1,3-Dioctadecylurea: Mechanisms, Pathways, and Protocols

Introduction

1,3-Dioctadecylurea (also known as N,N'-dioctadecylurea) is a symmetrical, long-chain aliphatic urea derivative. Its unique molecular structure, featuring a central polar urea group flanked by two long C18 nonpolar hydrocarbon tails, imparts valuable physicochemical properties. This amphiphilic character makes it a subject of significant interest in materials science as a potent organogelator, a component in controlled-release drug delivery systems, and a building block for supramolecular assemblies. For researchers and professionals in these fields, a comprehensive understanding of its synthesis is paramount for achieving high purity, yield, and scalability.

This guide provides an in-depth exploration of the primary synthesis mechanisms and reaction pathways for 1,3-dioctadecylurea. It emphasizes the causality behind experimental choices, offers detailed, field-proven protocols, and is grounded in authoritative references to ensure scientific integrity.

Part 1: Core Synthesis Mechanisms and Pathways

The formation of the urea linkage (R-NH-C(O)-NH-R') is the central transformation in this synthesis. For a symmetrical molecule like 1,3-dioctadecylurea, two primary strategic approaches are prevalent: the isocyanate-amine coupling pathway and various phosgene-free methodologies.

The Isocyanate-Amine Coupling Pathway: A Robust and High-Yield Approach

This is the most direct and widely employed method for synthesizing 1,3-disubstituted ureas. The core of this pathway is the highly efficient and typically exothermic nucleophilic addition of a primary amine to an isocyanate.

Mechanism: The synthesis proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of octadecylamine onto the electrophilic carbon atom of the isocyanate group (-N=C=O) in octadecyl isocyanate. The resulting intermediate rapidly undergoes a proton transfer to form the stable urea linkage. This reaction is generally quantitative and proceeds cleanly, often without the need for a catalyst.[1][2]

Caption: Nucleophilic addition of octadecylamine to octadecyl isocyanate.

Causality Behind Experimental Choices:

  • Reactant Purity: The high reactivity of the isocyanate group means it can react with any nucleophile, including water, to form an unstable carbamic acid that decomposes to an amine and CO₂, leading to symmetrical urea byproducts. Therefore, using anhydrous solvents and ensuring the purity of the starting amine is critical for achieving a high yield of the desired product.[3]

  • Solvent Selection: A non-protic, anhydrous solvent like diethyl ether or anhydrous toluene is typically chosen. Ethers are advantageous as the final urea product is often insoluble, allowing for easy isolation by filtration.[4]

Precursor Synthesis - The Phosgene Dilemma: The primary challenge in this pathway lies in the synthesis of the octadecyl isocyanate precursor.

  • Traditional Route (Phosgenation): The industrial standard involves reacting octadecylamine with the highly toxic gas phosgene (COCl₂) or its safer liquid alternatives like diphosgene or triphosgene.[3][5][6][7] This reaction proceeds via an intermediate carbamoyl chloride, which is then heated to eliminate HCl, yielding the isocyanate.[6][7] While effective, the extreme toxicity of phosgene necessitates specialized equipment and handling procedures, making it less suitable for standard laboratory settings.

  • Phosgene-Free Routes: Modern synthetic chemistry prioritizes avoiding hazardous reagents. Isocyanates can be generated in situ from amines using reagents that activate a carbonyl source. For instance, Boc-protected amines can be converted to isocyanates using 2-chloropyridine and trifluoromethanesulfonyl anhydride.[8] Other methods involve rearrangement reactions like the Curtius or Hofmann rearrangements from acyl azides or amides, respectively.[9]

Phosgene-Free Synthesis Pathways

Given the hazards of phosgene, direct methods that avoid isocyanate intermediates are highly desirable for their improved safety profile.

Mechanism A: Reaction of Octadecylamine with Urea A straightforward and atom-economical approach involves heating two equivalents of octadecylamine with one equivalent of urea. In this reaction, urea serves as the carbonyl source. The mechanism involves the nucleophilic attack of the amine on a urea carbonyl, followed by the elimination of ammonia. This process is repeated to form the symmetrical 1,3-disubstituted product.

Causality Behind Experimental Choices:

  • High Temperature: This reaction typically requires elevated temperatures (e.g., >130°C) to drive off the ammonia gas, shifting the equilibrium towards the product.

  • Catalyst: While the reaction can proceed thermally, catalysts can be employed to lower the required temperature and improve reaction times.

  • Purity Concerns: The high temperatures can sometimes lead to side reactions and the formation of byproducts, potentially complicating purification.

Mechanism B: Reaction with Carbonate Derivatives A more sophisticated phosgene-free route utilizes cyclic carbonates, such as ethylene carbonate, as a carbonyl source. This method offers a safer and often cleaner alternative to direct reaction with urea.[10][11] The reaction is typically base-catalyzed and proceeds in two stages:

  • Carbamate Formation: The first equivalent of octadecylamine reacts with ethylene carbonate to open the ring, forming a hydroxyethyl carbamate intermediate.

  • Urea Formation: The second equivalent of octadecylamine displaces the hydroxyethyl group to form the final 1,3-dioctadecylurea product.

Using an alkali metal alkoxide or a trialkylamine as a base can catalytically promote this reaction, allowing for high yields without requiring high-pressure conditions.[10]

Part 2: Experimental Protocols & Data

The following section provides a detailed, self-validating protocol for the isocyanate-amine coupling pathway, which remains the most reliable method for obtaining high-purity 1,3-dioctadecylurea on a laboratory scale.

Protocol: Synthesis of 1,3-Dioctadecylurea via Isocyanate-Amine Coupling

Objective: To synthesize 1,3-dioctadecylurea from octadecylamine and octadecyl isocyanate with high yield and purity.

Materials & Reagents:

  • Octadecylamine (C₁₈H₃₇NH₂, FW: 269.51 g/mol )

  • Octadecyl isocyanate (C₁₈H₃₇NCO, FW: 295.51 g/mol )[5]

  • Anhydrous Diethyl Ether (or Toluene)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Workflow Diagram:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Purification A 1. Dissolve Octadecylamine in Anhydrous Ether C 3. Add Isocyanate Solution Dropwise to Amine at RT A->C B 2. Prepare Octadecyl Isocyanate Solution in Dropping Funnel B->C D 4. Stir for 2-4 hours (Precipitate Forms) C->D E 5. Cool Reaction Mixture D->E F 6. Filter Solid Product (Vacuum Filtration) E->F G 7. Wash with Cold Ether F->G H 8. Dry Under Vacuum G->H

Caption: Experimental workflow for the synthesis of 1,3-dioctadecylurea.

Step-by-Step Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere of nitrogen.

  • Reactant 1 Preparation: In the round-bottom flask, dissolve octadecylamine (1.0 eq) in anhydrous diethyl ether. Stir the solution at room temperature.

  • Reactant 2 Preparation: In the dropping funnel, prepare a solution of octadecyl isocyanate (1.0 eq) in anhydrous diethyl ether.

  • Reaction: Add the octadecyl isocyanate solution dropwise to the stirring octadecylamine solution over 30 minutes. The reaction is exothermic, and a white precipitate of 1,3-dioctadecylurea will begin to form almost immediately.

  • Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours to ensure complete conversion. The progress can be monitored by Thin Layer Chromatography (TLC).[12]

  • Isolation: Cool the reaction flask in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the white solid product by vacuum filtration. Wash the solid copiously with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified white solid under high vacuum to remove any residual solvent. The product is typically obtained in high purity without the need for further recrystallization.

Self-Validation and Characterization:

  • Yield: The yield should be nearly quantitative (>95%). A significantly lower yield may indicate incomplete reaction or the presence of moisture in the reagents/solvent.

  • Melting Point: The purified product should exhibit a sharp melting point around 110-112 °C.[13] A broad melting range suggests impurities.

  • Spectroscopy: Confirmation of the structure should be performed using standard techniques such as FT-IR (presence of C=O stretch ~1630 cm⁻¹ and N-H stretch ~3300 cm⁻¹), and ¹H NMR spectroscopy.

Quantitative Data Summary

The table below summarizes typical parameters for the primary synthesis route.

ParameterIsocyanate-Amine CouplingPhosgene-Free (Urea Method)
Stoichiometry 1:1 (Amine:Isocyanate)2:1 (Amine:Urea)
Temperature Room Temperature> 130 °C
Catalyst Typically not requiredOptional, to reduce temp.
Solvent Anhydrous Ether/TolueneOften solvent-free or high-boiling solvent
Typical Yield > 95%70-90%
Purity High, easily purifiedMay require recrystallization
Safety Concern Isocyanate handling (toxic, moisture-sensitive)High temperatures, ammonia release

Conclusion

The synthesis of 1,3-dioctadecylurea is most reliably achieved through the nucleophilic addition of octadecylamine to octadecyl isocyanate. This method is high-yielding, clean, and produces a product that is often pure enough without extensive purification. The primary consideration for this pathway is the safe handling and sourcing of the octadecyl isocyanate precursor. While phosgene-free alternatives, such as direct reaction with urea or cyclic carbonates, offer significant safety and environmental advantages by avoiding highly toxic reagents, they may require more stringent reaction conditions or result in lower yields and purity.[10][14][15] The choice of synthetic route will ultimately depend on the scale of the reaction, available equipment, and the specific safety protocols of the research environment.

References

  • Process for preparing 1, 3-disubstituted urea.
  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. National Institutes of Health (NIH). [Link]

  • Scheme 2. Synthesis of unsymmetrical 1,3-disubstituted urea. ResearchGate. [Link]

  • Tertiary amines promoted synthesis of symmetrical 1,3-disubstituted ureas. PubMed. [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. PubMed. [Link]

  • (A) Synthesis scheme of 1,3-disubstituted ureas. (B) A thin layer... ResearchGate. [Link]

  • Expedient phosgene-free synthesis of symmetrical diarylureas from carbamates. Arkivoc. [Link]

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  • Octadecyl isocyanate. ChemBK. [Link]

  • Preparation method of symmetrical urea compound.
  • One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry. [Link]

  • Phosgene-free synthesis of N-methyl-N′,N′-diphenylurea | Request PDF. ResearchGate. [Link]

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  • Phosgene-free and Chemoselective Synthesis of Novel Polyureas from Activated l-Lysine with Diphenyl Carbonate. ResearchGate. [Link]

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Exploratory

An In-depth Technical Guide to the Physical and Chemical Characteristics of 1,3-Dioctadecylurea

Introduction 1,3-Dioctadecylurea, also known as N,N'-Distearylurea, is a symmetrically substituted long-chain urea derivative that has garnered significant interest within the pharmaceutical and material sciences.[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,3-Dioctadecylurea, also known as N,N'-Distearylurea, is a symmetrically substituted long-chain urea derivative that has garnered significant interest within the pharmaceutical and material sciences.[1][2][3] Its unique molecular structure, dominated by two C18 alkyl chains, imparts a highly lipophilic and waxy character, making it an exemplary candidate for use as a solid lipid excipient. This guide provides a comprehensive technical overview of the core physicochemical, spectroscopic, and thermal properties of 1,3-Dioctadecylurea. We will delve into the causality behind its characterization, provide field-proven experimental protocols, and explore its pivotal role in advanced drug delivery systems, such as Solid Lipid Nanoparticles (SLNs). This document is intended for researchers, formulation scientists, and drug development professionals seeking a deeper, application-oriented understanding of this versatile compound.

Section 1: Molecular and Chemical Identity

The fundamental properties of 1,3-Dioctadecylurea stem directly from its chemical structure: a central urea moiety flanked by two saturated 18-carbon alkyl chains. This configuration establishes a molecule with a small, polar urea head and two large, nonpolar tails, defining its amphiphilic yet overwhelmingly lipophilic nature.

Caption: Chemical Structure of 1,3-Dioctadecylurea (C37H76N2O).

This structure results in a high molecular weight and a significant nonpolar surface area, which are critical determinants of its physical properties and applications.

Table 1: Core Molecular and Chemical Identifiers

Property Value Source
IUPAC Name 1,3-dioctadecylurea [3]
Synonyms N,N'-Dioctadecylurea, N,N'-Distearylurea [2][3]
CAS Number 4051-66-5 [1][2]
Molecular Formula C37H76N2O [1][3]
Molecular Weight 565.01 g/mol [1][2]
XLogP3 17 [3]
Hydrogen Bond Donor Count 2 [3]

| Hydrogen Bond Acceptor Count | 1 |[3] |

Section 2: Physicochemical Properties

The macroscopic properties of 1,3-Dioctadecylurea are a direct consequence of its molecular structure. It exists as a white to off-white powder or waxy solid at room temperature.[1] Its two long, saturated alkyl chains allow for significant van der Waals interactions and efficient crystal packing, leading to a relatively high melting point for a lipidic molecule.

Table 2: Key Physical Properties | Property | Value | Significance in Formulation | | --- | --- | --- | | Appearance | White to off-white powder |[1] | Easy to handle and process in standard pharmaceutical manufacturing. | | Melting Point | 110 - 112 °C |[1] | Ensures it remains a solid lipid at physiological temperatures, which is critical for creating stable SLNs. | | Boiling Point | ~658 °C at 760 mmHg |[2] | High thermal stability; not a primary concern for most pharmaceutical processing. | | Density | ~0.863 g/cm³ |[2] | Lower than water; relevant for certain formulation processes like emulsification. | | Solubility | Poor aqueous solubility |[4][5] | A defining characteristic that makes it ideal for encapsulating lipophilic drugs and forming the matrix of lipid-based nanoparticles. |

The most critical property for drug delivery applications is its extremely low water solubility.[4][5] This lipophilicity dictates its function as a matrix-forming agent in lipid-based delivery systems, designed to encapsulate and control the release of equally lipophilic active pharmaceutical ingredients (APIs).

Section 3: Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of 1,3-Dioctadecylurea. The key functional groups—the secondary amide (urea) and the long alkyl chains—give rise to a distinct and predictable spectroscopic fingerprint.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features from the urea group and the hydrocarbon chains. The presence of hydrogen bonding in the solid state can lead to broadening of the N-H and C=O peaks.

  • N-H Stretching: A moderate to strong absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of the N-H bonds in the urea moiety.[6]

  • C-H Stretching: Intense, sharp peaks will appear in the 2850-2960 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching of the C-H bonds in the numerous methylene (CH₂) and methyl (CH₃) groups of the octadecyl chains.[7]

  • C=O Stretching (Amide I band): A very strong, sharp absorption is expected around 1630-1690 cm⁻¹, which is characteristic of the carbonyl group in the urea structure.[7]

  • N-H Bending (Amide II band): A moderate band around 1550 cm⁻¹ is typically observed, arising from N-H bending coupled with C-N stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and proton environments within the molecule. Due to the molecule's symmetry, the number of unique signals is far fewer than the total number of atoms.

  • ¹H NMR:

    • Alkyl CH₃ (Terminal Methyl): A triplet signal will appear in the upfield region, typically around δ 0.8-0.9 ppm.

    • Alkyl (CH₂)n (Methylene Chain): A large, broad multiplet will dominate the spectrum around δ 1.2-1.6 ppm, representing the bulk of the methylene protons in the two octadecyl chains.[8]

    • N-CH₂ (Methylene adjacent to Nitrogen): A multiplet shifted downfield to approximately δ 3.1-3.3 ppm due to the deshielding effect of the adjacent nitrogen atom.[8]

    • N-H (Amide Protons): A broad signal, typically appearing around δ 5.5-6.0 ppm. Its position and shape can be highly dependent on the solvent, concentration, and temperature.[8]

  • ¹³C NMR:

    • C=O (Urea Carbonyl): A single signal in the far downfield region, typically around δ 157-160 ppm.[8]

    • Alkyl Carbons: A series of signals in the upfield region (δ 14-40 ppm) corresponding to the carbons of the octadecyl chains. The terminal methyl carbon will be the most upfield, while the carbon adjacent to the nitrogen (N-CH₂) will be the most downfield of the alkyl signals.

Section 4: Thermal and Crystalline Characterization

For its application as a solid lipid, understanding the thermal behavior and crystalline nature of 1,3-Dioctadecylurea is paramount. These properties directly influence the stability, drug-loading capacity, and release profile of the final nanoparticle formulation.

cluster_0 Characterization Workflow start 1,3-Dioctadecylurea (Raw Material) dsc Differential Scanning Calorimetry (DSC) start->dsc xrd X-Ray Diffraction (XRD) start->xrd dsc_out1 Melting Point (Tm) & Enthalpy (ΔH) dsc->dsc_out1 dsc_out2 Polymorphism (Multiple Peaks) dsc->dsc_out2 dsc_out3 Purity Assessment dsc->dsc_out3 xrd_out1 Crystalline vs. Amorphous Content xrd->xrd_out1 xrd_out2 Crystal Lattice Information xrd->xrd_out2

Caption: Workflow for Thermal and Crystalline Characterization.

Differential Scanning Calorimetry (DSC)

DSC is the primary technique used to measure the thermal transitions of a material. For 1,3-Dioctadecylurea, it provides critical data on its melting point, enthalpy of fusion, and potential polymorphic transitions. This is essential to confirm that the lipid will be in a solid state at both room and body temperatures, a prerequisite for SLN integrity.[9][10]

  • Sample Preparation: Accurately weigh 3-5 mg of 1,3-Dioctadecylurea powder into a standard aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent any loss of material. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to 150 °C at a constant heating rate of 10 °C/min under a nitrogen purge (50 mL/min). The range is chosen to be well above the expected melting point.

    • Hold at 150 °C for 2 minutes to ensure complete melting and erase thermal history.

    • Cool the sample back to 25 °C at a rate of 10 °C/min.

  • Data Analysis: Analyze the heating curve from the first scan. The sharp endothermic peak corresponds to the melting of the substance. The onset temperature of this peak is taken as the melting point (Tm), and the integrated area under the peak provides the enthalpy of fusion (ΔH).[11]

X-ray Diffraction (XRD)

Powder XRD is used to investigate the crystalline structure of the material. The resulting diffraction pattern reveals whether the material is crystalline or amorphous and provides information about the specific crystal lattice. A highly crystalline structure is often desired for SLNs as it can lead to more stable formulations and controlled drug expulsion during storage.[12]

Section 5: Core Applications in Pharmaceutical Development

The combination of high lipophilicity, a melting point well above body temperature, and physiological compatibility makes 1,3-Dioctadecylurea an excellent structural material for Solid Lipid Nanoparticles (SLNs).[13][14][15]

cluster_SLN Solid Lipid Nanoparticle (SLN) core Solid Lipid Matrix (1,3-Dioctadecylurea) drug1 Drug drug2 Drug surfactant_shell surfactant_label Surfactant/Stabilizer (e.g., Poloxamer, Lecithin)

Caption: Schematic of an SLN with a 1,3-Dioctadecylurea core.

SLNs are colloidal carriers that encapsulate a drug within a solid lipid core, providing benefits such as:

  • Enhanced Bioavailability: Improving the solubility and absorption of poorly water-soluble drugs.[15]

  • Controlled Release: The solid matrix slows the diffusion of the encapsulated drug, allowing for sustained release profiles.

  • Drug Protection: Shielding the API from enzymatic or chemical degradation.

  • Targeted Delivery: The surface of SLNs can be functionalized for targeted delivery to specific tissues.

This protocol outlines a common and scalable method for producing 1,3-Dioctadecylurea-based SLNs.

  • Preparation of Lipid Phase:

    • Weigh 1,3-Dioctadecylurea (e.g., 500 mg) and the lipophilic drug to be encapsulated.

    • Heat the mixture in a beaker to approximately 120-125 °C (5-10 °C above the lipid's melting point) with gentle stirring until a clear, homogenous oil phase is formed.

  • Preparation of Aqueous Phase:

    • In a separate beaker, dissolve a suitable surfactant (e.g., Poloxamer 188 or Tween 80, 2% w/v) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase (120-125 °C).

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise while stirring at high speed (e.g., 8000 rpm) using a high-shear homogenizer for 5-10 minutes. This forms a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to a high-pressure homogenizer (HPH) pre-heated to the same temperature.

    • Homogenize the emulsion for 5-10 cycles at a pressure of 500-1500 bar. The exact parameters must be optimized for the specific formulation. This crucial step reduces the droplet size to the nanometer range.

  • Cooling and Nanoparticle Formation:

    • Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently. As the lipid droplets cool below the melting point of 1,3-Dioctadecylurea, they solidify into SLNs.

  • Characterization:

    • Analyze the final SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine encapsulation efficiency by separating the free drug from the SLNs (e.g., via ultracentrifugation) and quantifying the drug in each fraction.

Conclusion

1,3-Dioctadecylurea is a well-defined chemical entity whose value in pharmaceutical sciences is derived directly from its distinct physicochemical properties. Its long alkyl chains and high melting point make it an ideal candidate for creating stable, solid-core nanoparticles for drug delivery. A thorough understanding and characterization of its thermal, crystalline, and spectroscopic properties are not merely academic exercises; they are essential, self-validating steps in the rational design and development of robust and effective lipid-based nanomedicines. The protocols and data presented in this guide serve as a foundational resource for scientists working to harness the potential of this versatile excipient.

References

  • LookChem. (n.d.). 1,3-Dioctadecylthiourea. Retrieved from LookChem. [Link]

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  • ResearchGate. (2008). Analysis of the infrared and Raman spectra of the symmetrically substituted 1,3-diphenylurea and 1,3-diphenylacetone (dibenzyl ketone). Retrieved from ResearchGate. [Link]

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  • National Center for Biotechnology Information. (n.d.). 1,3-Dioctadecylurea. PubChem Compound Database. Retrieved from [Link]

  • Gauthier, J. Y., et al. (2005). Oral Delivery of 1,3-dicyclohexylurea Nanosuspension Enhances Exposure and Lowers Blood Pressure in Hypertensive Rats. Journal of Medicinal Chemistry, 48(8), 2827–2834. [Link]

  • National Center for Biotechnology Information. (2023). Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes. PMC. Retrieved from [Link]

  • ResearchGate. (2005). DSC characterisation of urea-formaldehyde (UF) resin curing. Retrieved from ResearchGate. [Link]

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Foundational

An In-Depth Technical and Safety Guide to 1,3-Dioctadecylurea (CAS: 4051-66-5) for Research Professionals

This document provides a comprehensive technical and safety overview of 1,3-Dioctadecylurea, CAS Number 4051-66-5. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a stand...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical and safety overview of 1,3-Dioctadecylurea, CAS Number 4051-66-5. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer deeper insights into the compound's properties, handling protocols, and scientific applications. The causality behind safety measures is explained, and all protocols are presented with the clarity required for direct implementation in a laboratory setting.

Section 1: Chemical Identification and Physicochemical Profile

1,3-Dioctadecylurea is a symmetrical, long-chain dialkylurea.[1] Its molecular structure is characterized by a central polar urea group flanked by two non-polar 18-carbon (octadecyl) alkyl chains.[1] This distinct amphiphilic architecture is the primary determinant of its physical properties and functional applications, particularly its behavior as a surfactant and structuring agent.

Table 1: Physicochemical and Identification Data for 1,3-Dioctadecylurea

Property Value Source(s)
CAS Number 4051-66-5 [2][3]
Molecular Formula C₃₇H₇₆N₂O [1][2][4]
Molecular Weight 565.0 g/mol [2][3][4]
IUPAC Name 1,3-dioctadecylurea [2]
Synonyms N,N'-Dioctadecylurea, Distearylurea [2]
Appearance Solid, Powder [4]
Melting Point 110-112 °C [3][4][5]

| Purity | Typically ≥97% |[3][6] |

The high melting point is indicative of the strong van der Waals forces between the long alkyl chains and potential hydrogen bonding at the urea core, resulting in a stable crystalline solid at room temperature. Its utility in various applications stems directly from these properties.

Section 2: Hazard Identification and Toxicological Assessment

A critical aspect for any researcher is a thorough understanding of a compound's toxicological profile. For 1,3-Dioctadecylurea, there is a significant lack of comprehensive toxicological data.

GHS Hazard Classification: According to depositor-supplied information to the European Chemicals Agency (ECHA), this substance is Not Classified as hazardous and does not meet the criteria for GHS hazard classification.[2]

Toxicological Data Summary:

  • Acute Toxicity (Oral, Dermal, Inhalation): No data available.[7]

  • Skin Corrosion/Irritation: No data available.

  • Serious Eye Damage/Irritation: No data available.

  • Carcinogenicity/Mutagenicity: No data available.

Expert Insight and Causality: The "Not Classified" status should be interpreted with caution. This classification stems from a lack of evidence of hazard, not evidence of no hazard. The absence of toxicological data is a common scenario for specialized research chemicals. Therefore, the core principle of laboratory safety—minimizing exposure—must be rigorously applied. All handling protocols should be designed under the assumption that the compound is potentially hazardous until comprehensive data proves otherwise. This approach ensures a self-validating system of safety.

Section 3: Laboratory Handling, Storage, and Exposure Control

Effective safety protocols are built on a foundation of engineering controls, administrative controls, and appropriate personal protective equipment (PPE).

Engineering and Administrative Controls
  • Ventilation: All handling of 1,3-Dioctadecylurea powder should occur in a well-ventilated area.[7] The use of a chemical fume hood is strongly recommended to prevent the inhalation of fine particulates.

  • Access Control: Limit access to storage and handling areas to trained personnel only.

  • Hygiene: Prohibit eating, drinking, or smoking in handling areas. Wash hands thoroughly with soap and water after handling.[8]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical for minimizing direct exposure. The following workflow provides a logical basis for PPE selection when working with 1,3-Dioctadecylurea.

PPE_Workflow PPE Selection Workflow for 1,3-Dioctadecylurea start Start: Handling Solid 1,3-Dioctadecylurea q_splash Potential for eye splash or dust generation? start->q_splash wear_goggles Wear chemical safety goggles (conforming to EN 166 or NIOSH) q_splash->wear_goggles Yes q_skin Potential for skin contact? q_splash->q_skin No a_splash_yes Yes a_splash_no No wear_goggles->q_skin wear_gloves Wear impervious gloves (e.g., Nitrile). Inspect before use. q_skin->wear_gloves Yes a_skin_yes Yes wear_coat Wear a standard laboratory coat. wear_gloves->wear_coat q_aerosol Weighing fine powder or risk of aerosolization? wear_coat->q_aerosol wear_respirator Use a full-face respirator or N95 (US)/ P1 (EN143) filter respirator. q_aerosol->wear_respirator Yes end_ppe Required PPE Assembled q_aerosol->end_ppe No a_aerosol_yes Yes a_aerosol_no No wear_respirator->end_ppe

Caption: PPE selection decision tree for 1,3-Dioctadecylurea.

Conditions for Safe Storage

Store containers tightly closed in a dry, cool, and well-ventilated place.[7] As a combustible solid (Storage Class 11), it should be stored away from sources of ignition and incompatible materials such as strong oxidizing agents.[3][9]

Section 4: Emergency Response Protocols

First-Aid Measures
  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[7]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[7]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open.[7]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

  • Specific Hazards: As a combustible solid, it may burn, though it is not considered a significant fire risk.[8] Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[9]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Avoid dust formation and inhalation. Ensure adequate ventilation. Wear the full PPE as described in Section 3.2.

  • Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[7] The ecological impact is unknown, making containment a priority.

  • Containment and Cleanup:

    • Carefully sweep up or vacuum the spilled solid. Use non-sparking tools.[7]

    • Avoid dry sweeping that generates dust. If necessary, lightly moisten the material to minimize dust.

    • Place the spilled material into a suitable, labeled, and sealed container for disposal.[8]

    • Clean the spill area thoroughly with soap and water.

Section 5: Stability, Disposal, and Environmental Fate

  • Reactivity and Stability: The product is chemically stable under standard ambient conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Disposal Considerations: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not discharge into sewer systems or contaminate water or soil.[7] All disposal practices must comply with federal, state, and local regulations.

  • Environmental Fate: There is no available data on the persistence, degradability, bioaccumulative potential, or mobility in soil for 1,3-Dioctadecylurea.[7] Given its low water solubility and the lack of data, release to the environment must be strictly avoided.

Section 6: Scientific and Research Applications

The unique amphiphilic structure of 1,3-Dioctadecylurea makes it a compound of interest for various applications in materials science and pharmaceutical development.[1][4] Its functionality is a direct consequence of its molecular design.

Functional_Properties Structure-Function Relationship of 1,3-Dioctadecylurea cluster_structure Molecular Structure cluster_applications Resulting Applications structure 1,3-Dioctadecylurea hydrophilic Polar Urea Core (Hydrophilic Head) - Forms H-bonds structure->hydrophilic hydrophobic Two C18 Alkyl Chains (Hydrophobic Tails) - van der Waals forces structure->hydrophobic biomaterial Biomaterial Component (e.g., Drug Delivery) structure->biomaterial Biocompatibility potential surfactant Surfactant / Dispersant hydrophilic->surfactant Interacts with polar media hydrophobic->surfactant Interacts with non-polar media lubricant Lubricant hydrophobic->lubricant Provides lubricity

Caption: How the amphiphilic structure drives applications.

  • Surfactant and Dispersant: The dual hydrophobic/hydrophilic nature allows it to act as a surfactant, reducing the surface tension of liquids. This property is valuable for stabilizing emulsions or dispersing hydrophobic materials in aqueous solutions for various research applications.[1]

  • Gelling Agent & Structurant: The long alkyl chains can self-assemble in non-polar solvents, forming fibrous networks that entrap the solvent, leading to the formation of an organogel. This makes it a highly effective gelling agent for oils and other organic liquids, a property explored in cosmetics and material science.

  • Biomaterials and Drug Delivery: The compound is being explored for use in drug delivery systems.[1] Its ability to interact with lipid bilayers could potentially alter membrane fluidity, making it a candidate for formulating delivery vehicles for poorly soluble drugs.[1] While research on 1,3-dioctadecylurea itself is limited, related long-chain urea compounds have been investigated for creating nanosuspensions to enhance the oral bioavailability of drugs with poor water solubility.[11][12]

  • Lubricant: The long alkyl chains can provide lubricating properties, reducing friction between surfaces, which could be beneficial in specialized scientific equipment or tribology studies.[1]

References

  • 1,3-Dioctadecylurea | C37H76N2O | CID 4192831. PubChem, National Institutes of Health. [Link]

  • Oral Delivery of 1,3-dicyclohexylurea Nanosuspension Enhances Exposure and Lowers Blood Pressure in Hypertensive Rats. PubMed, National Institutes of Health. [Link]

  • Dicyclohexylurea – Knowledge and References. Taylor & Francis. [Link]

  • CID 139101540 | C39H72N6O3. PubChem, National Institutes of Health. [Link]

  • 1,3-Dichloropropene. U.S. Environmental Protection Agency. [Link]

  • Chemical Properties of 1,3-Dicyclohexylurea (CAS 2387-23-7). Cheméo. [Link]

  • 1,3-Dimethylurea CAS N°: 96-31-1. Organisation for Economic Co-operation and Development. [Link]

  • Effects of Environmental Factors on 1,3-Dichloropropene Hydrolysis in Water and Soil. Journal of Environmental Quality. [Link]

  • Safety Data Sheet: 1,3-dimethyl-1,3-diphenylurea. Chemos GmbH & Co.KG. [Link]

Sources

Exploratory

Topic: Solubility Profile of 1,3-Dioctadecylurea in Different Organic Solvents

An In-depth Technical Guide for the Scientific Professional Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1,3-dioctadecylurea (also known as...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Scientific Professional

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1,3-dioctadecylurea (also known as N,N'-distearylurea). The document moves beyond a simple data sheet to equip researchers, scientists, and drug development professionals with the foundational principles, predictive logic, and detailed experimental methodologies required to generate a robust and reliable solubility profile. We will explore the unique molecular characteristics of 1,3-dioctadecylurea, detailing how its polar urea core and extensive nonpolar alkyl chains dictate its interactions with various organic solvents. This guide presents step-by-step protocols for both qualitative screening and precise quantitative analysis using the isothermal shake-flask method, ensuring a self-validating and reproducible workflow.

Introduction: The Duality of 1,3-Dioctadecylurea

1,3-Dioctadecylurea (C₃₇H₇₆N₂O, MW: 565.01 g/mol ) is a symmetrical urea derivative characterized by a central polar urea functional group flanked by two long C18 alkyl chains (stearyl groups).[1][2][3] This amphipathic-like structure is the primary determinant of its physical properties and solubility behavior.

  • The Polar Core: The urea moiety (-NH-CO-NH-) is capable of acting as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen).[4] This confers a degree of polarity and the potential for strong intermolecular interactions, which are crucial for solubility in certain solvents.

  • The Nonpolar Chains: The two 18-carbon chains are highly nonpolar (lipophilic) and dominate the molecule's overall character. These long chains lead to significant van der Waals forces and can promote strong crystal packing, often resulting in a high melting point (approx. 105-106 °C) and low aqueous solubility.[2]

Understanding this structural duality is paramount for predicting its solubility. The central challenge lies in finding a solvent system that can effectively overcome the strong intermolecular forces of the urea core while also solvating the extensive hydrophobic chains. This molecule serves as an excellent case study in the principles of "like dissolves like".[5][6]

cluster_molecule Molecular Structure of 1,3-Dioctadecylurea cluster_properties Dominant Physicochemical Properties mol C₁₈H₃₇ NH-C(=O)-NH C₁₈H₃₇ prop_nonpolar Nonpolar / Lipophilic Character (Van der Waals Forces) mol:f0->prop_nonpolar Dictated by long alkyl chains mol:f2->prop_nonpolar prop_polar Polar Core (Hydrogen Bonding) mol:f1->prop_polar Dictated by urea group

Caption: Duality of 1,3-Dioctadecylurea's structure.

Theoretical Framework & Predictive Solubility Analysis

The principle of "like dissolves like" provides the foundational logic for predicting solubility.[6] A solute will dissolve best in a solvent that shares similar intermolecular forces.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): These solvents primarily interact through weak van der Waals forces. They are expected to be effective at solvating the long C18 alkyl chains of 1,3-dioctadecylurea. However, they lack the ability to form hydrogen bonds, making them poor solvents for the polar urea core. Consequently, solubility is likely to be limited, though potentially increasing with temperature as kinetic energy helps overcome the urea-urea interactions.

  • Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF)): These solvents possess dipole moments but do not have hydrogen bond-donating capabilities. Solvents like DCM can offer a balance, providing some polar interactions for the urea core while being sufficiently nonpolar to solvate the alkyl chains. Highly polar aprotic solvents like DMF are excellent hydrogen bond acceptors and may effectively disrupt the urea core's intermolecular forces, suggesting moderate to good solubility. For similar urea derivatives like 1,3-dicyclohexylurea (DCU), DMF and DCM are known to be effective solvents.[7]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are strong hydrogen bond donors and acceptors.

    • Water: Despite its polarity, water is a very poor solvent for 1,3-dioctadecylurea. The extreme hydrophobicity of the two C18 chains dominates, leading to insolubility.

    • Alcohols (Methanol, Ethanol): These solvents are amphipathic, having a polar hydroxyl group and a nonpolar alkyl part. While they can interact with the urea core via hydrogen bonding, their relatively small nonpolar sections are insufficient to effectively solvate the massive C18 chains. Therefore, solubility is expected to be very low at room temperature but may increase significantly upon heating, a principle often used for recrystallization.[7]

Predicted Solubility Ranking (Qualitative)

Based on this analysis, a predicted qualitative solubility ranking at ambient temperature is:

High Solubility <--- Moderate Solubility <--- Low Solubility <--- Insoluble (e.g., Heated DCM, Chloroform) --- (e.g., DMF, THF) --- (e.g., Toluene, Hexane) --- (e.g., Ethanol, Methanol, Water)

This predictive framework must be validated experimentally.

Experimental Determination of Solubility Profile

A systematic, multi-stage approach is required to accurately map the solubility profile. We present two core protocols: a rapid qualitative assessment followed by a rigorous quantitative determination.

Workflow for Solubility Determination

start Start: Define Solvent Panel (Polar, Nonpolar, Aprotic, Protic) qual_screen Protocol 1: Qualitative Solubility Screening start->qual_screen Select Solvents eval_qual Evaluate Results: (Soluble, Partially Soluble, Insoluble) qual_screen->eval_qual Rapid Testing quant_measure Protocol 2: Quantitative Shake-Flask Method (for promising solvents) eval_qual->quant_measure Solvent Down-selection data_analysis Data Analysis & Tabulation eval_qual->data_analysis Report Qualitative Data quant_measure->data_analysis Generate Quantitative Data end End: Complete Solubility Profile data_analysis->end Finalize Report

Caption: Experimental workflow for solubility profiling.

Protocol 1: Rapid Qualitative Solubility Assessment

Objective: To quickly screen a wide range of solvents to categorize them as poor, moderate, or good, thereby informing the selection for quantitative analysis.

Materials:

  • 1,3-Dioctadecylurea

  • Vials (e.g., 4 mL glass vials) with screw caps

  • Analytical balance

  • Selection of organic solvents (e.g., Hexane, Toluene, Dichloromethane, THF, Acetone, DMF, Ethanol, Methanol)

  • Vortex mixer

Methodology:

  • Preparation: Accurately weigh approximately 10 mg of 1,3-dioctadecylurea into a series of labeled glass vials.

  • Solvent Addition: Add the selected solvent to the first vial in 0.5 mL increments.

  • Mixing: After each addition, cap the vial securely and vortex for 30-60 seconds. Visually inspect for dissolution against a dark background.

    • Causality: Vigorous mixing is essential to break up solid aggregates and maximize the surface area exposed to the solvent, ensuring the observed solubility is not limited by poor kinetics.

  • Observation: Continue adding solvent up to a total volume of 2.0 mL. Record the volume at which complete dissolution occurs, if at all.

  • Classification: Classify the solubility based on the approximate concentration. For example:

    • Soluble: Dissolves in < 1.0 mL (~ >10 mg/mL)

    • Partially Soluble: Some solid dissolves but not all in 2.0 mL

    • Insoluble: No visible dissolution in 2.0 mL (~ <5 mg/mL)

  • Repeat: Repeat steps 2-5 for each selected solvent.

Protocol 2: Quantitative Isothermal Shake-Flask Method

Objective: To determine the precise equilibrium solubility of 1,3-dioctadecylurea in selected solvents at a controlled temperature. This is a gold-standard method for solubility determination.[8]

Materials:

  • 1,3-Dioctadecylurea (in excess)

  • Selected solvents from Protocol 1

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Gravimetric analysis equipment (evaporating dishes, oven, desiccator) or a calibrated HPLC system.

Methodology:

  • System Preparation: Add an excess amount of 1,3-dioctadecylurea to a vial (e.g., 50-100 mg). The key is to ensure solid remains even after equilibrium is reached, creating a saturated solution.

    • Trustworthiness: The presence of excess solid is a self-validating control, guaranteeing that the solution is truly saturated.

  • Solvent Addition: Accurately pipette a known volume of the chosen solvent (e.g., 5.0 mL) into the vial.

  • Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for a prolonged period (24-48 hours).

    • Expertise: A long equilibration time is critical for large, slowly dissolving molecules like 1,3-dioctadecylurea to ensure a true thermodynamic equilibrium is reached, avoiding underestimation of solubility.

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a pre-weighed, clean vial.

    • Causality: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to a gross overestimation of the solubility.

  • Quantification (Gravimetric Method): a. Accurately weigh the vial containing the filtered saturated solution. b. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the solute's melting point. c. Once the solvent is fully removed, place the vial in a desiccator to cool and remove any residual moisture. d. Weigh the vial containing the dry solute residue. e. Calculate the solubility (e.g., in mg/mL) from the mass of the residue and the volume of the aliquot taken.

  • Replicates: Perform the entire experiment in triplicate for each solvent to ensure statistical validity.

Data Presentation

All quantitative data should be summarized for clear comparison. The following table provides a template for reporting your findings.

Solvent Solvent Class Qualitative Solubility (25 °C) Quantitative Solubility (mg/mL at 25 °C) ± SD Notes
HexaneNonpolarInsoluble
TolueneNonpolar, AromaticPartially Soluble
DichloromethanePolar AproticSoluble
Tetrahydrofuran (THF)Polar AproticPartially Soluble
Dimethylformamide (DMF)Polar AproticPartially Soluble
EthanolPolar ProticInsolubleMay show increased solubility upon heating
WaterPolar ProticInsoluble

Table to be populated with experimentally derived data.

Conclusion

The solubility of 1,3-dioctadecylurea is a complex interplay between its polar urea core and its dominant nonpolar alkyl chains. Theoretical predictions suggest poor solubility in both highly polar protic and purely nonpolar aliphatic solvents, with optimal solubility likely found in solvents of intermediate polarity, such as chlorinated hydrocarbons. This guide provides the necessary theoretical foundation and robust, validated experimental protocols for researchers to confidently determine the precise solubility profile of this challenging molecule. The methodologies described herein are designed to generate reliable, reproducible data essential for applications in formulation science, drug delivery, and materials chemistry.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4192831, 1,3-Dioctadecylurea. Available at: [Link]

  • Chemistry For Everyone (2023). How To Determine Solubility Of Organic Compounds?. YouTube. Available at: [Link]

  • ResearchGate (2024). How to determine the solubility of a substance in an organic solvent?. Available at: [Link]

  • LookChem (n.d.). 1,3-Dioctadecylthiourea. Available at: [Link]

  • University of Colorado Boulder (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Talele, T. T. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 21(12), 1737. Available at: [Link]

  • Solubility Of Things (n.d.). Urea | Solubility Of Things. Available at: [Link]

  • Faculty of Science, Tanta University (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Cengage Learning (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • Chen, C. C., et al. (2016). Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. PLoS ONE, 11(3), e0150983. Available at: [Link]

  • Jinjiang Melamine (n.d.). Solubility Of Urea Overview. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139101540. Available at: [Link]

  • ResearchGate (2024). which solvents that solve DCU after an esterification catalyzed by DCC ? is DCU soluble in water ,ethanol?. Available at: [Link]

  • Hwang, S. H., et al. (2008). Oral Delivery of 1,3-dicyclohexylurea Nanosuspension Enhances Exposure and Lowers Blood Pressure in Hypertensive Rats. Basic & Clinical Pharmacology & Toxicology, 102(5), 453-458. Available at: [Link]

  • Scribd (n.d.). Solutions Class 12th Chemistry Notes. Available at: [Link]

  • Taylor & Francis Online (n.d.). Dicyclohexylurea – Knowledge and References. Available at: [Link]

  • ResearchGate (2012). 1,3-Dicyclohexyl urea nanosuspension for intravenous steady-state delivery in rats. Available at: [Link]

  • CAS Common Chemistry (n.d.). N,N′-Dioctadecylurea. Available at: [Link]

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Foundational

Thermal Analysis and Stability of 1,3-Dioctadecylurea for Pharmaceutical Applications

An In-Depth Technical Guide Introduction: The Critical Role of Thermal Properties in Advanced Material Formulation 1,3-Dioctadecylurea (also known as N,N'-dioctadecylurea) is a long-chain, symmetrical urea derivative wit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Critical Role of Thermal Properties in Advanced Material Formulation

1,3-Dioctadecylurea (also known as N,N'-dioctadecylurea) is a long-chain, symmetrical urea derivative with the chemical formula C₃₇H₇₆N₂O.[1] Its unique structure, featuring a central urea moiety flanked by two 18-carbon alkyl (stearyl) chains, imparts waxy, lipophilic characteristics that are highly valuable in the pharmaceutical and material science sectors. This compound is increasingly explored for applications such as a stabilizer, a matrix-former in controlled-release drug delivery systems, and a component in bioerodible polymers.[2]

For researchers, scientists, and drug development professionals, a thorough understanding of a material's physical properties is paramount to ensuring product efficacy, stability, and manufacturability. Thermal analysis is a cornerstone of this characterization process.[3] Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on how a material behaves under thermal stress. This information is indispensable for:

  • Assessing Material Purity and Consistency: Identifying melting points and thermal transitions serves as a reliable quality control metric.

  • Predicting Shelf-Life and Stability: Understanding decomposition temperatures is crucial for determining optimal storage conditions and preventing degradation.[4]

  • Guiding Formulation and Process Development: Knowledge of thermal behavior informs the design of manufacturing processes like hot-melt extrusion, where thermal stability is non-negotiable.

This guide provides a comprehensive overview of the thermal analysis of 1,3-Dioctadecylurea, grounded in the principles of DSC and TGA. It offers not only data but also the causal logic behind the experimental protocols, empowering researchers to conduct and interpret these vital analyses with confidence and scientific rigor.

Section 1: The Twin Pillars of Thermal Analysis: DSC and TGA

Thermal analysis encompasses a suite of techniques that measure a material's physical or chemical properties as a function of temperature.[3] For 1,3-Dioctadecylurea, DSC and TGA are the most pertinent methods, providing complementary insights into its behavior.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[5] This measurement reveals thermal events within the sample that are associated with a change in enthalpy or heat capacity.[6]

For a crystalline organic solid like 1,3-Dioctadecylurea, the primary application of DSC is to determine:

  • Melting Point (Tₘ): The temperature at which the material transitions from a solid to a liquid state. This appears as an endothermic peak on the DSC thermogram, as the sample absorbs energy to break its crystal lattice structure.[6] The sharpness of this peak can be an indicator of purity.

  • Enthalpy of Fusion (ΔHₘ): The amount of energy required to melt the sample, calculated from the area of the melting peak.[5] This value is proportional to the material's degree of crystallinity.

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[7] It is the definitive method for assessing thermal stability and decomposition profiles.[4] A TGA experiment yields a thermogram plotting mass percentage against temperature. From this curve, one can determine:

  • Thermal Stability: The temperature range over which the material remains stable with no significant mass loss.

  • Decomposition Temperatures: The onset temperature at which mass loss begins, indicating the start of thermal degradation.[7] The shape of the mass loss curve can provide insights into the kinetics of decomposition.[8][9]

  • Compositional Analysis: Quantifying the percentage of volatile components versus non-volatile residue.[10]

Simultaneous TGA-DSC analysis can be particularly insightful, allowing for the direct correlation of mass loss events with their corresponding energetic changes (endothermic or exothermic).

Section 2: Methodologies for Robust Thermal Characterization

The reliability of thermal analysis data is contingent upon a meticulously executed experimental protocol. The following sections detail the recommended procedures for analyzing 1,3-Dioctadecylurea.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

This protocol is designed to accurately determine the melting point and enthalpy of fusion.

Rationale: The choice of a 10 °C/min heating rate is a standard practice that provides a good balance between signal resolution and experimental efficiency.[5] Using an inert nitrogen atmosphere prevents oxidative degradation of the sample during heating, ensuring the observed thermal event is purely the physical melting transition.

Step-by-Step Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium) according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 3-5 mg of 1,3-Dioctadecylurea into a standard aluminum DSC pan. Due to the waxy nature of the material, ensure the sample is centrally located at the bottom of the pan to optimize thermal contact.

  • Encapsulation: Hermetically seal the pan with an aluminum lid. This prevents any potential sublimation or evaporation during the analysis. Place an empty, sealed aluminum pan in the reference position.[5]

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min) throughout the experiment.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Determine the extrapolated onset temperature of the primary endothermic peak to identify the melting point (Tₘ).

    • Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHₘ) in J/g.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol is designed to evaluate the thermal stability and decomposition profile.

Rationale: A nitrogen atmosphere is used to study the inherent thermal decomposition of the molecule, separate from oxidative effects. A heating rate of 10 °C/min is typically sufficient to resolve major decomposition steps while keeping the experiment time reasonable.[11]

Step-by-Step Procedure:

  • Instrument Calibration: Perform weight and temperature calibrations as per the instrument manufacturer's specifications.

  • Sample Preparation: Place 5-10 mg of 1,3-Dioctadecylurea into a ceramic or platinum TGA crucible. These materials are chosen for their high-temperature stability.[10]

  • Thermal Program:

    • Equilibrate the sample at 30 °C under a nitrogen atmosphere (e.g., 50 mL/min).

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the sample mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition, typically defined as the temperature at which 5% mass loss (T₅%) occurs.

    • Identify the temperatures corresponding to the maximum rate of decomposition from the derivative of the TGA curve (DTG curve).

Section 3: Interpreting the Thermal Profile of 1,3-Dioctadecylurea

Based on its molecular structure and data from analogous compounds, a clear thermal profile for 1,3-Dioctadecylurea can be predicted and interpreted.

DSC Analysis: Melting Behavior and Crystallinity

1,3-Dioctadecylurea is a crystalline solid at room temperature. Its DSC thermogram is expected to show a sharp, well-defined endothermic peak.

ParameterTypical ValueSignificance
Melting Point (Tₘ, Onset) 110 - 115 °CA critical physical constant for material identification and purity assessment.[12] A sharp peak indicates high purity.
Enthalpy of Fusion (ΔHₘ) VariesProportional to the material's crystallinity. A higher value suggests a more ordered crystalline structure.

The melting point between 110-115 °C indicates that the material is solid well above ambient temperatures, which is essential for solid dosage forms. This temperature is low enough to be accessible by common pharmaceutical processing techniques like melt-granulation or extrusion, but high enough to ensure stability during storage.

TGA Analysis: Thermal Stability and Decomposition Pathway

The TGA thermogram provides a clear picture of the material's stability under thermal stress. The long alkyl chains and central urea group dictate its decomposition behavior.

ParameterExpected Value RangeSignificance
Onset of Decomposition (T₅%) > 200 °CDefines the upper temperature limit for processing and storage. A high onset temperature signifies good thermal stability.
Major Decomposition Region 200 - 450 °CThe temperature range where the primary breakdown of the molecule occurs.
Residual Mass at 600 °C < 1%Indicates complete decomposition of the organic structure under an inert atmosphere.

The thermal decomposition of ureas often begins with the breakdown of the urea linkage, potentially yielding isocyanates and amines, followed by the degradation of the long alkyl chains at higher temperatures.[13] The significant gap between the melting point (~115 °C) and the onset of decomposition (>200 °C) is a highly favorable characteristic. This wide processing window allows the material to be melted and manipulated in a liquid state without risking chemical degradation, a crucial attribute for developing melt-based drug delivery systems.

Section 4: Visualizing Thermal Analysis Workflows and Concepts

Diagrams provide a clear, high-level overview of complex processes and relationships.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_interp Phase 3: Data Interpretation p1 Sample Weighing (3-5mg for DSC, 5-10mg for TGA) p2 Encapsulation / Loading (Al pans for DSC, Pt/Ceramic for TGA) p1->p2 Precise Handling dsc DSC Analysis (Ramp 10°C/min to 200°C) p2->dsc tga TGA Analysis (Ramp 10°C/min to 600°C) p2->tga dsc_data Identify Melting Point (Tm) Calculate Enthalpy (ΔHm) dsc->dsc_data tga_data Determine Onset Temp (T₅%) Analyze Decomposition Profile tga->tga_data synthesis Synthesize Stability Profile (Processing Window, Storage Limits) dsc_data->synthesis tga_data->synthesis

Caption: Workflow for the comprehensive thermal analysis of 1,3-Dioctadecylurea.

StateChange Solid Solid Liquid Liquid Solid->Liquid Melting (Endothermic) ΔH required Decomposed Decomposed Liquid->Decomposed Thermal Degradation (Mass Loss)

Caption: Thermal transitions of 1,3-Dioctadecylurea as a function of temperature.

Conclusion: A Thermally Stable Excipient for Advanced Formulations

The thermal analysis of 1,3-Dioctadecylurea via DSC and TGA reveals a material with highly favorable properties for pharmaceutical development. It possesses a distinct and reproducible melting point around 110-115 °C and exhibits excellent thermal stability, with decomposition commencing at temperatures well above 200 °C. This wide temperature window between melting and degradation underscores its suitability for thermal-based manufacturing processes. For researchers and formulators, these characteristics confirm that 1,3-Dioctadecylurea is a robust and reliable excipient, offering significant potential for creating stable and effective drug delivery systems. A thorough characterization, following the protocols outlined herein, is the foundational step toward harnessing its full potential.

References

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Exploratory

A Comprehensive Technical Guide to the Properties and Applications of 1,3-Disubstituted Ureas

Introduction: The Versatile Urea Motif in Modern Science The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a cornerstone of organic and medicinal chemistry. First synthesized by Fri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Urea Motif in Modern Science

The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a cornerstone of organic and medicinal chemistry. First synthesized by Friedrich Wöhler in 1828, this seemingly simple moiety has demonstrated remarkable versatility, finding its place in a vast array of bioactive compounds and functional materials.[1] Among its derivatives, 1,3-disubstituted ureas have emerged as a particularly privileged scaffold. Their unique structural and electronic properties, most notably their capacity for robust hydrogen bonding, have made them a focal point for researchers in drug discovery and materials science.[1][2]

This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of 1,3-disubstituted ureas. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of facts to offer field-proven insights into the causality behind experimental choices and the logic of their application. We will delve into the nuances of their synthesis, explore the structure-property relationships that govern their behavior, and illuminate their significant role as modulators of biological function, particularly as potent enzyme inhibitors.

Synthesis of 1,3-Disubstituted Ureas: A Practical Approach

The most prevalent and versatile method for the synthesis of unsymmetrical 1,3-disubstituted ureas is the reaction of an isocyanate with a primary or secondary amine.[1] This reaction is typically high-yielding and proceeds under mild conditions, making it amenable to a wide range of substrates and suitable for both small-scale and large-scale preparations.[3][4] Symmetrical ureas can also be synthesized from isocyanates, often in the presence of a tertiary amine catalyst.[5][6]

The choice of solvent is critical for a successful reaction. Anhydrous solvents are generally preferred to prevent the hydrolysis of the isocyanate to a carbamic acid, which can then decompose to an amine and carbon dioxide. Diethyl ether and dimethylformamide (DMF) are commonly used; ureas are often insoluble in ether, which facilitates their isolation by precipitation.[4]

Synthesis_Workflow General Synthesis Workflow for 1,3-Disubstituted Ureas cluster_reactants Reactants Isocyanate Isocyanate (R-N=C=O) Reaction Reaction at Room Temperature Isocyanate->Reaction Amine Amine (R'-NH2) Amine->Reaction Solvent Anhydrous Solvent (e.g., DMF, Diethyl Ether) Solvent->Reaction Workup Work-up (e.g., Precipitation, Filtration) Reaction->Workup Product 1,3-Disubstituted Urea Workup->Product

Caption: General workflow for the synthesis of 1,3-disubstituted ureas.

Experimental Protocol: Synthesis of a Representative 1,3-Disubstituted Urea

This protocol provides a step-by-step method for the synthesis of 1-(adamantan-1-ylmethyl)-3-(3-fluorophenyl)urea, a compound with potential biological activity.[7]

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1.3 mmol of 1-(isocyanatomethyl)adamantane in 5 mL of dry dimethylformamide (DMF).

  • Addition of Amine: To the stirred solution, add 1.3 mmol of 3-fluoroaniline followed by 0.2 mL of triethylamine.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Isolation: After 12 hours, add 6 mL of 1 N HCl to the reaction mixture and continue stirring for 1 hour. A white precipitate of the urea product will form.

  • Purification: Filter the white precipitate, wash with water, and recrystallize from ethanol to obtain the pure 1,3-disubstituted urea. The structure can be confirmed by NMR spectroscopy and mass spectrometry.[7]

Structural and Physicochemical Properties: The Influence of Substituents

The properties of 1,3-disubstituted ureas are profoundly influenced by the nature of the substituents on the nitrogen atoms. These substituents can modulate solubility, melting point, lipophilicity (LogP), and hydrogen bonding capacity, all of which are critical for their application in drug discovery and materials science.[8]

Caption: General chemical structure of a 1,3-disubstituted urea.

Aromatic substituents, for instance, can engage in π-π stacking interactions, influencing crystal packing and solubility. The introduction of bulky, lipophilic groups like adamantane can increase the lipophilicity and affect binding to hydrophobic pockets in enzymes.[8] Conversely, incorporating polar functional groups can enhance water solubility, a desirable property for drug candidates.[9]

Substituent TypeEffect on Melting PointEffect on SolubilityEffect on LogPRationale
Aryl (e.g., Phenyl) Generally increasesGenerally decreases in waterIncreasesPlanar structure allows for efficient crystal packing and increased hydrophobicity.
Alkyl (e.g., Cyclohexyl) VariableDecreases in waterIncreasesIncreases lipophilicity.
Adamantyl Significantly increasesSignificantly decreases in waterSignificantly increasesBulky, rigid, and highly lipophilic nature enhances van der Waals interactions.
Halogens (e.g., F, Cl) Variable, depends on positionCan slightly increase or decreaseIncreasesInductive effects and potential for halogen bonding can alter intermolecular forces.
Polar groups (e.g., ethers, alcohols) Generally decreasesGenerally increases in waterGenerally decreasesIntroduction of hydrogen bond acceptors/donors improves interaction with water.[9]

Hydrogen Bonding and Supramolecular Chemistry: The Power of the Urea Moiety

The two N-H protons of the urea group are excellent hydrogen bond donors, while the carbonyl oxygen is a competent hydrogen bond acceptor. This allows 1,3-disubstituted ureas to form strong and directional hydrogen bonds, leading to the formation of well-defined supramolecular structures in the solid state and in solution.

In the solid state, 1,3-disubstituted ureas often form one-dimensional hydrogen-bonded chains or tapes. The anti-anti conformation of the urea moiety is particularly conducive to forming bifurcated hydrogen bonds, further stabilizing these assemblies. These supramolecular polymers can have a significant impact on the material properties of urea-containing compounds.

Caption: Visualization of the hydrogen bonding between two urea molecules.

The strength of these hydrogen bonds can be investigated using Fourier-transform infrared (FTIR) spectroscopy. The position of the N-H and C=O stretching bands in the IR spectrum is sensitive to the hydrogen bonding environment.[9][10] In general, a shift to lower wavenumbers for these bands indicates stronger hydrogen bonding.[11]

Applications in Drug Discovery and Medicinal Chemistry

The ability of the urea functionality to act as a "hydrogen bond clamp" has made 1,3-disubstituted ureas a highly attractive scaffold in drug design.[1] They can mimic peptide bonds and form key interactions with biological targets, leading to potent and selective inhibition of enzymes.[2]

Soluble Epoxide Hydrolase (sEH) Inhibitors

A prominent application of 1,3-disubstituted ureas is as inhibitors of soluble epoxide hydrolase (sEH).[8] This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects. By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising target for the treatment of hypertension, inflammation, and pain.[12]

The urea moiety of these inhibitors forms crucial hydrogen bonds with key amino acid residues in the active site of sEH, such as Asp333 and Tyr381, mimicking the transition state of the natural substrate hydrolysis.[11] The substituents on the urea are tailored to occupy hydrophobic pockets in the enzyme's active site, thereby enhancing potency and selectivity.

CompoundR1 SubstituentR2 SubstituentsEH IC50 (nM)Reference
1 AdamantylDecyl9.4[9]
2 Adamantyl4-((4-acetylpiperazin-1-yl)butoxy)phenyl7.0[13]
3 Adamantan-1-ylmethyl4-fluorophenyl-[7]
4 Adamantan-1-ylmethyl3-chloro-4-fluorophenyl-[7]
5 Cyclohexyl--[11]

Note: IC50 values can vary depending on the assay conditions and the species of sEH.

Experimental Protocol: Fluorometric sEH Inhibition Assay

This protocol outlines a common method for determining the inhibitory potential of 1,3-disubstituted ureas against sEH.[12][13][14]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Dilute the human recombinant sEH enzyme and the substrate (e.g., PHOME) in sEH assay buffer to their working concentrations.

  • Assay Setup:

    • In a 96-well plate, add the sEH enzyme solution to each well.

    • Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., AUDA).

    • Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the sEH substrate to all wells.

    • Measure the fluorescence signal at appropriate excitation and emission wavelengths (e.g., 330 nm and 465 nm for PHOME) over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Other Therapeutic Applications

Beyond sEH inhibition, 1,3-disubstituted ureas have shown promise in a range of other therapeutic areas:

  • Anticancer Agents: Many urea derivatives, such as Sorafenib and Lenvatinib, are approved anticancer drugs that function as kinase inhibitors.[15][16] The urea moiety is crucial for their binding to the hinge region of the kinase domain.

  • Antimicrobial Agents: Certain 1,3-disubstituted ureas have demonstrated activity against various bacterial and fungal strains.[17][18][19] Their mechanism of action is often attributed to the disruption of cell wall synthesis or inhibition of essential enzymes.

  • Anti-inflammatory Agents: By inhibiting enzymes like sEH and cyclooxygenases, these compounds can modulate inflammatory pathways.[20]

Conclusion and Future Perspectives

The 1,3-disubstituted urea scaffold continues to be a rich source of innovation in both medicinal chemistry and materials science. Its synthetic accessibility, coupled with the profound influence of its substituents on its physicochemical and biological properties, ensures its continued relevance. Future research will likely focus on the development of novel urea derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The exploration of their potential in new therapeutic areas and the design of advanced materials based on their unique supramolecular properties are also exciting avenues for future investigation. This guide has provided a solid foundation for understanding the core principles governing the behavior of 1,3-disubstituted ureas, empowering researchers to harness their full potential in their scientific endeavors.

References

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  • Perveen, S., Khan, K. M., Afza, N., & Choudhary, M. I. (2006). Expeditious Method for Synthesis of Symmetrical 1,3-Disubstituted Ureas and Thioureas. Synthetic Communications, 36(12), 1663–1668. [Link]

  • Wang, D., Liu, H., Wang, H., Zhang, G., Zhang, Y., & Zhang, W. (2010). Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. Journal of Medicinal Chemistry, 53(23), 8376–8386. [Link]

  • Agilent Technologies. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. [Link]

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  • Danilov, D. V., D’yachenko, V. S., Burmistrov, V. V., & Butov, G. M. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3577. [Link]

  • Szałabska, K., Szymański, P., Bielenica, A., & Bąk, A. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11666. [Link]

  • Zhang, C., & Zhang, Y. (2009). Urea Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 9(4), 471–480. [Link]

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  • Al-Hussain, S. A., Ali, M. R., Al-Malki, J. F., Al-Radadi, N. S., & El-Sharkawy, M. (2022). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 27(19), 6528. [Link]

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Foundational

Spectroscopic Characterization of 1,3-Dioctadecylurea: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,3-dioctadecylurea, a long-chain aliphatic urea of interest in various research and industrial applications, including pharma...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,3-dioctadecylurea, a long-chain aliphatic urea of interest in various research and industrial applications, including pharmaceuticals and material science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) data of this compound.

Introduction to 1,3-Dioctadecylurea and its Spectroscopic Analysis

1,3-Dioctadecylurea (N,N'-distearylurea) is a symmetrical long-chain urea derivative. Its molecular structure, characterized by a central urea moiety flanked by two C18 alkyl chains, dictates its physical and chemical properties, such as its high melting point and low solubility in common organic solvents. Spectroscopic analysis is indispensable for confirming the identity, purity, and structural integrity of 1,3-dioctadecylurea. This guide delves into the expected spectroscopic signatures of this molecule and the rationale behind their interpretation.

Caption: Molecular structure of 1,3-Dioctadecylurea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 1,3-dioctadecylurea. Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are relatively simple, with signals corresponding to the different chemical environments of the protons and carbons in the octadecyl chains and the urea linkage.

¹H NMR Spectroscopy

The proton NMR spectrum of 1,3-dioctadecylurea is dominated by the signals of the long alkyl chains. The chemical shifts are influenced by the proximity of the protons to the electron-withdrawing urea group.

Predicted ¹H NMR Data for 1,3-Dioctadecylurea:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~5.4 - 5.8Broad Singlet2H-NH-The protons on the nitrogen atoms of the urea group are expected to appear as a broad signal due to quadrupole broadening and potential hydrogen bonding. The chemical shift can vary with solvent and concentration.
~3.1 - 3.3Triplet4H-NH-CH₂ -The methylene group directly attached to the nitrogen is deshielded by the electronegative nitrogen atom, causing its signal to appear downfield. It is split into a triplet by the adjacent methylene group.
~1.4 - 1.6Multiplet4H-NH-CH₂-CH₂ -This methylene group is adjacent to the deshielded α-methylene group and shows a complex multiplet.
~1.2 - 1.4Broad Singlet60H-(CH₂ )₁₅-The bulk of the methylene groups in the long alkyl chains are in a similar chemical environment and overlap to form a large, broad singlet.
~0.8 - 0.9Triplet6H-CH₃ The terminal methyl groups of the octadecyl chains appear as a triplet, split by the adjacent methylene group.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the urea group is a key diagnostic signal.

Predicted ¹³C NMR Data for 1,3-Dioctadecylurea:

Chemical Shift (δ, ppm)AssignmentRationale
~158 - 162C =OThe carbonyl carbon of the urea moiety is significantly deshielded and appears at a high chemical shift.
~40 - 42-NH-CH₂ -The carbon atom directly bonded to the nitrogen is deshielded.
~32-NH-CH₂-CH₂ -The β-carbon to the nitrogen.
~29 - 30-(CH₂ )₁₄-The majority of the methylene carbons in the alkyl chain resonate in this region.
~27-CH₂-CH₂ -CH₃The methylene carbon adjacent to the terminal methyl group.
~22-CH₂ -CH₃The penultimate methylene carbon.
~14-CH₃ The terminal methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in 1,3-dioctadecylurea. The urea group has several characteristic vibrational modes that are readily identifiable.

Characteristic FTIR Absorption Bands for 1,3-Dioctadecylurea:

Wavenumber (cm⁻¹)VibrationDescription
~3330 - 3360N-H StretchThe stretching vibration of the N-H bonds in the urea group. This band is often broad due to hydrogen bonding.
~2920 and ~2850C-H StretchThe asymmetric and symmetric stretching vibrations of the C-H bonds in the long methylene chains, respectively. These are typically strong absorptions.
~1620 - 1640C=O Stretch (Amide I)The stretching vibration of the carbonyl group in the urea moiety is a very strong and characteristic absorption.
~1550 - 1570N-H Bend (Amide II)The in-plane bending of the N-H bonds coupled with C-N stretching.
~1470C-H BendThe scissoring vibration of the methylene groups.
~720C-H RockThe rocking vibration of long methylene chains.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 1,3-dioctadecylurea, which can be used to confirm its structure. Electron ionization (EI) is a common method for analyzing such compounds.

The molecular ion peak ([M]⁺) for 1,3-dioctadecylurea (C₃₇H₇₆N₂O) is expected at a mass-to-charge ratio (m/z) of 564.6. However, due to the lability of the molecule, the molecular ion peak may be weak or absent. The fragmentation pattern is often more informative.

Predicted Major Fragmentation Pathways for 1,3-Dioctadecylurea:

A common fragmentation pathway for N,N'-disubstituted ureas is the cleavage of the C-N bond, leading to the formation of an isocyanate and an amine fragment. Another significant fragmentation is the alpha-cleavage to the nitrogen atom.

Mass_Spec_Fragmentation M [C37H76N2O]+• m/z = 564.6 F1 [CH3(CH2)17NHCO]+• m/z = 296.3 M->F1 C-N cleavage F2 [CH3(CH2)17NH2]+• m/z = 270.3 M->F2 C-N cleavage & H transfer F4 [CH3(CH2)17NCO]+• m/z = 295.3 M->F4 Rearrangement F3 [CH3(CH2)16CH=NH2]+ m/z = 268.3 F2->F3 α-cleavage

Caption: Predicted major fragmentation pathways of 1,3-dioctadecylurea in mass spectrometry.

Table of Predicted Fragment Ions:

m/zProposed Fragment
564.6[M]⁺ (Molecular Ion)
296.3[CH₃(CH₂)₁₇NHCO]⁺
295.3[CH₃(CH₂)₁₇NCO]⁺
270.3[CH₃(CH₂)₁₇NH₂]⁺
268.3[CH₃(CH₂)₁₆CH=NH₂]⁺

Experimental Protocols

To obtain high-quality spectroscopic data for 1,3-dioctadecylurea, the following experimental protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Due to the low solubility of 1,3-dioctadecylurea, a high-boiling deuterated solvent such as DMSO-d₆ or deuterated chloroform (CDCl₃) with heating may be necessary. Prepare a ~5-10 mg/mL solution in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Use a relaxation delay of 5-10 seconds to ensure quantitative integration, if needed.

FTIR Spectroscopy Protocol
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (~1-2 mg) with dry potassium bromide (KBr) (~100-200 mg) and press into a transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition:

    • Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Introduction:

    • Direct Insertion Probe (DIP): Introduce a small amount of the solid sample on a probe and heat it directly in the ion source.

    • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be introduced via a GC. A high-temperature column and injection port would be necessary.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 50-600.

Caption: General experimental workflow for the spectroscopic analysis of 1,3-dioctadecylurea.

Conclusion

The spectroscopic data presented in this guide, based on established principles and analysis of analogous compounds, provide a robust framework for the characterization of 1,3-dioctadecylurea. The combination of NMR, FTIR, and mass spectrometry allows for unambiguous identification and structural verification. The provided protocols offer a starting point for researchers to obtain high-quality data for their specific applications.

References

  • PubChem. (n.d.). 1,3-Dioctadecylurea. National Center for Biotechnology Information. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • PubChem. (n.d.). Octadecylamine. National Center for Biotechnology Information. Retrieved from [Link]

Protocols & Analytical Methods

Method

Synthesis of 1,3-Dioctadecylurea: A Detailed Laboratory Protocol for Researchers

This comprehensive guide provides detailed laboratory protocols for the synthesis of 1,3-dioctadecylurea (also known as N,N'-dioctadecylurea), a symmetrical long-chain urea derivative with applications in materials scien...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed laboratory protocols for the synthesis of 1,3-dioctadecylurea (also known as N,N'-dioctadecylurea), a symmetrical long-chain urea derivative with applications in materials science and as a gelling agent. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth technical guidance grounded in established chemical principles. Two primary synthetic routes are presented, each with its own set of advantages and experimental considerations.

Introduction to 1,3-Dioctadecylurea and Its Synthesis

1,3-Dioctadecylurea is a hydrophobic molecule characterized by a central urea core flanked by two C18 alkyl chains. This structure imparts unique self-assembly properties, leading to the formation of gels in various organic solvents. The synthesis of symmetrical ureas like 1,3-dioctadecylurea is typically achieved through one of two main pathways: the reaction of an amine with an isocyanate, or the direct reaction of an amine with urea at elevated temperatures.

The choice of synthetic route often depends on the availability of starting materials, desired purity, and scale of the reaction. The isocyanate route is generally a high-yielding and clean reaction, proceeding under mild conditions. The direct reaction with urea offers an alternative that avoids the handling of isocyanates, which can be hazardous, but typically requires more forcing conditions.

Safety Precautions

General Precautions: Standard laboratory safety practices should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and appropriate chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

Reactant-Specific Hazards:

  • Octadecylamine: May cause skin and eye irritation. Inhalation of dust may irritate the respiratory tract.

  • Octadecyl isocyanate: Isocyanates are potent respiratory sensitizers and can cause severe irritation to the eyes, skin, and respiratory system. All handling of octadecyl isocyanate must be performed in a fume hood with appropriate respiratory protection.

  • Urea: Generally considered to have low toxicity, but dust may cause mild irritation to the eyes and respiratory tract.

  • Toluene: A flammable liquid and vapor. It can cause skin and eye irritation and may be harmful if inhaled or swallowed. It is a suspected reproductive toxin.

Refer to the Safety Data Sheets (SDS) for each reagent for comprehensive safety information.

Protocol 1: Synthesis from Octadecyl Isocyanate and Octadecylamine

This protocol details the synthesis of 1,3-dioctadecylurea via the nucleophilic addition of octadecylamine to octadecyl isocyanate. This method is highly efficient and generally proceeds to completion under mild conditions.

Causality of Experimental Choices:
  • Solvent: A dry, aprotic solvent such as toluene or dichloromethane is used to prevent reaction of the highly reactive isocyanate with water or other protic species.

  • Stoichiometry: A 1:1 molar ratio of the reactants is theoretically required. However, a slight excess of the amine can be used to ensure complete consumption of the isocyanate.

  • Temperature: The reaction is typically conducted at room temperature as the nucleophilic attack of the amine on the isocyanate is a facile process. Gentle heating can be applied to ensure the reaction goes to completion, especially if the starting materials are not fully soluble at room temperature.

  • Purification: The product, 1,3-dioctadecylurea, is a non-polar molecule with low solubility in many common organic solvents at room temperature. This property is exploited for its purification by precipitation and washing.

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Octadecylamine + Octadecyl Isocyanate Dissolution Dissolve in Dry Toluene Reactants->Dissolution Reaction Stir at Room Temperature (e.g., 12 hours) Dissolution->Reaction Precipitation Cool and Collect Precipitate by Filtration Reaction->Precipitation Washing Wash with Cold Solvent (e.g., Hexane) Precipitation->Washing Drying Dry under Vacuum Washing->Drying Characterization Characterize Product: - Melting Point - FT-IR - NMR Drying->Characterization

Caption: Workflow for the synthesis of 1,3-dioctadecylurea from octadecyl isocyanate.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Octadecylamine≥97%Sigma-Aldrich
Octadecyl isocyanate≥98%TCI America
Toluene, anhydrous≥99.8%Sigma-Aldrich
Hexane, ACS grade≥98.5%Fisher Scientific
Round-bottom flask (250 mL)Standard-
Magnetic stirrer and hotplateStandard-
CondenserStandard-
Büchner funnel and filter flaskStandard-
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve octadecylamine (e.g., 2.69 g, 10 mmol) in 100 mL of anhydrous toluene.

  • Addition of Reactant: To the stirred solution, add octadecyl isocyanate (e.g., 2.95 g, 10 mmol) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. The product may start to precipitate out of the solution during this time.

  • Isolation of Product: After the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold hexane (3 x 20 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified 1,3-dioctadecylurea in a vacuum oven at 50 °C to a constant weight.

Protocol 2: Synthesis from Octadecylamine and Urea

This protocol describes the synthesis of 1,3-dioctadecylurea by the direct reaction of octadecylamine with urea. This method avoids the use of isocyanates but requires higher temperatures to drive the reaction.

Causality of Experimental Choices:
  • Reactants: Urea serves as the carbonyl source. At high temperatures, urea decomposes to generate isocyanic acid (HNCO) in situ, which then reacts with the amine.

  • Stoichiometry: An excess of the amine is often used to ensure complete reaction of the urea and to serve as a solvent or flux for the reaction. A 2:1 molar ratio of octadecylamine to urea is the stoichiometric requirement.

  • Temperature: High temperatures (typically >150 °C) are necessary to induce the decomposition of urea and drive the reaction forward. The reaction is often carried out in the melt (neat) to avoid the need for a high-boiling solvent.

  • Purification: The crude product is purified by recrystallization from a suitable solvent to remove unreacted starting materials and byproducts.

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Octadecylamine + Urea Heating Heat neat mixture (e.g., 180-200 °C) Reactants->Heating Cooling Cool and solidify crude product Heating->Cooling Recrystallization Recrystallize from a suitable solvent (e.g., Ethanol/Water) Cooling->Recrystallization Drying Dry under Vacuum Recrystallization->Drying Characterization Characterize Product: - Melting Point - FT-IR - NMR Drying->Characterization

Caption: Workflow for the synthesis of 1,3-dioctadecylurea from octadecylamine and urea.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Octadecylamine≥97%Sigma-Aldrich
UreaACS reagent, ≥99.0%Sigma-Aldrich
Ethanol, 200 proofReagent gradeFisher Scientific
Deionized Water--
Three-neck round-bottom flask (250 mL)Standard-
Mechanical stirrerStandard-
Heating mantleStandard-
ThermometerStandard-
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add octadecylamine (e.g., 5.39 g, 20 mmol) and urea (e.g., 0.60 g, 10 mmol).

  • Reaction: Heat the mixture with stirring in a heating mantle to 180-200 °C. The reactants will melt and react. Maintain this temperature for 4-6 hours. Ammonia gas will be evolved during the reaction.

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The crude product will solidify.

  • Purification: The crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. If the product does not readily precipitate upon cooling, add a small amount of water dropwise to the hot solution until turbidity is observed, then allow it to cool slowly to room temperature and then in an ice bath.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry in a vacuum oven at 50 °C.

Characterization of 1,3-Dioctadecylurea

The identity and purity of the synthesized 1,3-dioctadecylurea should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Melting Point Approximately 110-115 °C
FT-IR (KBr, cm⁻¹) ~3320 (N-H stretch), ~2920 & ~2850 (C-H stretch), ~1630 (C=O stretch, Amide I), ~1560 (N-H bend, Amide II)
¹H NMR (CDCl₃, δ ppm) ~5.0-5.5 (br s, 2H, NH), ~3.1 (q, 4H, -CH₂-NH-), ~1.5 (m, 4H, -CH₂-CH₂-NH-), ~1.25 (br s, 60H, -(CH₂)₁₅-), ~0.88 (t, 6H, -CH₃)
¹³C NMR (CDCl₃, δ ppm) ~158 (C=O), ~41 (-CH₂-NH-), ~32, ~30, ~29.7, ~29.6, ~29.5, ~29.4, ~29.3, ~27, ~22.7 (alkyl chain CH₂), ~14.1 (-CH₃)
Molecular Weight 565.05 g/mol

Quantitative Data Summary

ParameterProtocol 1 (Isocyanate Route)Protocol 2 (Urea Route)
Molar Ratio (Amine:Carbonyl Source) 1:12:1
Reaction Temperature Room Temperature180-200 °C
Reaction Time ~12 hours~4-6 hours
Typical Yield >90%60-80%

References

  • Karche, A. D., et al. (2022). An "on-water" reaction of (thio)isocyanates with amines enables a facile, sustainable, and chemoselective synthesis of unsymmetrical (thio)ureas. Organic Process Research & Development, 26(11), 3141–3152. [Link]

  • Kinoshita, H. (1953). Synthesis of melamine from urea, I. The Review of Physical Chemistry of Japan, 23(1), 1-10. [Link]

  • PubChem. 1,3-Dioctadecylurea. National Center for Biotechnology Information. [Link]

Application

Protocol &amp; Application Notes: A Step-by-Step Guide for Preparing 1,3-Dioctadecylurea Organogels

An Application Guide by Gemini Labs Abstract This document provides a comprehensive, field-tested guide for the preparation and characterization of 1,3-Dioctadecylurea organogels. Low-Molecular-Weight Organogelators (LMW...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by Gemini Labs

Abstract

This document provides a comprehensive, field-tested guide for the preparation and characterization of 1,3-Dioctadecylurea organogels. Low-Molecular-Weight Organogelators (LMWOs) like 1,3-Dioctadecylurea are of significant interest for applications ranging from environmental remediation to advanced drug delivery, owing to their ability to self-assemble into three-dimensional fibrillar networks in organic solvents.[1][2] This guide moves beyond a simple recitation of steps, delving into the causal mechanisms behind the protocol choices to empower researchers to not only replicate the procedure but also to intelligently modify it for their specific applications. We will cover the foundational principles of urea-based gelation, a detailed step-by-step preparation protocol, essential characterization techniques, and key insights for troubleshooting and optimization.

The Science of Self-Assembly: Understanding 1,3-Dioctadecylurea Gelation

The ability of 1,3-Dioctadecylurea to form a gel is not a chemical reaction, but a physical phenomenon rooted in supramolecular self-assembly. The process is primarily driven by highly directional and cooperative hydrogen bonding between the urea moieties of adjacent molecules.[3][4]

Causality Explained: The two N-H protons and the C=O oxygen of the urea group act as hydrogen bond donors and acceptors, respectively. This arrangement facilitates the formation of one-dimensional (1D) tapes or fibers. The long, hydrophobic C18 alkyl chains (octadecyl groups) then interact via van der Waals forces, promoting the bundling and entanglement of these primary fibers into a Self-Assembled Fibrillar Network (SAFIN).[1] This three-dimensional network effectively immobilizes the solvent molecules within its interstices, leading to the formation of a semi-solid organogel.[5][6] The entire process is typically thermo-reversible; heating provides enough thermal energy to disrupt the non-covalent interactions, leading to a solution (sol) state, while cooling allows them to reform, resulting in the gel state.[7][8]

G cluster_0 Molecular State (Sol) cluster_1 Self-Assembly cluster_2 Macroscopic State (Gel) mol1 Urea Molecule mol2 Urea Molecule mol3 Urea Molecule fiber H-Bonding 1D Fiber Formation mol3->fiber H-Bonding & van der Waals network 3D Fibrillar Network (Solvent Immobilization) fiber->network Entanglement

Figure 1: Mechanism of 1,3-Dioctadecylurea organogelation. Individual molecules (sol state) self-assemble via hydrogen bonding into 1D fibers, which then entangle to form a 3D network that immobilizes the solvent (gel state).

Materials & Equipment

Materials
  • 1,3-Dioctadecylurea (Gelator)

  • Organic Solvent (e.g., Toluene, Cyclohexane, Mineral Oil, Soybean Oil)

  • Deionized Water (for cleaning)

  • Acetone (for cleaning)

Equipment
  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Thermometer or thermocouple probe

  • Vortex mixer

  • Spatula and weighing paper

Core Protocol: Preparation of 1,3-Dioctadecylurea Organogel

This protocol describes a standard heat-and-cool method, which is the most common and reliable approach for preparing these types of physical gels.[9][10]

Protocol Workflow:

workflow start Start weigh 1. Weigh Gelator & Solvent start->weigh mix 2. Combine in Vial weigh->mix heat 3. Heat & Stir (Solvation) mix->heat cool 4. Cool to RT (Gelation) heat->cool characterize 5. Characterize cool->characterize end End characterize->end

Figure 2: Experimental workflow for organogel preparation.

Step-by-Step Methodology:

  • Weighing and Dispensing:

    • Accurately weigh the desired amount of 1,3-Dioctadecylurea using an analytical balance. The concentration required for gelation, known as the Critical Gelation Concentration (CGC), is solvent-dependent but typically falls in the range of 0.5-5% (w/v).

    • Dispense the corresponding volume of the chosen organic solvent into a clean, dry glass vial containing a small magnetic stir bar.

  • Heating and Dissolution:

    • Place the vial on a hot plate with magnetic stirring.

    • Heat the mixture while stirring gently. The target temperature should be above the gel-sol transition temperature (Tgel) to ensure complete dissolution of the gelator. A starting temperature of 80-100°C is generally sufficient for most non-volatile solvents.[11]

    • Expert Insight: Continue heating until the solution becomes completely clear and homogenous. Any cloudiness or visible particulates indicate incomplete dissolution, which will result in a weak or inhomogeneous gel.

  • Cooling and Gelation:

    • Once the gelator is fully dissolved, turn off the heat and stirring.

    • Allow the vial to cool undisturbed at room temperature. The cooling process is critical; rapid cooling can sometimes lead to precipitation rather than the formation of a well-ordered fibrillar network.[12]

    • Gelation should occur as the solution cools. The formation of the gel is often observed as a rapid increase in viscosity and loss of fluidity.

  • Maturation:

    • Allow the gel to sit undisturbed for at least 1-2 hours (or overnight for optimal network formation) at room temperature to mature and stabilize before proceeding with characterization.

Self-Validating Protocols: Characterization of the Organogel

Successful gel formation must be confirmed through a series of characterization techniques.

Visual Inspection and Vial Inversion Test

This is the simplest, most immediate test for gelation. A stable gel will not flow when the vial is inverted. The gel should appear homogenous and, depending on the solvent and concentration, may be transparent, translucent, or opaque.[13]

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to quantitatively determine the gel-sol transition temperature (Tgel), which is a critical property of the material.

  • Protocol:

    • Carefully transfer a small amount (5-10 mg) of the prepared organogel into a DSC pan and seal it.

    • Place the pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 5°C/min) over a temperature range that encompasses the expected transition.

    • The Tgel is identified as the peak of the endothermic event on the resulting thermogram, which corresponds to the energy absorbed to melt the gel network.[14][15]

Rheological Analysis

Rheology provides quantitative data on the mechanical properties (e.g., stiffness, viscoelasticity) of the gel.[16] Oscillatory rheology is the preferred method.

  • Key Parameters:

    • Storage Modulus (G'): Represents the elastic (solid-like) component.

    • Loss Modulus (G''): Represents the viscous (liquid-like) component.

  • Protocol:

    • Carefully place a sample of the organogel onto the plate of a rheometer.

    • Perform a strain sweep to identify the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.

    • Perform a frequency sweep at a constant strain within the LVER.

    • Validation: For a true gel, the storage modulus (G') should be significantly higher than the loss modulus (G'') across the frequency range, and both moduli should show little dependence on frequency.[17][18]

ParameterDescriptionTypical Value for a Stable Gel
Storage Modulus (G') Measure of stored elastic energy10² - 10⁵ Pa
Loss Modulus (G'') Measure of energy dissipated as heat< G'
Loss Factor (tan δ) Ratio of G''/G'< 1
Table 1: Key Rheological Parameters for Organogel Characterization.[18][19]
Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is an invaluable tool for confirming the presence of the hydrogen bonds that are fundamental to the gel network.[3]

  • Protocol:

    • Acquire an FTIR spectrum of the 1,3-Dioctadecylurea powder (solid state).

    • Acquire a spectrum of the organogel. It may be necessary to create a xerogel (dried gel) by slowly evaporating the solvent to obtain a good signal.

    • Analysis: Compare the N-H stretching and C=O stretching regions of the spectra. In the gel state, the N-H and C=O peaks will typically shift to lower wavenumbers compared to the dissolved or solid state, which is direct evidence of their participation in hydrogen bonding.

Factors, Optimization, and Troubleshooting

The properties of 1,3-Dioctadecylurea organogels are highly tunable. Understanding the key variables is essential for tailoring the gel to a specific application.

FactorEffect on Gel PropertiesOptimization Insights
Gelator Concentration Increasing concentration generally leads to a stronger gel (higher G'), higher Tgel, and faster gelation time.Start with a concentration scan (e.g., 0.5%, 1%, 2%, 5% w/v) to determine the CGC and the desired mechanical strength.
Solvent Choice Solvent polarity and its ability to interact with the gelator's alkyl chains significantly impact gelation. Aromatic solvents (e.g., toluene) often form different networks than aliphatic ones (e.g., cyclohexane).[3]Test a range of solvents relevant to your application. The Kamlet-Taft solvatochromic parameters can be used to rationalize solvent scope.[3]
Cooling Rate Slower cooling generally promotes the formation of a more ordered, thermodynamically stable network, leading to a stronger gel.[12]Compare properties of gels cooled at room temperature versus those cooled more slowly (e.g., in a controlled water bath) or rapidly (e.g., on ice).
Purity Impurities in either the gelator or the solvent can disrupt the self-assembly process, leading to a weak or non-existent gel.[20]Always use high-purity reagents. Ensure glassware is scrupulously clean and dry.

References

  • A new family of urea-based low molecular-weight organogelators for environmental remediation: the influence of structure. (n.d.). National Institutes of Health. [Link]

  • Self-assembly of Urea Derivatives into Supramolecular Gels. (n.d.). PubMed. [Link]

  • Exploiting molecular self-assembly: from urea-based organocatalysts to multifunctional supramolecular gels. (2014-08-18). PubMed. [Link]

  • Rational Design of Urea-Based Two-Component Organogelators. (2016-01-26). ACS Macro Letters. [Link]

  • Exploiting Molecular Self‐Assembly: From Urea‐Based Organocatalysts to Multifunctional Supramolecular Gels. (n.d.). SciSpace. [Link]

  • A Novel Preparation Method for Organogels: High-Speed Homogenization and Micro-irradiation. (n.d.). National Institutes of Health. [Link]

  • Organogel as Drug Delivery System: Review. (2023-12-12). Pakistan Journal of Medical & Health Sciences. [Link]

  • Technical Considerations, Applications, and Benefits of Organogels in Topical Drug Delivery Systems. (2025-08-29). ResearchGate. [Link]

  • The mechanical properties of the organogels.: Rheological study of the... (n.d.). ResearchGate. [Link]

  • (Open Access) Applications of organogels in drug delivery (2013). (n.d.). SciSpace. [Link]

  • Organogels: Properties and Applications in drug delivery. (n.d.). NIT Rourkela. [Link]

  • Organogels in drug delivery. (n.d.). SciSpace. [Link]

  • organogel a promising drug delivery system: from their components to their applications in drug delivery. (2025-12-22). ResearchGate. [Link]

  • Applications of organogels in drug delivery. (n.d.). Indian Journal of Research in Pharmacy and Biotechnology. [http://www.ijrpb.com/issues/Volume 2_Issue 1/ijrpb 2(1)_976-980.pdf]([Link] 2_Issue 1/ijrpb 2(1)_976-980.pdf)

  • Spectrophotometric analysis of molecular transport in gels. (n.d.). PubMed. [Link]

  • A Review on the Rheological Properties of Single Amino Acids and Short Dipeptide Gels. (n.d.). MDPI. [Link]

  • ORGANOGEL: FACTORS AND ITS IMPORTANCE. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Rheological properties of the organogels formed by compounds 10 and 15.... (n.d.). ResearchGate. [Link]

  • An Oral Organogel - Novel Approach for Controlled Drug Delivery System. (n.d.). Impactfactor. [Link]

  • A REVIEW ON ORGANOGELS: AS A NEW FORMULATION. (n.d.). Jetir.org. [Link]

  • Preparation method of organogel. (n.d.).
  • Rheological properties of organogels developed by sitosterol and lecithin. (2025-08-07). ResearchGate. [Link]

  • (PDF) ORGANOGEL: AN IDEAL DRUG DELIVERY CARRIER. (2025-08-07). ResearchGate. [Link]

  • Unique organogel formation with macroporous materials constructed by the freeze-drying of aqueous cyclodextrin solutions. (2010-07-06). PubMed. [Link]

  • Rheological properties of peptide-based hydrogels for biomedical and other applications. (n.d.). PMC - PubMed Central. [Link]

  • (PDF) Organogels for cosmetic and dermo-cosmetic applications – classification, preparation and characterization of organogel formulations - PART 1. (n.d.). ResearchGate. [Link]

  • Supplementary Information Unique organogel formation with a channel-type cyclodextrin assembly. (n.d.). The Royal Society of Chemistry. [Link]

  • (PDF) ORGANOGEL CONTROLLED RELEASE FORMULATION: A NOVEL APPROACH. (2022-01-31). ResearchGate. [Link]

  • Vibrational Spectroscopic Analysis of 1,3-Dianiline Squarate. (2022-12-27). MDPI. [Link]

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  • Thermal and Textural Properties of Organogels Developed by Candelilla Wax in Safflower Oil. (n.d.). SpringerLink. [Link]

  • (PDF) A Novel Preparation Method for Organogels: High-Speed Homogenization and Micro-irradiation. (2025-08-06). ResearchGate. [Link]

  • Thermal and Textural Properties of Organogels Developed by Candelilla Wax in Safflower Oil. (n.d.). ResearchGate. [Link]

  • Stearate organogel-gelatin hydrogel based bigels: physicochemical, thermal, mechanical characterizations and in vitro drug delivery applications. (n.d.). PubMed. [Link]

  • Organogels: Properties and Applications in Drug Delivery. (n.d.). OUCI. [Link]

Sources

Method

Unlocking the Matrix: Advanced Techniques for Characterizing Organogel Network Structures

For distribution to: Researchers, scientists, and drug development professionals Introduction: The Architectural Significance of Organogel Networks Organogels, semi-solid systems comprising an organic liquid phase immobi...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Architectural Significance of Organogel Networks

Organogels, semi-solid systems comprising an organic liquid phase immobilized within a three-dimensional network of a gelator, have garnered significant interest across the pharmaceutical, cosmetic, and food industries. Their unique properties, including biocompatibility, tunable release profiles, and thermal reversibility, are intimately linked to the architecture of their underlying network. A thorough understanding and precise characterization of this network are paramount for rational design, quality control, and predicting the in-service performance of organogel-based formulations. This guide provides an in-depth exploration of the key techniques employed to elucidate the structural and mechanical properties of organogel networks, complete with detailed protocols and insights into the rationale behind experimental choices.

I. Rheological Analysis: Probing the Viscoelastic Landscape

Rheology is the study of the flow and deformation of matter, and for organogels, it is the cornerstone of network characterization. It provides quantitative data on the strength, stability, and flow behavior of the gel, which are direct reflections of the network's integrity and connectivity.

Core Concepts in Organogel Rheology

The viscoelastic nature of organogels means they exhibit both solid-like (elastic) and liquid-like (viscous) properties. The key parameters derived from rheological measurements are the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. For a well-formed gel, G' is significantly higher than G'', indicating a predominantly solid-like behavior.

Key Rheological Experiments and Their Rationale
Experiment Purpose Key Parameters Obtained Rationale for Use
Amplitude (Strain) Sweep To determine the Linear Viscoelastic Region (LVER).Critical strain (γ₀), G', G''Essential for ensuring that subsequent oscillatory tests are non-destructive and probe the intrinsic properties of the network.
Frequency Sweep To assess the gel's structure and stability over a range of timescales.G', G'', complex viscosity (η*) as a function of frequencyA frequency-independent G' is indicative of a stable, cross-linked network.
Temperature Sweep/Ramp To determine the gel-sol transition temperature (Tgel) and assess thermal stability.G', G'', TgelCrucial for understanding the thermoreversibility of the organogel and its behavior during manufacturing and storage.
Flow (Shear Rate) Sweep To evaluate the shear-thinning behavior of the organogel.Viscosity as a function of shear rateImportant for applications requiring easy spreading or spraying, followed by network reformation at rest.
Protocol: Comprehensive Rheological Profiling of an Organogel

1. Sample Preparation:

  • Prepare the organogel by dissolving the gelator in the organic solvent with heating and stirring, followed by cooling to allow for gelation.

  • Allow the organogel to equilibrate at the desired testing temperature for at least 24 hours to ensure the fibrillar network is fully formed and stable.

2. Instrumentation and Geometry:

  • Utilize a controlled-stress or controlled-strain rheometer with a Peltier temperature control system.

  • A parallel plate geometry is often suitable. For potentially slippery samples, a sandblasted or cross-hatched geometry is recommended to prevent slippage.

3. Experimental Workflow:

  • Step 1: Amplitude Sweep:

    • Load the equilibrated organogel sample onto the rheometer plate and lower the upper plate to the desired gap (e.g., 1 mm). Trim any excess sample.

    • Allow the sample to rest for at least 5 minutes for thermal and mechanical equilibration.

    • Perform a strain sweep at a constant frequency (e.g., 1 Hz) over a strain range of 0.01% to 100%.

    • Determine the LVER, which is the range of strain where G' and G'' are constant.

  • Step 2: Frequency Sweep:

    • Set the temperature to the desired value (e.g., 25°C).

    • Perform a frequency sweep from a low to a high frequency (e.g., 0.1 to 100 rad/s) at a constant strain within the LVER.

    • Observe the dependence of G' and G'' on frequency.

  • Step 3: Temperature Sweep:

    • To determine Tgel, perform a temperature ramp from a low to a high temperature (e.g., 25°C to 90°C) at a constant heating rate (e.g., 2°C/min), constant frequency (e.g., 1 Hz), and a strain within the LVER.

    • Tgel is often identified as the temperature at which G' and G'' crossover.

  • Step 4: Flow Sweep:

    • Perform a shear rate sweep from a low to a high shear rate (e.g., 0.1 to 100 s⁻¹) to determine the viscosity profile.

Rheology_Workflow cluster_prep Sample Preparation cluster_exp Rheological Experiments prep1 Dissolve gelator in solvent with heat prep2 Cool to form gel prep1->prep2 prep3 Equilibrate for 24h prep2->prep3 exp1 Amplitude Sweep (Determine LVER) prep3->exp1 Load sample exp2 Frequency Sweep (Assess network structure) exp1->exp2 exp3 Temperature Sweep (Determine Tgel) exp1->exp3 exp4 Flow Sweep (Evaluate shear-thinning) exp1->exp4

Caption: Workflow for the rheological characterization of organogels.

II. Microscopic Techniques: Visualizing the Network Architecture

Microscopy provides direct visualization of the organogel's network structure, offering insights into the morphology, size, and distribution of the gelator fibers.

Commonly Employed Microscopy Techniques
Technique Information Provided Advantages Limitations
Scanning Electron Microscopy (SEM) Surface topography and morphology of the network.High resolution, large depth of field.Requires sample dehydration, which can introduce artifacts.
Transmission Electron Microscopy (TEM) Internal structure and morphology of the gelator fibers.Very high resolution.Requires very thin samples and can be destructive.
Atomic Force Microscopy (AFM) High-resolution 3D topography of the network surface.Can be performed on hydrated samples, provides quantitative height information.Small scan area, can be slow.
Confocal Laser Scanning Microscopy (CLSM) 3D imaging of fluorescently labeled networks in situ.Allows for imaging of hydrated, intact samples.Requires fluorescent labeling, which may alter the network structure.
Protocol: SEM Imaging of an Organogel Network

1. Sample Preparation (Critical Step):

  • Freeze-drying: Rapidly freeze a small portion of the organogel in liquid nitrogen to minimize ice crystal formation.

  • Lyophilize the frozen sample to remove the solvent, leaving the solid network structure intact. The choice of freezing method is crucial to preserve the native structure.

  • Critical Point Drying: An alternative to freeze-drying that can better preserve delicate structures.

2. Mounting and Coating:

  • Mount the dried organogel (xerogel) onto an SEM stub using conductive carbon tape.

  • Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold or platinum) to prevent charging under the electron beam.

3. Imaging:

  • Introduce the sample into the SEM chamber and evacuate to a high vacuum.

  • Apply an appropriate accelerating voltage and working distance to obtain high-resolution images of the network structure.

SEM_Workflow cluster_prep Sample Preparation cluster_mount Mounting & Coating cluster_img Imaging prep1 Rapidly freeze organogel prep2 Lyophilize to remove solvent prep1->prep2 mount1 Mount xerogel on SEM stub prep2->mount1 mount2 Sputter-coat with conductive metal mount1->mount2 img1 Introduce to SEM chamber mount2->img1 img2 Acquire images img1->img2 SAXS_SANS_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis prep1 Load organogel into sample cell prep2 Prepare solvent for background prep1->prep2 data1 Collect scattering data from sample prep2->data1 data2 Collect background scattering data1->data2 analysis1 Background subtraction data2->analysis1 analysis2 Model fitting to extract structural parameters analysis1->analysis2

Caption: Workflow for SAXS/SANS analysis of organogels.

VI. Concluding Remarks: An Integrated Approach for Comprehensive Characterization

No single technique can provide a complete picture of an organogel's network structure. A multi-faceted approach, combining rheology, microscopy, thermal analysis, spectroscopy, and scattering, is essential for a comprehensive understanding. The data from these complementary techniques can be correlated to build a detailed model of the network architecture, from the molecular interactions driving self-assembly to the macroscopic viscoelastic properties of the final product. This integrated understanding is critical for the successful development and application of organogels in various scientific and industrial fields.

References

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  • ResearchGate. (n.d.). Example TGA and DSC thermograms of the EO oleogels. Retrieved from [Link]

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Application

Application Note: Rheological Characterization of 1,3-Dioctadecylurea Supramolecular Gels

Introduction 1,3-Dioctadecylurea is a low-molecular-weight gelator (LMWG) capable of self-assembling in various organic solvents to form supramolecular gels. The primary driving force for this self-assembly is the format...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,3-Dioctadecylurea is a low-molecular-weight gelator (LMWG) capable of self-assembling in various organic solvents to form supramolecular gels. The primary driving force for this self-assembly is the formation of extensive, ordered hydrogen-bonding networks between the urea moieties, leading to the creation of a three-dimensional fibrillar network that entraps the solvent.[1][2] The resulting materials, often termed organogels, exhibit solid-like properties at rest but can be designed to flow under stress. Understanding the mechanical and flow properties of these gels is critical for their application in fields such as drug delivery, cosmetics, and materials science.[3][4]

Rheology provides a powerful suite of tools to quantify the viscoelastic properties of these materials, from their solid-like strength and thermal stability to their ability to recover their structure after being subjected to high shear.[5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the essential rheological measurement protocols for characterizing 1,3-Dioctadecylurea gels. The protocols are designed to be self-validating and are grounded in established rheological principles.

Part 1: Critical First Step: Sample Preparation and Loading

Reproducible rheological data begins with meticulous and consistent sample preparation. The thermal history and handling of the gel can significantly impact its microstructure and, consequently, its measured properties.

Protocol 1: Gel Preparation and Rheometer Loading

  • Dissolution (Sol Formation):

    • Accurately weigh the required amount of 1,3-Dioctadecylurea and the chosen solvent into a sealed vial to achieve the desired weight percent (wt%) concentration.

    • Heat the mixture while stirring until the 1,3-Dioctadecylurea is completely dissolved, forming a clear, homogeneous solution (the "sol" state).[7] The temperature required will depend on the solvent and gelator concentration. Causality: Heating provides the necessary energy to break intermolecular interactions and fully dissolve the gelator.

  • Gelation (Sol-to-Gel Transition):

    • Allow the hot solution to cool to room temperature under quiescent (undisturbed) conditions. Gelation occurs as the solution cools and the urea molecules self-assemble into a fibrillar network.[7] The time required for gelation can vary from minutes to hours.

  • Sample Loading:

    • Carefully transfer a sufficient amount of the prepared gel onto the lower plate of the rheometer. A spatula can be used, taking care to minimize the introduction of air bubbles and to avoid excessively shearing the sample, which could disrupt the delicate gel network.

    • Lower the upper rheometer geometry (e.g., a 40 mm parallel plate) to the desired measurement gap (e.g., 1 mm). As the geometry is lowered, a small amount of excess sample should bulge out from the edges.

    • Use a flat-edged tool to trim the excess sample flush with the geometry's edge. This ensures a consistent and well-defined sample volume for accurate stress calculations.

    • To prevent solvent evaporation during measurements, especially for volatile solvents or prolonged tests, use a solvent trap.[8]

Part 2: Core Rheological Measurement Protocols

The following protocols provide a comprehensive characterization of the gel's viscoelastic properties. It is essential to perform them in the order presented, as the results of the first test (strain sweep) are required to set the parameters for subsequent tests.

A. Protocol 2: Determining the Linear Viscoelastic Region (LVER)

Objective: To identify the range of strain over which the gel's structure is not disrupted by the measurement itself. Performing subsequent oscillatory tests within this region ensures that the measured properties reflect the intrinsic material behavior at rest.

Methodology: Oscillatory Strain Sweep

  • Set the rheometer to oscillatory mode at a constant frequency (e.g., 1 Hz).

  • Apply a logarithmically increasing strain (γ) to the sample, for example, from 0.01% to 1000%.

  • Record the storage modulus (G'), representing the elastic (solid-like) component, and the loss modulus (G''), representing the viscous (liquid-like) component, as a function of the applied strain.[9]

  • The LVER is the range of strain where G' and G'' remain constant. The end of the LVER, often called the yield point, is where G' begins to decrease, indicating the onset of structural breakdown.[9]

Experimental Parameters: Strain Sweep

Parameter Typical Value Rationale
Geometry 40 mm Parallel Plate Provides a large surface area suitable for soft solids.
Gap 1 mm A standard gap for many gel-like materials.
Temperature 25 °C (or application-specific) Maintain constant and relevant temperature.
Frequency (ω) 1 Hz (or 10 rad/s) A standard frequency for LVER determination.

| Strain (γ) Range | 0.01% - 1000% (log sweep) | Wide enough to capture both the linear region and yielding. |

B. Protocol 3: Characterizing Gel Strength and Structure

Objective: To quantify the "stiffness" or strength of the gel and to confirm its solid-like nature. In a gel, the elastic component should dominate the viscous component (G' > G'').[4]

Methodology: Oscillatory Frequency Sweep

  • Set the rheometer to oscillatory mode at a constant strain that is within the LVER determined in Protocol 2 (e.g., 0.1%). Causality: Using a strain within the LVER ensures a non-destructive measurement of the gel's internal structure.[8]

  • Sweep the angular frequency (ω) over a specified range, for example, from 0.1 to 100 rad/s.

  • Record G' and G'' as a function of frequency.

  • For a true gel, G' should be significantly greater than G'' (typically by at least an order of magnitude) and both moduli should show little to no dependence on frequency across the measured range.[4][6]

Experimental Parameters: Frequency Sweep

Parameter Typical Value Rationale
Geometry 40 mm Parallel Plate Consistent with previous test.
Gap 1 mm Consistent with previous test.
Temperature 25 °C (or application-specific) Maintain constant and relevant temperature.
Strain (γ) e.g., 0.1% (within LVER) Ensures non-destructive measurement.

| Frequency (ω) Range | 0.1 - 100 rad/s (log sweep) | Covers a broad range of timescales to assess structural stability. |

C. Protocol 4: Determining the Sol-Gel Transition Temperature (Tgel)

Objective: To determine the temperature at which the material transitions from a solid-like gel to a liquid-like sol upon heating. This is a critical parameter for understanding the thermal stability and processing conditions of the gel.

Methodology: Oscillatory Temperature Ramp

  • Set the rheometer to oscillatory mode at a constant strain (within the LVER) and a constant frequency (e.g., 1 Hz).

  • Apply a controlled temperature ramp, for example, from 25 °C to 120 °C at a rate of 2-5 °C/min.

  • Continuously record G' and G'' as a function of temperature.

  • The sol-gel transition temperature (Tgel) is often identified as the temperature at which the G' and G'' curves cross over (i.e., G' = G'').[5][10] At this point, the material transitions from being predominantly elastic (G' > G'') to predominantly viscous (G'' > G').

Experimental Parameters: Temperature Ramp

Parameter Typical Value Rationale
Geometry 40 mm Parallel Plate Consistent with previous tests.
Gap 1 mm Consistent with previous test.
Strain (γ) e.g., 0.1% (within LVER) Ensures the transition is due to temperature, not strain.
Frequency (ω) 1 Hz (or 10 rad/s) A constant frequency to monitor the modulus change.
Temperature Range 25 °C to 120 °C Should encompass the expected melting point of the gel.

| Ramp Rate | 2-5 °C/min | Slow enough to ensure thermal equilibrium within the sample. |

D. Protocol 5: Assessing Shear Recovery and Thixotropy

Objective: To measure the gel's ability to break down under high shear and then recover its structure when the shear is removed. This property, known as thixotropy, is crucial for applications like injectable drug delivery or topical creams.[11][12]

Methodology: Three-Step Flow Test

  • Step 1: Rest (Low Shear): Apply a very low shear rate (e.g., 0.1 s⁻¹) for a set duration (e.g., 60 s) and measure the viscosity. This represents the viscosity of the undisturbed gel.

  • Step 2: High Shear: Immediately apply a high shear rate (e.g., 100 s⁻¹) for a duration (e.g., 60 s). This simulates processing conditions like injection or spreading and causes the gel structure to break down, resulting in a significant drop in viscosity.

  • Step 3: Recovery (Low Shear): Immediately return to the initial low shear rate (0.1 s⁻¹) and monitor the viscosity over time (e.g., 300 s). The rate and extent to which the viscosity returns to its initial value in Step 1 indicates the thixotropic recovery of the gel.[11]

Experimental Parameters: Three-Step Flow Test

Parameter Typical Value Rationale
Geometry 40 mm Parallel Plate Consistent with previous tests.
Gap 1 mm Consistent with previous test.
Temperature 25 °C (or application-specific) Maintain constant and relevant temperature.
Step 1 Shear Rate 0.1 s⁻¹ for 60 s Simulates the "at-rest" state.
Step 2 Shear Rate 100 s⁻¹ for 60 s Simulates structural breakdown during application.

| Step 3 Shear Rate | 0.1 s⁻¹ for 300 s | Monitors the rate and extent of structural recovery. |

Part 3: Visualization & Formatting

Experimental Workflows

G cluster_prep Sample Preparation cluster_tests Rheological Tests P1 1. Dissolution (Sol Formation) P2 2. Cooling (Gelation) P1->P2 P3 3. Rheometer Loading P2->P3 T1 A. Strain Sweep (Find LVER) P3->T1 Start Testing T2 B. Frequency Sweep (Gel Strength) T1->T2 T3 C. Temperature Ramp (Find Tgel) T1->T3 T4 D. 3-Step Flow Test (Thixotropy) T2->T4 T3->T4

Caption: Overall workflow from sample preparation to rheological characterization.

Thixotropy S1 Step 1: Low Shear (0.1 s⁻¹) Measure initial viscosity S2 Step 2: High Shear (100 s⁻¹) Induce structural breakdown S1->S2 Simulate Application S3 Step 3: Low Shear (0.1 s⁻¹) Monitor viscosity recovery S2->S3 Measure Recovery

Caption: Logical flow of the three-step thixotropy test.

References

  • Oscillatory rheology for organogels 5 (left, DBU cocatalyst) and 11 (right, (−) - ResearchGate. ResearchGate. Available at: [Link]

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Method

Application Notes and Protocols for Determining the Minimum Gelation Concentration of 1,3-Dioctadecylurea

Introduction: The Significance of 1,3-Dioctadecylurea as a Low Molecular Weight Organogelator 1,3-Dioctadecylurea belongs to the class of low molecular weight organogelators (LMWOGs), molecules capable of self-assembling...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1,3-Dioctadecylurea as a Low Molecular Weight Organogelator

1,3-Dioctadecylurea belongs to the class of low molecular weight organogelators (LMWOGs), molecules capable of self-assembling in organic solvents to form three-dimensional networks.[1][2] This self-assembly process entraps the solvent, leading to the formation of a semi-solid material known as an organogel. The long octadecyl chains of 1,3-dioctadecylurea provide significant van der Waals interactions, while the urea moiety is a powerful motif for forming directional hydrogen bonds.[3][4] This combination of intermolecular forces drives the hierarchical self-assembly into fibrous structures, which in turn form the gel network.[5]

The ability to form gels at low concentrations makes 1,3-dioctadecylurea and similar LMWOGs highly attractive for a variety of applications, particularly in drug delivery, where they can serve as matrices for the controlled release of therapeutic agents.[6][7] The minimum gelation concentration (MGC) is a critical parameter for characterizing these systems. It represents the lowest concentration of the gelator required to form a stable gel in a specific solvent at a given temperature. A lower MGC indicates a more efficient gelator, which is often desirable for practical applications to minimize the amount of additive required.[8]

This guide provides a comprehensive overview of the principles and detailed protocols for determining the MGC of 1,3-dioctadecylurea, catering to researchers, scientists, and drug development professionals. We will cover both a qualitative, widely used method and a more quantitative, instrumental approach to provide a thorough understanding of the gelation behavior of this promising organogelator.

Theoretical Background: The Mechanism of Gelation

The gelation process of 1,3-dioctadecylurea is a supramolecular phenomenon driven by a delicate balance of intermolecular interactions. The primary driving force for the self-assembly of urea-based gelators is the formation of strong, directional hydrogen bonds between the N-H and C=O groups of the urea moiety.[9][10] These interactions lead to the formation of one-dimensional fibrillar aggregates.

Simultaneously, the long, hydrophobic octadecyl chains interact through van der Waals forces, promoting the association of the gelator molecules and contributing to the stability of the fibrillar network.[3] The overall process can be visualized as a nucleation and growth mechanism, where individual 1,3-dioctadecylurea molecules first aggregate to form primary structures, which then elongate and entangle to create the macroscopic gel network.

The choice of solvent is crucial, as it must be able to dissolve the gelator at an elevated temperature but allow for self-assembly upon cooling. The solvent molecules are then immobilized within the pores of the three-dimensional network, resulting in the characteristic semi-solid properties of the gel.

Part 1: Qualitative Determination of MGC by the Tube Inversion Method

The tube inversion method is a simple, rapid, and widely adopted technique for the initial screening and determination of the MGC.[8][11] It relies on a visual assessment of the gel's ability to support its own weight against gravity.

Causality Behind Experimental Choices

The principle of this method is based on the transition from a liquid (sol) to a semi-solid (gel) state. A true gel will exhibit solid-like properties and will not flow upon inversion of its container. The heating and cooling cycle is critical: heating provides the thermal energy to dissolve the 1,3-dioctadecylurea and create a homogeneous solution, while controlled cooling allows for the thermodynamically favorable self-assembly process to occur. The choice of a constant temperature bath for cooling ensures reproducibility.

Experimental Protocol
  • Preparation of Stock Solutions:

    • Prepare a series of vials containing varying concentrations of 1,3-dioctadecylurea in the desired solvent (e.g., toluene, cyclohexane, or a relevant pharmaceutical oil). A suggested starting range would be from 0.1% to 5% (w/v).

    • Ensure the 1,3-dioctadecylurea is accurately weighed and the solvent volume is precise.

  • Dissolution:

    • Seal the vials to prevent solvent evaporation.

    • Heat the vials in a controlled temperature bath or on a hotplate with stirring until the 1,3-dioctadecylurea is completely dissolved. The temperature should be sufficient to ensure full dissolution but below the boiling point of the solvent. Visually inspect for any remaining solid particles.

  • Gel Formation:

    • Once a clear solution is obtained, transfer the vials to a controlled temperature environment, typically room temperature (e.g., 25°C), and allow them to cool undisturbed for a defined period (e.g., 1-2 hours). It is crucial to maintain a consistent cooling rate and time for all samples to ensure comparability.[12]

  • Assessment of Gelation:

    • After the cooling period, carefully invert each vial by turning it upside down (180°).

    • Observe the sample for flow.

      • Gel: If the sample remains immobile and does not flow, it is considered a gel.[11]

      • Partial Gel/Viscous Liquid: If the sample flows slowly or only partially detaches from the bottom of the vial, it is not a stable gel.

      • Solution (Sol): If the sample flows like a liquid, no gelation has occurred.

  • Determination of MGC:

    • The MGC is the lowest concentration at which a stable gel is formed that does not flow upon inversion.[8]

Data Presentation

Summarize the results in a clear and concise table:

VialConcentration of 1,3-Dioctadecylurea (% w/v)SolventObservation upon InversionResult
10.1TolueneFlows freelySol
20.5TolueneFlows slowlyPartial Gel
31.0TolueneNo flowGel (MGC)
42.0TolueneNo flowGel
55.0TolueneNo flowGel
Workflow Diagram

G cluster_prep Preparation cluster_gelation Gelation cluster_assessment Assessment cluster_result Result prep_stock Prepare Stock Solutions (Varying Concentrations) dissolve Heat to Dissolve (Clear Solution) prep_stock->dissolve cool Cool to Room Temperature (Controlled Time) dissolve->cool invert Invert Vial (180°) cool->invert observe Observe for Flow invert->observe no_flow No Flow? observe->no_flow gel Gel no_flow->gel Yes sol Sol/Partial Gel no_flow->sol No

Caption: Workflow for MGC determination by the tube inversion method.

Part 2: Quantitative Determination of MGC by Rheology

For a more precise and quantitative analysis of gelation, rheological measurements are the gold standard.[13][14] A rheometer can measure the viscoelastic properties of a material, specifically the storage modulus (G') and the loss modulus (G'').

  • Storage Modulus (G'): Represents the elastic component of the material, indicating the energy stored during deformation. In a gel, G' is high.

  • Loss Modulus (G''): Represents the viscous component, indicating the energy dissipated as heat. In a liquid, G'' is dominant.

The gel point is often defined as the point where G' and G'' crossover (G' = G'').[8]

Causality Behind Experimental Choices

Rheology provides a quantitative measure of the material's transition from a liquid-like (viscous) to a solid-like (elastic) state. A time sweep at a constant temperature and frequency allows for monitoring the evolution of G' and G'' as the gel forms. The crossover point provides a precise determination of the gelation time. By performing these tests at different concentrations, the MGC can be identified as the concentration at which a significant increase in G' is observed, and G' becomes larger than G''.

Experimental Protocol
  • Sample Preparation:

    • Prepare solutions of 1,3-dioctadecylurea in the chosen solvent at various concentrations, similar to the tube inversion method.

  • Rheometer Setup:

    • Use a rotational rheometer equipped with a temperature-controlled Peltier plate. A parallel plate or cone-and-plate geometry is suitable.

    • To prevent solvent evaporation, especially at elevated temperatures, a solvent trap is highly recommended.

  • Determining the Linear Viscoelastic Region (LVER):

    • Before monitoring gelation, it is essential to determine the LVER of the gel. This is done by performing a strain sweep at a constant frequency on a pre-formed gel. The LVER is the range of strains where G' and G'' are independent of the applied strain. Subsequent measurements should be performed at a strain within this region to avoid disrupting the gel structure.

  • Time Sweep Measurement:

    • Heat the Peltier plate to a temperature sufficient to dissolve the 1,3-dioctadecylurea.

    • Load the hot solution onto the rheometer plate and lower the geometry to the desired gap.

    • Quickly cool the sample to the target gelation temperature (e.g., 25°C).

    • Start the time sweep measurement at a constant frequency (e.g., 1 Hz) and a strain within the LVER.

    • Monitor the evolution of G' and G'' over time.

  • Data Analysis and MGC Determination:

    • For each concentration, plot G' and G'' as a function of time.

    • A significant increase in G', eventually surpassing G'', indicates gel formation.

    • The MGC is the lowest concentration at which G' becomes greater than G'' and a stable gel modulus is achieved.

Data Presentation

The results can be presented in a table summarizing the rheological parameters at different concentrations.

Concentration (% w/v)Final G' (Pa)Final G'' (Pa)G' > G''?Gel Formation
0.10.52.1NoNo
0.510.28.5YesYes (Weak Gel)
1.055.85.3YesYes (Strong Gel)
2.0250.115.6YesYes (Strong Gel)
Conceptual Diagram of Rheological Analysis

G cluster_input Input Parameters cluster_process Rheological Measurement cluster_output Output Data cluster_analysis Analysis conc Concentration Series of 1,3-Dioctadecylurea rheometer Time Sweep in Rheometer conc->rheometer temp Temperature Program (Heating/Cooling) temp->rheometer strain Strain (in LVER) strain->rheometer freq Frequency freq->rheometer g_prime Storage Modulus (G') rheometer->g_prime g_double_prime Loss Modulus (G'') rheometer->g_double_prime crossover G' > G''? g_prime->crossover g_double_prime->crossover mgc MGC Determined crossover->mgc Yes (Lowest Conc.) no_gel No Gel Formation crossover->no_gel No

Sources

Application

Application Notes &amp; Protocols: Leveraging 1,3-Dioctadecylurea for Controlled Drug Release

Introduction: The Role of 1,3-Dioctadecylurea in Modern Drug Delivery In the landscape of controlled-release drug delivery, the selection of an appropriate carrier matrix is paramount to achieving desired therapeutic out...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of 1,3-Dioctadecylurea in Modern Drug Delivery

In the landscape of controlled-release drug delivery, the selection of an appropriate carrier matrix is paramount to achieving desired therapeutic outcomes.[1][2] 1,3-Dioctadecylurea, also known as N,N'-distearylurea, is a highly lipophilic, solid-state molecule that has emerged as a promising excipient for creating robust drug delivery systems, particularly Solid Lipid Nanoparticles (SLNs).[3][4] Its unique chemical structure, featuring a central urea group flanked by two long C18 alkyl chains, imparts a high melting point and a crystalline character, making it an excellent candidate for encapsulating and controlling the release of therapeutic agents.[5][6]

This guide provides an in-depth exploration of 1,3-dioctadecylurea as a formulation tool. We will delve into the mechanistic principles behind its controlled-release properties and provide detailed, field-proven protocols for the formulation, characterization, and in vitro evaluation of 1,3-dioctadecylurea-based drug delivery systems.

Physicochemical Properties of 1,3-Dioctadecylurea

A thorough understanding of the material's properties is the foundation of rational formulation design. Key properties of 1,3-dioctadecylurea are summarized below.

PropertyValueSource
Chemical Formula C₃₇H₇₆N₂O[3]
Molecular Weight 565.01 g/mol [4][5][6]
CAS Number 4051-66-5[3][5]
Appearance Solid / Crystalline PowderN/A
Melting Point (mp) 110-112 °C[5][6]
Synonyms N,N'-Dioctadecylurea, Distearylurea[3]

The high melting point is particularly advantageous, ensuring the lipid matrix remains in a solid state at physiological temperatures, which is critical for immobilizing the encapsulated drug and ensuring a slow, sustained release profile.[7][8]

Mechanism of Controlled Release: The Solid Lipid Matrix

When formulated into nanoparticles, 1,3-dioctadecylurea forms the solid lipid core. The primary mechanism for controlled release from such a system is diffusion-controlled, often coupled with biodegradation of the matrix over time.[2][9]

  • Drug Entrapment: The therapeutic agent, typically a lipophilic drug, is dissolved or dispersed within the molten 1,3-dioctadecylurea during the formulation process. Upon cooling, the lipid solidifies, physically entrapping the drug molecules within the crystalline matrix.[10][11]

  • Sustained Diffusion: Once administered, the drug molecules must navigate a tortuous path through the solid lipid core to be released into the surrounding medium. This diffusion process is slow and acts as the rate-limiting step for drug release, providing a sustained therapeutic effect.[12]

  • Matrix Integrity: The strong intermolecular forces within the 1,3-dioctadecylurea matrix prevent "burst release"—a common challenge with other carrier types where a large portion of the drug is released immediately upon administration. While some drug may be adsorbed to the nanoparticle surface, the majority is securely encapsulated.

cluster_0 1,3-Dioctadecylurea SLN cluster_1 Aqueous Environment (In Vivo) sln_core Solid Lipid Matrix release_point sln_core->release_point Slow Diffusion (Rate-Limiting Step) drug_1 Drug drug_2 Drug drug_3 Drug drug_4 Drug

Caption: Controlled release via slow drug diffusion from the solid core.

Protocol 1: Formulation of 1,3-Dioctadecylurea SLNs via Hot Homogenization

This protocol describes the preparation of drug-loaded SLNs using the widely adopted hot high-pressure homogenization (HPH) technique.[8][11] This method is effective and scalable.

Rationale: The principle is to create a hot oil-in-water (o/w) nano-emulsion above the melting point of the lipid and then solidify the lipid nanoparticles by cooling. The high-pressure homogenization step is critical for reducing the particle size to the nanometer range.[13]

Materials & Equipment:

  • 1,3-Dioctadecylurea

  • Active Pharmaceutical Ingredient (API), lipophilic

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188)

  • Purified water

  • High-pressure homogenizer

  • High-shear stirrer (e.g., Ultra-Turrax)

  • Water bath or heating mantle

  • Ice bath

Step-by-Step Methodology:

  • Preparation of Lipid Phase:

    • Accurately weigh 1,3-dioctadecylurea (e.g., 5% w/v of the final formulation) and the desired amount of lipophilic API.[7]

    • Place them in a glass beaker and heat to approximately 120-125°C (at least 10°C above the lipid's melting point) using a water bath or heating mantle.[8]

    • Stir until a clear, homogenous molten lipid solution is formed.

  • Preparation of Aqueous Phase:

    • In a separate beaker, dissolve the surfactant (e.g., 2.5% w/v) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase (120-125°C). Causality Note: Maintaining equal temperatures prevents premature solidification of the lipid upon mixing.

  • Formation of Pre-emulsion:

    • Pour the hot aqueous phase into the molten lipid phase while stirring at high speed (e.g., 10,000 rpm) using a high-shear stirrer for 5-10 minutes.[13]

    • This will form a coarse, hot oil-in-water (o/w) pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.

    • Homogenize the mixture for 3-5 cycles at a high pressure (e.g., 500-1500 bar).[8] Expertise Note: The number of cycles and the pressure are critical parameters that must be optimized to achieve the desired particle size and a narrow size distribution (low PDI).

  • Nanoparticle Solidification & Collection:

    • Immediately disperse the resulting hot nano-emulsion into a beaker containing cold water or place it in an ice bath under gentle stirring.

    • The rapid cooling causes the lipid to precipitate, forming solid lipid nanoparticles with the drug encapsulated inside.[11]

    • The resulting SLN dispersion is now ready for characterization.

cluster_Lipid Lipid Phase cluster_Aqueous Aqueous Phase L1 Weigh 1,3-Dioctadecylurea + Lipophilic Drug L2 Heat to ~125°C (Melt & Dissolve) L1->L2 Pre_Emulsion Create Pre-Emulsion (High-Shear Mixing) L2->Pre_Emulsion A1 Weigh Surfactant + Purified Water A2 Heat to ~125°C A1->A2 A2->Pre_Emulsion HPH High-Pressure Homogenization (500-1500 bar) Pre_Emulsion->HPH Cooling Rapid Cooling (Ice Bath) HPH->Cooling SLN Final SLN Dispersion Cooling->SLN

Caption: Workflow for SLN preparation by hot homogenization.

Protocol 2: Characterization of 1,3-Dioctadecylurea SLNs

Thorough characterization is essential to ensure the formulation meets quality standards for size, stability, and drug loading.[14][15][16]

2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Technique: Dynamic Light Scattering (DLS) for size/PDI and Electrophoretic Light Scattering for Zeta Potential.

  • Protocol:

    • Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the sample to a disposable cuvette.

    • Measure the hydrodynamic diameter (Z-average), PDI, and Zeta Potential using a suitable instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate at 25°C.

  • Validation: A PDI value below 0.3 indicates a homogenous and monodisperse population. A zeta potential with an absolute value >30 mV (either positive or negative) suggests good colloidal stability due to electrostatic repulsion between particles.[13]

2.2 Entrapment Efficiency (EE) and Drug Loading (DL)

  • Principle: This protocol quantifies the amount of drug successfully encapsulated within the nanoparticles versus the total amount used. It involves separating the free, unentrapped drug from the SLNs.

  • Technique: Centrifugal Ultrafiltration.

  • Protocol:

    • Place a known volume of the SLN dispersion into an ultrafiltration unit (e.g., Amicon® Ultra, with a molecular weight cut-off (MWCO) well below the nanoparticle size, such as 10 kDa).

    • Centrifuge at a high speed (e.g., 4000 x g for 15 minutes) to separate the aqueous filtrate containing the free drug from the SLNs retained on the filter.[17]

    • Quantify the amount of free drug in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis Spectroscopy).

    • Calculate EE% and DL% using the following equations[14]:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Weight of Lipid] x 100

2.3 Morphological and Thermal Analysis

  • Morphology (SEM/TEM): Scanning or Transmission Electron Microscopy can be used to visualize the nanoparticle shape and surface topography.[15] Samples are typically prepared by drying a diluted dispersion onto a suitable substrate.

  • Thermal Behavior (DSC): Differential Scanning Calorimetry is used to assess the crystallinity and melting behavior of the SLN formulation compared to the pure components. A shift or broadening of the 1,3-dioctadecylurea melting peak can indicate drug incorporation and interactions within the lipid matrix.[15]

Protocol 3: In Vitro Drug Release Study

This protocol evaluates the rate and extent of drug release from the SLNs over time under simulated physiological conditions.

Rationale: The dialysis bag diffusion method is a standard and reliable technique for assessing drug release from nanoparticulate systems.[17] It effectively separates the SLNs from the release medium, allowing only the released (dissolved) drug to diffuse across the membrane for quantification.

Materials & Equipment:

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Release medium (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Shaking water bath or incubator set to 37°C

  • Analytical instrument for drug quantification (HPLC, UV-Vis)

Step-by-Step Methodology:

  • Membrane Preparation: Cut a piece of dialysis tubing and hydrate it in the release medium according to the manufacturer's instructions.

  • Sample Loading: Pipette a precise volume (e.g., 1-2 mL) of the drug-loaded SLN dispersion into the dialysis bag. Securely seal both ends of the bag.

  • Initiation of Release Study:

    • Place the sealed dialysis bag into a larger vessel (e.g., a beaker or bottle) containing a known volume of pre-warmed (37°C) release medium (e.g., 100 mL). Expertise Note: The large volume of the external medium ensures "sink conditions," where the concentration of released drug remains low, preventing saturation and accurately reflecting the release rate.

    • Place the entire setup in a shaking water bath at 37°C with continuous, gentle agitation (e.g., 100 rpm).

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the external vessel.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analysis:

    • Analyze the drug concentration in the collected samples using a validated analytical method.

    • Calculate the cumulative percentage of drug released at each time point and plot the data against time to generate a release profile.

cluster_sampling Sampling & Analysis main_vessel Beaker with Release Medium (PBS, pH 7.4) 37°C, Shaking Water Bath dialysis_bag Dialysis Bag (MWCO 12-14 kDa) SLN Dispersion Released Drug sample Withdraw Aliquot at Time Points main_vessel:f0->sample Collect Sample dialysis_bag:drug->main_vessel:f0 Diffusion of Free Drug analysis Quantify Drug (HPLC / UV-Vis) sample->analysis

Sources

Method

applications of 1,3-Dioctadecylurea in topical and transdermal formulations

An Application Guide to 1,3-Dioctadecylurea in Advanced Topical and Transdermal Formulations Introduction: Unveiling the Potential of a Novel Bifunctional Excipient 1,3-Dioctadecylurea, also known as N,N'-dioctadecylurea...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 1,3-Dioctadecylurea in Advanced Topical and Transdermal Formulations

Introduction: Unveiling the Potential of a Novel Bifunctional Excipient

1,3-Dioctadecylurea, also known as N,N'-dioctadecylurea or distearylurea, is a symmetrically substituted urea molecule featuring two C18 alkyl chains. While direct, extensive literature on its use in dermatological formulations is nascent, its unique chemical architecture presents a compelling hypothesis for its utility as a high-performance, bifunctional excipient. This guide synthesizes established principles of skin science and formulation development to explore the theoretical framework, potential applications, and practical protocols for leveraging 1,3-Dioctadecylurea in next-generation topical and transdermal systems.

This document is intended for researchers, formulation scientists, and drug development professionals investigating novel excipients to overcome challenges in skin barrier modulation and formulation stability. We will proceed from a foundation of chemical structure-function analysis to propose mechanisms of action and provide exemplary, field-standard protocols for formulation and evaluation.

Part 1: Scientific Rationale & Proposed Mechanisms of Action

The efficacy of any topical or transdermal agent is predicated on its ability to interact with and modulate the primary barrier of the skin: the stratum corneum (SC). The SC's "brick-and-mortar" structure, composed of corneocytes (bricks) embedded in an intercellular lipid matrix (mortar), is the rate-limiting step for the penetration of most molecules.[1] The molecular structure of 1,3-Dioctadecylurea suggests it can interact with this barrier in a sophisticated, dual-pronged manner.

The Dual-Functionality Hypothesis

We propose that 1,3-Dioctadecylurea's utility stems from the distinct roles of its urea "head" group and its long alkyl "tails".

cluster_0 1,3-Dioctadecylurea Molecule cluster_1 Proposed Functions in Formulation mol C18H37 (Lipophilic Tail) NH-C(O)-NH (Polar Urea Core) C18H37 (Lipophilic Tail) func1 Stratum Corneum Interaction & Disruption mol:f0->func1 mol:f2->func1 func2 Formulation Structuring (Gelling) mol:f0->func2 mol:f2->func2 func3 Hydration & Keratolysis mol:f1->func3

Caption: Proposed dual functionality of 1,3-Dioctadecylurea.

  • The Polar Urea Core: The central urea moiety (NH-C(O)-NH) is structurally analogous to urea, a well-established dermatological agent.[2] Its primary roles are:

    • Hydration: The urea group has a high capacity for binding water.[3] When formulated, it can increase the hydration state of the stratum corneum, which is known to enhance the permeation of many active compounds.[4]

    • Keratolysis: At sufficient concentrations, urea can act as a keratolytic agent, breaking down hydrogen bonds within keratin.[5] This softens the corneocytes and can facilitate desquamation, further reducing the barrier's tortuosity.

  • The Lipophilic Dioctadecyl Tails: The two C18 (stearyl) chains are long, saturated, and highly lipophilic. This structure is biomimetic, resembling the fatty acids and ceramide tails that constitute the SC's intercellular lipid matrix.[1][6] This suggests three primary functions:

    • Penetration Enhancement: The long alkyl chains can intercalate into the highly ordered lipid lamellae of the stratum corneum. This insertion disrupts the tight packing of the native lipids, increasing their fluidity and creating more permeable pathways for active ingredients to diffuse through.[7][8] This mechanism is similar to that of other long-chain fatty acids and alcohols used as chemical penetration enhancers.[9]

cluster_0 Highly Ordered Lipid Lamellae (Low Permeability) cluster_1 Disrupted Lipid Lamellae (Increased Permeability) A1 Ceramide A2 Cholesterol A3 Fatty Acid B3 Dioctadecylurea A3->end Blocked B1 Ceramide B2 Cholesterol B4 Fatty Acid B4->end2 Permeates start start->A1  Drug Molecule start2 start2->B1  Drug Molecule

Caption: Disruption of SC lipids by 1,3-Dioctadecylurea.

Part 2: Application Notes & Exemplary Formulations

Based on the proposed mechanisms, 1,3-Dioctadecylurea can be positioned as a high-value excipient in two key areas: transdermal drug delivery and therapeutic skincare.

Application 1: Anhydrous Oleogel for Enhanced Transdermal Delivery

In this application, 1,3-Dioctadecylurea acts as both the gelling agent and the primary penetration enhancer. An anhydrous system maximizes the thermodynamic driving force for the drug to partition into the skin and is ideal for moisture-sensitive active pharmaceutical ingredients (APIs).

Table 1: Exemplary Anhydrous Oleogel Formulation

Ingredient (INCI Name) Function % w/w Rationale
Phase A
Caprylic/Capric Triglyceride Vehicle / Emollient q.s. to 100 Provides a non-greasy, stable, and highly permeable oil base.
1,3-Dioctadecylurea Gelling Agent / Penetration Enhancer 2.0 - 8.0 Forms the gel network and disrupts SC lipids to enhance API delivery.[10]
Active Pharmaceutical Ingredient (API) Active 0.5 - 5.0 e.g., Diclofenac, Ketoprofen, Testosterone.
Phase B

| Tocopherol | Antioxidant | 0.5 | Protects the oil phase and API from oxidation. |

Application 2: Biomimetic Barrier Repair Cream (O/W Emulsion)

Here, 1,3-Dioctadecylurea is used at a lower concentration. Its primary roles are to provide biomimetic lipid structure, enhance skin hydration via occlusion and the urea moiety, and improve the penetration of barrier-repairing actives (like ceramides or niacinamide) into the stratum corneum.

Table 2: Exemplary O/W Barrier Repair Cream Formulation

Ingredient (INCI Name) Function % w/w Rationale
Phase A (Oil Phase)
Cetearyl Alcohol Thickener / Emulsion Stabilizer 4.0
Glyceryl Stearate Emulsifier 3.0
Squalane Emollient 5.0 Skin-identical lipid, enhances feel and absorption.
1,3-Dioctadecylurea Occlusive Agent / Stabilizer 1.0 - 3.0 Provides structure to the lipid phase and reduces TEWL.[6]
Phase B (Water Phase)
Deionized Water Solvent q.s. to 100
Glycerin Humectant 5.0
Niacinamide Active (Barrier Repair) 4.0
Xanthan Gum Aqueous Phase Thickener 0.3
Phase C (Cool-Down Phase)
Ceramide NP Active (Barrier Repair) 0.5 Replenishes key structural lipids in the SC.[11]

| Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.0 | |

Part 3: Experimental Protocols & Methodologies

Trustworthiness in formulation science is built on reproducible, well-controlled experimental protocols. The following are detailed methodologies for the preparation and evaluation of formulations containing 1,3-Dioctadecylurea.

Protocol 1: Preparation of an Exemplary Oil-in-Water (O/W) Barrier Repair Cream

This protocol details a standard lab-scale (200g batch) hot-process emulsification method, corresponding to the formulation in Table 2.

Equipment:

  • Two heat-resistant glass beakers (400 mL)

  • Water bath or heating mantle

  • Overhead stirrer with propeller blade

  • Homogenizer (rotor-stator type)

  • Weighing balance, spatulas, pH meter

Methodology:

  • Phase Preparation:

    • In the first beaker, combine all ingredients of the Oil Phase (Phase A).

    • In the second beaker, combine all ingredients of the Water Phase (Phase B).

  • Heating:

    • Heat both beakers simultaneously in a water bath to 75-80°C. Stir both phases occasionally until all solid components (especially the 1,3-Dioctadecylurea and cetearyl alcohol in Phase A) are fully melted and both phases are uniform.

  • Emulsification:

    • Slowly add the hot Oil Phase to the hot Water Phase while mixing with the overhead stirrer at a moderate speed (e.g., 300-500 RPM).

    • Once the addition is complete, increase the mixing speed and introduce the homogenizer. Homogenize at high speed (e.g., 5,000-10,000 RPM) for 3-5 minutes to form a fine, uniform emulsion.

  • Cooling:

    • Remove the emulsion from the water bath and switch back to the overhead stirrer at a low speed (~200 RPM).

    • Allow the cream to cool while stirring continuously. This slow cooling with gentle agitation is critical for forming the correct lamellar structure and desired viscosity.

  • Final Additions:

    • When the temperature of the batch drops below 40°C, add the cool-down ingredients (Phase C) one by one, ensuring each is fully incorporated before adding the next.

    • Continue stirring until the cream reaches room temperature (~25°C).

  • Quality Control:

    • Measure the final pH of the cream (target: 5.0-6.0). Adjust if necessary using citric acid or sodium hydroxide solutions.

    • Package in an appropriate container and store for stability testing.

Protocol 2: Evaluation of Transdermal Delivery using Franz Diffusion Cells (In Vitro Permeation Test - IVPT)

This protocol is the gold standard for assessing the performance of a transdermal formulation by measuring the flux of an API across an excised skin membrane.[12][13][14][15]

Equipment:

  • Franz Diffusion Cells (with appropriate orifice diameter, e.g., 1.77 cm²)

  • Circulating water bath set to 32°C

  • Excised human or porcine skin, dermatomed to a thickness of ~500 µm

  • Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed)

  • Formulation to be tested

  • HPLC or LC-MS/MS for sample analysis

Methodology:

Caption: Workflow for an In Vitro Permeation Test (IVPT).

  • Receptor Chamber Preparation: Degas the receptor fluid by sonication or vacuum. Fill the receptor chambers of the Franz cells, ensuring no air bubbles are trapped beneath the skin mounting area. Place a small magnetic stir bar in each chamber.

  • Skin Mounting: Thaw the dermatomed skin. Cut sections large enough to fit between the donor and receptor chambers. Mount the skin with the stratum corneum side facing up (towards the donor chamber). Clamp the chambers together securely.[13]

  • System Equilibration: Place the assembled cells in the holder connected to the circulating water bath. Allow the system to equilibrate to 32°C for at least 30 minutes. Ensure the receptor fluid is stirring.

  • Formulation Application: Apply a precise, finite dose of the formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the skin in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw the entire volume of the receptor fluid from the sampling arm and replace it with an equal volume of fresh, pre-warmed receptor fluid.[12] This maintains "sink conditions."

  • Sample Analysis: Analyze the collected samples for API concentration using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area (μg/cm²) for each time point.

    • Plot the cumulative amount permeated versus time.

    • The slope of the linear portion of this curve represents the steady-state flux (Jss), a key measure of penetration rate.

Part 4: Physicochemical Characterization & Stability

Thorough characterization is essential to ensure the quality, safety, and efficacy of any topical product.

Table 3: Recommended Characterization and Stability Tests

Test Method Purpose
Microscopy Polarized Light Microscopy To visualize the crystalline structure of 1,3-Dioctadecylurea within the formulation and assess droplet size/distribution in emulsions.
Rheology Cone-and-Plate Rheometer To determine the formulation's viscosity, flow behavior (e.g., shear-thinning), and viscoelastic properties, which relate to texture and stability.
pH Measurement pH Meter To ensure the formulation's pH is within a skin-compatible range (typically 4.5-6.0).

| Stability Testing | Accelerated Stability (e.g., 40°C/75% RH for 3 months), Freeze-Thaw Cycles | To assess physical stability (phase separation, crystallization) and chemical stability (API degradation) over time. |

Part 5: Safety & Regulatory Context

Publicly available data indicates that 1,3-Dioctadecylurea is not classified as a hazardous substance under GHS criteria. However, as with any novel excipient intended for pharmaceutical or cosmetic use, a comprehensive safety and toxicology profile must be established. This includes, but is not limited to:

  • Skin irritation and sensitization studies (e.g., Human Repeat Insult Patch Test - HRIPT).

  • Phototoxicity and photo-allergenicity testing.

  • Genotoxicity and mutagenicity assays.

For any new excipient, consultation with regulatory bodies like the FDA or EMA is crucial to determine the required dossier for approval in a final drug product.

References

  • Peveler, W. J., et al. (2017). A new family of urea-based low molecular-weight organogelators for environmental remediation: the influence of structure. RSC Advances. Retrieved from [Link]

  • George, M., et al. (2005). Urea and Thiourea Derivatives as Low Molecular-Mass Organogelators. Chemistry – A European Journal. Retrieved from [Link]

  • Köpfer, M., et al. (2016). The effect of urea and taurine as hydrophilic penetration enhancers on stratum corneum lipid models. Biochimica et Biophysica Acta (BBA) - Biomembranes. Retrieved from [Link]

  • ResearchGate. (2016). The effect of urea and taurine as hydrophilic penetration enhancers on stratum corneum lipid models. Retrieved from [Link]

  • Guenet, A., et al. (2016). Rational Design of Urea-Based Two-Component Organogelators. ACS Macro Letters. Retrieved from [Link]

  • Meo, M., et al. (2019). Carbocycle-Based Organogelators: Influence of Chirality and Structural Features on Their Supramolecular Arrangements and Properties. Molecules. Retrieved from [Link]

  • Santos, L. L., et al. (2020). In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations. Current Protocols in Toxicology. Retrieved from [Link]

  • Tanimoto, G. (2020). N-Alkylhydantoins as New Organogelators and Their Ability to Create Thixotropic Mixed Molecular Organogels. Gels. Retrieved from [Link]

  • de Vringer, T., et al. (1988). Preparation and structure of a water-in-oil cream containing lipid nanoparticles. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (2020). In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations. Retrieved from [Link]

  • Aminu, N. (2020). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. YouTube. Retrieved from [Link]

  • Let's Make Beauty. (n.d.). How to Formulate Water-in-Oil Emulsions. Retrieved from [Link]

  • Dănilă, E., et al. (2018). Formulation and characterization of some oil in water cosmetic emulsions based on collagen hydrolysate and vegetable oils mixtures. De Gruyter. Retrieved from [Link]

  • Carli, B. (2022). LIVE TRAINING: How to formulate water in oil emulsions. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Compositions for enhancing the cutaneous penetration of pharmacologically active agents.
  • Piquero-Casals, J., et al. (2021). Urea in Dermatology: A Review of its Emollient, Moisturizing, Keratolytic, Skin Barrier Enhancing and Antimicrobial Properties. Dermatology and Therapy. Retrieved from [Link]

  • Wikipedia. (n.d.). Penetration enhancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Urea and Derivatives as Penetration Enhancers. Retrieved from [Link]

  • Institute of Personal Care Science. (2019). How to make water in oil lotion. YouTube. Retrieved from [Link]

  • Haque, T., et al. (2018). Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. Advanced Pharmaceutical Bulletin. Retrieved from [Link]

  • Zielińska, A., et al. (2021). Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum. International Journal of Molecular Sciences. Retrieved from [Link]

  • Annunziata, M. C., et al. (2020). Urea-containing topical formulations. International Journal of Clinical Practice. Retrieved from [Link]

  • Google Patents. (n.d.). Topical urea composition.
  • Justia Patents. (2021). Urea cream formulations. Retrieved from [Link]

  • Draelos, Z. D., et al. (2020). The Effect of a Ceramide-Containing Product on Stratum Corneum Lipid Levels in Dry Legs. Journal of Drugs in Dermatology. Retrieved from [Link]

  • Draelos, Z. D., et al. (2020). The Effect of a Ceramide-Containing Product on Stratum Corneum Lipid Levels in Dry Legs. Journal of Drugs in Dermatology. Retrieved from [Link]

  • van Smeden, J., et al. (2016). Stratum Corneum Lipids: Their Role for the Skin Barrier Function in Healthy Subjects and Atopic Dermatitis Patients. Current Problems in Dermatology. Retrieved from [Link]

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Application

Application Notes and Protocols: 1,3-Dioctadecylurea as a Gelling Agent for Non-Polar Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Supramolecular Gels Organogels, semi-solid systems with an organic liquid phase immobilized by a three-dimensional network of sel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Supramolecular Gels

Organogels, semi-solid systems with an organic liquid phase immobilized by a three-dimensional network of self-assembled gelator fibers, are gaining significant attention across various scientific disciplines, including pharmaceuticals, cosmetics, and materials science.[1][2][3] Their unique properties, such as thermo-reversibility, viscoelasticity, and the ability to incorporate both hydrophilic and hydrophobic compounds, make them highly versatile.[4] Among the diverse class of low-molecular-weight gelators (LMWGs), urea-based compounds have emerged as particularly effective due to their ability to form robust, self-assembled fibrous networks through highly directional hydrogen bonding.[5][6]

This application note focuses on 1,3-dioctadecylurea, a simple yet powerful mono-urea derivative, as a potent gelling agent for a range of non-polar organic solvents. Its long alkyl chains provide the necessary van der Waals interactions to stabilize the gel network in apolar environments, while the central urea moiety acts as a strong hydrogen-bonding motif. We will delve into the mechanism of gelation, provide detailed protocols for gel preparation and characterization, and discuss potential applications, particularly in the realm of drug delivery.

The Gelation Mechanism: A Symphony of Non-Covalent Interactions

The ability of 1,3-dioctadecylurea to form stable organogels stems from a hierarchical self-assembly process driven by a combination of non-covalent interactions. The primary driving force is the formation of strong, directional hydrogen bonds between the urea groups of adjacent molecules.[7] The urea moiety possesses both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group), allowing for the formation of extended one-dimensional chains or tapes.[5][8]

These primary hydrogen-bonded chains then further assemble into thicker fibers through weaker van der Waals interactions between the long dioctadecyl (C18) alkyl chains. This secondary association is crucial for the gelation of non-polar solvents, where the hydrophobic chains can effectively interact with the surrounding solvent molecules while the hydrophilic urea cores are shielded within the fiber interior. The entanglement of these resulting fibers creates a three-dimensional network that entraps the solvent, leading to the formation of a semi-solid gel.[9]

The process is typically thermoreversible. Heating the gel provides sufficient thermal energy to disrupt the non-covalent interactions, leading to the dissolution of the gelator and a transition to a sol state. Upon cooling, the self-assembly process reoccurs, and the gel reforms.[4]

Protocols

Protocol 1: Synthesis of 1,3-Dioctadecylurea

While 1,3-dioctadecylurea is commercially available, this protocol outlines a straightforward synthesis for researchers who wish to prepare it in-house. The synthesis involves the reaction of octadecyl isocyanate with octadecylamine.

Materials:

  • Octadecyl isocyanate

  • Octadecylamine

  • Anhydrous non-polar solvent (e.g., toluene, hexane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, acetone)

Procedure:

  • In a clean, dry round-bottom flask, dissolve octadecylamine in the anhydrous non-polar solvent under gentle stirring.

  • Slowly add an equimolar amount of octadecyl isocyanate to the solution at room temperature. The reaction is often exothermic.

  • Once the addition is complete, attach a reflux condenser and heat the reaction mixture to a gentle reflux for 2-4 hours to ensure the reaction goes to completion.

  • Allow the reaction mixture to cool to room temperature. The 1,3-dioctadecylurea product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with a small amount of cold non-polar solvent to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or acetone to obtain pure 1,3-dioctadecylurea as a white, waxy solid.

  • Dry the purified product under vacuum.

Protocol 2: Preparation of 1,3-Dioctadecylurea Organogels

This protocol describes the "heat-cool" method, a common and effective technique for preparing physical organogels.[10]

Materials:

  • 1,3-Dioctadecylurea

  • Non-polar organic solvent (e.g., cyclohexane, toluene, mineral oil, vegetable oils)

  • Vial or other suitable container with a screw cap

  • Heating source (e.g., hot plate, water bath)

  • Vortex mixer or sonicator (optional)

Procedure:

  • Weigh the desired amount of 1,3-dioctadecylurea and place it in the vial. The concentration will depend on the solvent and the desired gel strength, typically ranging from 0.1% to 5% (w/v).

  • Add the appropriate volume of the non-polar organic solvent to the vial.

  • Seal the vial tightly with the screw cap.

  • Heat the mixture while stirring or occasional vortexing until the 1,3-dioctadecylurea is completely dissolved, forming a clear solution (sol). The temperature required will vary depending on the solvent.

  • Once a clear solution is obtained, remove the vial from the heat source and allow it to cool to room temperature undisturbed.

  • Gelation should occur as the solution cools. The formation of the gel can be confirmed by inverting the vial; a stable gel will not flow.

Note: For some systems, sonication during the cooling process can promote the formation of more homogeneous gels.[10]

Protocol 3: Characterization of 1,3-Dioctadecylurea Organogels

A comprehensive characterization of the organogels is essential to understand their properties and suitability for specific applications.

3.1 Minimum Gelation Concentration (MGC):

The MGC is the lowest concentration of the gelator required to form a stable gel in a given solvent at room temperature.

Procedure:

  • Prepare a series of vials with decreasing concentrations of 1,3-dioctadecylurea in the chosen solvent.

  • Follow the gel preparation protocol (Protocol 2) for each concentration.

  • After cooling, invert each vial. The MGC is the lowest concentration at which the gel remains intact and does not flow.

3.2 Gel Melting Temperature (Tgel):

Tgel is the temperature at which the gel transitions to a sol upon heating.

Procedure:

  • Prepare a stable organogel in a sealed vial.

  • Place the vial in a temperature-controlled water bath or on a heating block with a thermometer.

  • Slowly increase the temperature while observing the gel.

  • Tgel is the temperature at which the gel starts to flow when the vial is tilted.

3.3 Rheological Measurements:

Rheology provides quantitative information about the mechanical properties of the gel, such as its stiffness and viscosity.[11][12]

Instrumentation: A rheometer equipped with a suitable geometry (e.g., parallel plate or cone and plate).

Typical Experiments:

  • Oscillatory Strain Sweep: This experiment is performed at a constant frequency to determine the linear viscoelastic region (LVER) of the gel. Within the LVER, the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Oscillatory Frequency Sweep: This experiment is performed within the LVER to characterize the gel's structure. For a true gel, the storage modulus (G') will be significantly higher than the loss modulus (G''), and both moduli will be largely independent of frequency.[13]

  • Temperature Sweep: This experiment can be used to determine the Tgel more precisely by monitoring the sharp decrease in G' as the temperature increases.

3.4 Microstructure Analysis:

Visualizing the fibrous network of the gel provides insight into the self-assembly process.

Techniques:

  • Scanning Electron Microscopy (SEM): The organogel is typically dried to form a xerogel before imaging. SEM provides high-resolution images of the fibrous network morphology.

  • Transmission Electron Microscopy (TEM): TEM can also be used to visualize the fibrillar structures.

  • Polarized Light Microscopy: This technique can be used to observe the birefringence of the crystalline gel network.

Data Presentation

Table 1: Gelation Properties of 1,3-Dioctadecylurea in Various Non-Polar Solvents

SolventMinimum Gelation Concentration (MGC) (wt%)Gel Melting Temperature (Tgel) (°C) at 1 wt%
Cyclohexane0.565
Toluene0.872
Mineral Oil1.285
Soybean Oil1.080
Isopropyl Myristate0.775

Note: The values presented in this table are illustrative and may vary depending on the purity of the components and the specific experimental conditions.

Visualizations

Diagram 1: Molecular Self-Assembly of 1,3-Dioctadecylurea

G cluster_0 Step 1: Hydrogen Bonding cluster_1 Step 2: van der Waals Interactions cluster_2 Step 3: Solvent Entrapment a 1,3-Dioctadecylurea Monomer b 1D Hydrogen-Bonded Chain a->b Self-Assembly c 1D Hydrogen-Bonded Chains d Fibrillar Network c->d Aggregation e Fibrillar Network f Organogel e->f Immobilization of Solvent

Caption: Hierarchical self-assembly of 1,3-dioctadecylurea into an organogel.

Diagram 2: Experimental Workflow for Organogel Preparation and Characterization

G cluster_characterization Characterization start Start weigh Weigh 1,3-Dioctadecylurea and Solvent start->weigh dissolve Heat and Dissolve weigh->dissolve cool Cool to Room Temperature dissolve->cool gel Organogel Formation cool->gel mgc Determine MGC gel->mgc tgel Measure Tgel gel->tgel rheology Rheological Analysis gel->rheology microscopy Microstructure Imaging gel->microscopy

Caption: Workflow for preparing and characterizing 1,3-dioctadecylurea organogels.

Applications in Drug Development

The unique properties of 1,3-dioctadecylurea organogels make them attractive for various applications in drug development, particularly for topical and transdermal drug delivery.[1][3]

  • Sustained Release: The three-dimensional network of the organogel can act as a reservoir for entrapped drug molecules, allowing for their sustained release over an extended period.[14] This can reduce the frequency of application and improve patient compliance.

  • Enhanced Bioavailability: For poorly water-soluble drugs, formulation in a non-polar organogel can improve their solubility and partitioning into the skin, potentially enhancing their bioavailability.[1]

  • Biocompatibility: Organogels formulated with biocompatible solvents, such as vegetable oils or pharmaceutical-grade mineral oil, are generally well-tolerated by the skin.[10]

  • Tunable Properties: The mechanical properties and release characteristics of the organogels can be tuned by varying the concentration of the gelling agent and the choice of the organic solvent.

Conclusion

1,3-Dioctadecylurea is a versatile and efficient low-molecular-weight gelling agent for a variety of non-polar organic solvents. The formation of stable, thermoreversible organogels is driven by a hierarchical self-assembly process involving hydrogen bonding and van der Waals interactions. The straightforward preparation and characterization protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the potential of these organogels in their respective fields. With their tunable properties and potential for controlled drug release, 1,3-dioctadecylurea-based organogels represent a promising platform for the development of novel drug delivery systems.

References

  • Self-assembly of Urea Derivatives into Supramolecular Gels. J-STAGE. Available at: [Link].

  • SN1 vs SN2. Chemistry LibreTexts. Available at: [Link].

  • Technical Considerations, Applications, and Benefits of Organogels in Topical Drug Delivery Systems. PubMed. Available at: [Link].

  • Polyacrylamide Gel System For Electrophoresis Of Proteins. Protocols.io. Available at: [Link].

  • Dynamic rheological properties of Dioscorea starch gels. ResearchGate. Available at: [Link].

  • ORGANOGEL: AN IDEAL DRUG DELIVERY CARRIER. ResearchGate. Available at: [Link].

  • Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Coating Films. MDPI. Available at: [Link].

  • Reactivity of 1,3-Dicarbonyl Compounds with Urea under Physiological Conditions. Utrecht University Repository. Available at: [Link].

  • 1,3-Di-n-butylthiourea. PMC - NIH. Available at: [Link].

  • Application Note 26: Preparation of Collagen I Gels. ibidi. Available at: [Link].

  • A REVIEW ON ORGANOGELS: AS A NEW FORMULATION. Jetir.org. Available at: [Link].

  • Self-assembly of Urea Derivatives into Supramolecular Gels. ResearchGate. Available at: [Link].

  • Thermal Properties and Dynamic Rheological Characterization of Dioscorea Starch Gels. MDPI. Available at: [Link].

  • Organogels: Properties and Applications in drug delivery. NIT Rourkela. Available at: [Link].

  • Applications of organogels in drug delivery. Indian Journal of Research in Pharmacy and Biotechnology. Available at: [Link].

  • Rheology of Gels and Yielding Liquids. PMC - NIH. Available at: [Link].

  • Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Available at: [Link].

  • Self-assembly of Urea Derivatives into Supramolecular Gels. PubMed. Available at: [Link].

  • 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. Available at: [Link].

  • How to Make an SDS-PAGE gel. YouTube. Available at: [Link].

  • Overview of Dynamic Bond Based Hydrogels for Reversible Adhesion Processes. PMC. Available at: [Link].

  • Rheological and diffusion evaluation of topical gels with naproxen. Macedonian Pharmaceutical Bulletin. Available at: [Link].

  • Organogels for cosmetic and dermo-cosmetic applications – classification, preparation and characterization of organogel formulations - PART 1. ResearchGate. Available at: [Link].

  • organogel a promising drug delivery system: from their components to their applications in drug delivery. ResearchGate. Available at: [Link].

  • Hydrogen-bonding network of 1,3-diphenyl-urea. ResearchGate. Available at: [Link].

  • Characteristics of the SN1 Reaction. Chemistry LibreTexts. Available at: [Link].

  • Exploring the Potential of Diarylacetylenediols as Hydrogen Bonding Catalysts. PMC - NIH. Available at: [Link].

  • Gelation by supramolecular dimerization of mono(urea)s. Chemical Communications (RSC Publishing). Available at: [Link].

  • 1,3-Diketones. Synthesis and properties. ResearchGate. Available at: [Link].

  • An Introduction to the Rheology of Gelling Systems. YouTube. Available at: [Link].

  • Organogels, promising drug delivery systems: an update of state-of-the-art and recent applications. PubMed. Available at: [Link].

  • Molecular Clips Based on Propanediurea. University of Twente. Available at: [Link].

  • Dynamic water-mediated hydrogen bonding in a collagen model peptide. PubMed Central. Available at: [Link].

  • New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. MDPI. Available at: [Link].

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Method

Application Notes &amp; Protocols: Employing 1,3-Dioctadecylurea for the Encapsulation of Hydrophobic Molecules

Introduction The effective delivery of hydrophobic therapeutic agents remains a significant challenge in drug development due to their poor aqueous solubility, which often leads to low bioavailability. 1,3-Dioctadecylure...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The effective delivery of hydrophobic therapeutic agents remains a significant challenge in drug development due to their poor aqueous solubility, which often leads to low bioavailability. 1,3-Dioctadecylurea (DODU), a long-chain, symmetrically substituted urea, presents a compelling platform for the encapsulation and controlled release of such molecules. Its amphiphilic nature, characterized by a central polar urea group capable of forming extensive hydrogen bond networks and two long C18 hydrophobic alkyl chains, enables its self-assembly into a variety of supramolecular structures, including organogels. These three-dimensional networks can effectively entrap and sequester hydrophobic molecules, offering a promising vehicle for their formulation and delivery.

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1,3-dioctadecylurea for the encapsulation of hydrophobic molecules. We will delve into the mechanistic principles of DODU self-assembly, provide detailed protocols for the preparation and characterization of DODU-based organogels, and discuss their application in the controlled release of encapsulated hydrophobic compounds.

Physicochemical Properties of 1,3-Dioctadecylurea

A thorough understanding of the physicochemical properties of 1,3-dioctadecylurea is fundamental to its application as an encapsulating agent.

PropertyValue
Chemical Formula C₃₇H₇₆N₂O
Molecular Weight 565.01 g/mol
CAS Number 4051-66-5
Appearance White to off-white powder
Melting Point 110-112 °C
Key Structural Features Central urea moiety, two C18 alkyl chains

Mechanism of Self-Assembly and Encapsulation

The utility of 1,3-dioctadecylurea as an encapsulating agent is rooted in its ability to self-assemble into three-dimensional networks in organic solvents, a process that results in the formation of an organogel. This self-assembly is primarily driven by non-covalent interactions, most notably hydrogen bonding between the urea groups. The N-H and C=O moieties of the urea functional group act as hydrogen bond donors and acceptors, respectively, leading to the formation of one-dimensional, tape-like structures. These primary structures then further assemble into higher-order fibrillar networks through van der Waals interactions between the long octadecyl chains.

The resulting network immobilizes the organic solvent, creating a semi-solid material. Hydrophobic molecules, when dissolved in the organic solvent prior to gelation, become entrapped within the interstitial spaces of this fibrillar network. The release of the encapsulated molecule is then governed by its diffusion through this matrix.

Below is a conceptual workflow illustrating the process of DODU organogel formation and hydrophobic molecule encapsulation.

G cluster_prep Preparation Phase cluster_process Processing cluster_result Final Product DODU 1,3-Dioctadecylurea Powder Dissolution Dissolution with Heating (Above Gel-Sol Transition Temp.) DODU->Dissolution Solvent Organic Solvent (e.g., Toluene, Mineral Oil) Solvent->Dissolution Hydrophobic Hydrophobic Molecule (e.g., Nile Red, Ibuprofen) Hydrophobic->Dissolution Cooling Controlled Cooling (Self-Assembly & Gelation) Dissolution->Cooling Homogeneous Solution Organogel Organogel with Encapsulated Hydrophobic Molecule Cooling->Organogel Network Formation

Caption: Workflow for DODU organogel formation and encapsulation.

Experimental Protocols

The following protocols provide a starting point for the preparation and characterization of 1,3-dioctadecylurea organogels for hydrophobic molecule encapsulation. Optimization may be required depending on the specific organic solvent and hydrophobic molecule used.

Protocol 1: Preparation of a DODU Organogel with an Encapsulated Model Hydrophobic Dye (Nile Red)

This protocol describes the preparation of a 1,3-dioctadecylurea organogel in toluene, encapsulating Nile Red as a model hydrophobic fluorescent dye.

Materials:

  • 1,3-Dioctadecylurea (DODU)

  • Toluene (anhydrous)

  • Nile Red

  • Glass vials with screw caps

  • Heating block or oil bath with temperature control

  • Vortex mixer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of Nile Red in toluene (e.g., 1 mg/mL).

  • DODU Dispersion:

    • Weigh a desired amount of DODU into a glass vial. For a 2% (w/v) organogel, use 20 mg of DODU for every 1 mL of toluene.

    • Add the appropriate volume of toluene to the vial.

    • Add a specific volume of the Nile Red stock solution to achieve the desired final concentration in the gel.

  • Dissolution and Gel Formation:

    • Securely cap the vial.

    • Heat the vial in a heating block or oil bath to a temperature above the gel-sol transition temperature (typically 80-90 °C for toluene-based gels).

    • Periodically vortex the vial until the DODU is completely dissolved and the solution is clear and homogeneous.

    • Once a clear solution is obtained, remove the vial from the heat source and allow it to cool to room temperature undisturbed.

    • Gelation will occur upon cooling. The formation of a stable gel can be confirmed by inverting the vial; a successful gel will not flow.

Protocol 2: Characterization of DODU Organogels

A multi-faceted approach is necessary to thoroughly characterize the prepared organogels.

2.1 Morphological Analysis using Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the organogel's network structure.

Procedure:

  • Sample Preparation:

    • A small portion of the organogel is freeze-dried (lyophilized) to remove the solvent while preserving the network structure.

    • The dried sample (xerogel) is mounted on an SEM stub using conductive carbon tape.

    • The sample is then sputter-coated with a thin layer of a conductive metal (e.g., gold or platinum) to prevent charging under the electron beam.

  • Imaging:

    • The coated sample is loaded into the SEM.

    • Images are acquired at various magnifications to visualize the fibrillar network, pore size, and overall morphology.

2.2 Investigation of Hydrogen Bonding by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool to confirm the role of hydrogen bonding in the self-assembly of DODU.[1][2][3]

Procedure:

  • Sample Preparation:

    • Spectra can be obtained from the DODU powder, the organogel, and a heated solution above the gel-sol transition temperature.

    • For the organogel, a small amount can be pressed between two KBr plates.

  • Data Acquisition:

    • Acquire FTIR spectra over a range of 4000-400 cm⁻¹.

  • Analysis:

    • Compare the spectra. In the gel state, look for characteristic shifts in the N-H stretching and C=O stretching bands of the urea group, which indicate their involvement in hydrogen bonding.[1] Typically, a shift to lower wavenumbers for these bands is observed upon gelation.

2.3 Rheological Characterization

Rheology provides quantitative data on the mechanical properties of the organogel.[4][5][6]

Procedure:

  • Instrumentation:

    • Use a rheometer equipped with a parallel plate or cone-and-plate geometry.

  • Oscillatory Strain Sweep:

    • Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Oscillatory Frequency Sweep:

    • Within the LVER, perform a frequency sweep to observe how G' and G'' change with frequency. For a true gel, G' should be greater than G'' and relatively independent of frequency.

  • Temperature Sweep:

    • Perform a temperature sweep to determine the gel-sol transition temperature (Tgel), which is the temperature at which G' and G'' cross over.

G cluster_char Characterization Workflow cluster_data Data Output Organogel Prepared DODU Organogel SEM SEM (Morphology) Organogel->SEM FTIR FTIR (Hydrogen Bonding) Organogel->FTIR Rheology Rheology (Mechanical Properties) Organogel->Rheology Release Release Study (Encapsulation Efficacy) Organogel->Release SEM_Data Fibrillar Network Images SEM->SEM_Data FTIR_Data N-H & C=O Bond Shifts FTIR->FTIR_Data Rheo_Data G', G'', Tgel Rheology->Rheo_Data Release_Data Release Profile & Kinetics Release->Release_Data

Caption: Workflow for the characterization of DODU organogels.

Protocol 3: In Vitro Release Study

This protocol outlines a method to study the release kinetics of an encapsulated hydrophobic molecule from a DODU organogel.

Materials:

  • DODU organogel containing the hydrophobic molecule of interest.

  • Release medium (e.g., phosphate-buffered saline (PBS) with a surfactant like Tween 80 to ensure sink conditions).

  • A suitable container for the release study (e.g., a dialysis bag or a Franz diffusion cell).

  • Shaking incubator or water bath.

  • Analytical instrument for quantifying the released molecule (e.g., UV-Vis spectrophotometer or HPLC).

Procedure:

  • Setup:

    • Accurately weigh a known amount of the organogel and place it in the release container.

    • Add a defined volume of the release medium.

  • Incubation:

    • Place the setup in a shaking incubator or water bath at a constant temperature (e.g., 37 °C).

  • Sampling:

    • At predetermined time intervals, withdraw a small aliquot of the release medium.

    • Replace the withdrawn volume with fresh release medium to maintain a constant volume and sink conditions.

  • Quantification:

    • Analyze the concentration of the released molecule in the collected samples using a pre-validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of the molecule released over time.

    • Plot the cumulative release as a function of time to obtain the release profile.

    • The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi) to understand the release mechanism.

Troubleshooting and Considerations

  • Poor Gelation: If the DODU does not form a stable gel, consider increasing its concentration. The choice of solvent is also critical; solvents that are too polar may disrupt the hydrogen bonding necessary for gelation.

  • Molecule Precipitation: If the hydrophobic molecule precipitates during cooling, its concentration may be too high. Determine the solubility of the molecule in the chosen solvent at room temperature.

  • Burst Release: A significant initial burst release may indicate that a portion of the molecule is adsorbed on the surface of the gel network rather than being fully entrapped.

Conclusion

1,3-Dioctadecylurea is a versatile and effective organogelator for the encapsulation of hydrophobic molecules. Its self-assembly into a robust fibrillar network, driven by hydrogen bonding and van der Waals interactions, provides a matrix for the entrapment and controlled release of a wide range of lipophilic compounds. The protocols and characterization techniques outlined in these application notes provide a solid foundation for researchers to explore the potential of DODU in the development of novel drug delivery systems. Further optimization of formulation parameters will enable the tuning of release profiles to meet specific therapeutic needs.

References

  • A Novel Preparation Method for Organogels: High-Speed Homogenization and Micro-irradiation. NIH. [Link]

  • Encapsulation and Release Behavior from Lipid Nanoparticles: Model Study with Nile Red Fluorophore. ResearchGate. [Link]

  • Nile Red encapsulation: determination of the maximum payload (mean and... ResearchGate. [Link]

  • The mechanical properties of the organogels.: Rheological study of the... ResearchGate. [Link]

  • Investigations of hydrogen bonding in the poly(urethane-urea)-based membrane materials by using FTIR spectroscopy. ResearchGate. [Link]

  • Encapsulation and release studies of Nile Red, and in vitro delivery.... ResearchGate. [Link]

  • Aggregation of Nile Red in Water: Prevention through Encapsulation in β-Cyclodextrin. NIH. [Link]

  • Aggregation of Nile Red in Water: Prevention through Encapsulation in β-Cyclodextrin. ACS Omega. [Link]

  • Chiral nanotubes self-assembled from discrete non-covalent macrocycles. Royal Society of Chemistry. [Link]

  • Determining drug release rates of hydrophobic compounds from nanocarriers. PMC. [Link]

  • Preparation method of organogel.
  • Advanced Methods for the Characterization of Supramolecular Hydrogels. PMC. [Link]

  • A Review on the Rheological Properties of Single Amino Acids and Short Dipeptide Gels. MDPI. [Link]

  • FTIR spectroscopy of Hydrogen bonding in polymers? ResearchGate. [Link]

  • FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Prime Scholars. [Link]

  • Evidence of blue-shifting N–H⋯N hydrogen bonding despite elongation of the N–H bond. RSC Advances. [Link]

  • Rheological properties of the organogels formed by compounds 10 and 15.... ResearchGate. [Link]

  • Phase Transition of Gels—A Review of Toyoich Tanaka's Research. MDPI. [Link]

  • Gel to liquid-crystalline phase transitions of aqueous dispersions of polyunsaturated mixed-acid phosphatidylcholines. PubMed. [Link]

  • Impact of non-covalent interactions on FT-IR spectrum and properties of 4-methylbenzylammonium nitrate. A DFT and molecular docking study. PMC. [Link]

  • Comparative evaluation of plastic, hydrophobic and hydrophilic polymers as matrices for controlled-release drug delivery. University of Alberta Libraries. [Link]

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Technical Notes & Optimization

Troubleshooting

how to improve the yield and purity of 1,3-Dioctadecylurea synthesis

Answering your request, as a Senior Application Scientist, I have structured this Technical Support Center to provide in-depth guidance on the synthesis and purification of 1,3-dioctadecylurea. This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, as a Senior Application Scientist, I have structured this Technical Support Center to provide in-depth guidance on the synthesis and purification of 1,3-dioctadecylurea. This guide is designed for professionals in research and drug development, focusing on the causality behind experimental choices to ensure both high yield and purity.

Technical Support Center: 1,3-Dioctadecylurea Synthesis

Welcome to the technical support resource for the synthesis of 1,3-dioctadecylurea. This center provides detailed troubleshooting guides and frequently asked questions to address common challenges encountered during its preparation and purification.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing solutions grounded in chemical principles.

Q1: My yield of 1,3-dioctadecylurea is consistently low. What are the primary causes and how can I mitigate them?

Low yield is a common issue stemming from several factors, from reaction setup to product isolation. Let's break down the potential causes and their solutions.

Potential Cause 1: Incomplete Reaction The reaction between octadecylamine and a carbonyl source requires precise conditions to proceed to completion.

  • Causality: The nucleophilic attack of the amine on the carbonyl carbon is the key step. Insufficient temperature or reaction time can lead to a significant amount of unreacted starting material. Symmetrical long-chain ureas, due to their high crystallinity and low solubility, can sometimes precipitate from the reaction mixture before the reaction is complete, effectively halting the process.

  • Solution:

    • Optimize Temperature and Time: For reactions involving octadecyl isocyanate, the reaction is often rapid and can be performed at room temperature.[1] When using urea as the carbonyl source, higher temperatures (e.g., 130-160 °C) are typically required to facilitate the elimination of ammonia and drive the reaction forward. Monitor the reaction progress using Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy on aliquots to determine the optimal reaction time.[2]

    • Solvent Selection: Use a high-boiling, inert solvent (e.g., toluene, xylene, or diphenyl ether) that can fully solubilize the reactants and the product at the reaction temperature. This prevents premature precipitation.

    • Stoichiometry: Ensure a precise 2:1 molar ratio of octadecylamine to the carbonyl source (like urea or phosgene substitutes). An excess of the amine is sometimes used to drive the reaction to completion, but this complicates purification.

Potential Cause 2: Side Reactions Unwanted side reactions can consume starting materials and generate impurities that are difficult to remove.

  • Causality: When using phosgene or its substitutes like triphosgene, the primary amine can react to form an intermediate isocyanate.[3] If moisture is present, this isocyanate can hydrolyze back to the amine. Over-carbonylation can also lead to byproducts.[4] When reacting an amine directly with urea, multiple side products are possible if the temperature is not carefully controlled.

  • Solution:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and unwanted reactions with atmospheric CO₂ and moisture.

    • Phosgene-Free Routes: To avoid the extreme toxicity and side reactions associated with phosgene, consider safer alternatives.[5][6] Reacting the amine with potassium isocyanate in water can be a simple and high-yielding method for N-substituted ureas.[7] Another robust method involves the in situ generation of the isocyanate from a Boc-protected amine, which then reacts with another amine to form the urea.[8]

Potential Cause 3: Product Loss During Workup and Purification 1,3-Dioctadecylurea's physical properties can make its isolation challenging.

  • Causality: The product is a waxy, highly non-polar solid with a melting point of 110-112 °C and is virtually insoluble in water and cold organic solvents.[9] Significant product can be lost if it remains suspended in the filtrate or adheres to glassware.

  • Solution:

    • Controlled Precipitation: After the reaction is complete, cool the mixture slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization.[10] Rapid crashing out of the solution can trap impurities.

    • Efficient Filtration: Use a Büchner funnel for vacuum filtration to effectively separate the solid product from the solvent. Wash the collected solid with a cold, non-polar solvent (e.g., cold hexane or ethanol) in which the product is insoluble but the impurities are soluble. This removes residual starting materials and soluble byproducts.

Q2: My final product is contaminated with unreacted octadecylamine. How can I improve its purity?

Removing unreacted starting material is crucial for achieving high purity. The long, non-polar alkyl chain of octadecylamine makes its physical properties similar to the desired urea product, complicating separation.

Purification Strategy 1: Recrystallization Recrystallization is the most effective method for purifying solid organic compounds.[11]

  • Causality: The principle relies on the difference in solubility between the desired compound and the impurities in a given solvent at different temperatures.[10] The ideal solvent should dissolve the product and impurities when hot but only the impurities when cold.

  • Detailed Protocol: Two-Solvent Recrystallization

    • Solvent Selection: Finding a single ideal solvent for 1,3-dioctadecylurea is difficult. A two-solvent system is often more effective.[12]

      • Solvent 1 (Good Solvent): A solvent that readily dissolves the crude product at an elevated temperature. Examples include tetrahydrofuran (THF), dichloromethane (DCM), or toluene.

      • Solvent 2 (Anti-Solvent): A solvent in which the product is poorly soluble, but the impurities (like octadecylamine) have some solubility. Examples include ethanol, methanol, or hexane.[13]

    • Procedure: a. Dissolve the crude product in a minimal amount of the hot "good solvent" (e.g., THF). b. While the solution is still hot, slowly add the "anti-solvent" (e.g., ethanol) dropwise until the solution becomes faintly cloudy (the saturation point).[14] c. Add a few more drops of the hot "good solvent" to redissolve the precipitate and obtain a clear solution. d. Remove the flask from the heat source and allow it to cool slowly to room temperature. Large, pure crystals should form. Avoid rapid cooling, as it leads to the precipitation of fine powders that trap impurities.[14] e. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. f. Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold "anti-solvent". g. Dry the crystals under vacuum.

Purification Strategy 2: Urea Extraction Crystallization This is an alternative technique that leverages the unique crystal structure of urea.

  • Causality: Urea can form inclusion complexes (clathrates) with linear n-alkanes or, in this case, molecules with long linear alkyl chains.[15] This process can be used to separate linear molecules from branched ones or other impurities. While typically used to separate alkanes from a mixture using urea, the principle can be adapted. Unreacted octadecylamine (a linear chain) might be selectively trapped by urea under specific conditions, leaving the bulkier 1,3-dioctadecylurea behind, or vice versa depending on the conditions. This is an advanced technique requiring significant optimization.

Experimental Protocols & Data

Protocol 1: Synthesis of 1,3-Dioctadecylurea from Octadecylamine and Urea

This phosgene-free method is safer for laboratory-scale synthesis.

  • Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add octadecylamine (2.0 eq) and urea (1.0 eq).

  • Reaction: Heat the mixture under a gentle flow of nitrogen to 140-150 °C. The mixture will melt and ammonia gas will evolve. Maintain this temperature for 4-6 hours or until ammonia evolution ceases.

  • Workup: Allow the reaction mixture to cool to approximately 80-90 °C, at which point it will solidify.

  • Purification: Break up the solid crude product and proceed with the recrystallization protocol described in the troubleshooting section.

Data Summary: Solvent Selection for Recrystallization

The choice of solvent is critical for purification success. The following table provides a starting point for solvent screening.

Solvent System (Good/Anti-Solvent)TemperatureSolubility of 1,3-DioctadecylureaSolubility of OctadecylamineEfficacy
Toluene / HexaneHot / ColdHigh / Very LowHigh / ModerateGood
THF / EthanolHot / ColdHigh / Very LowHigh / HighExcellent
DCM / MethanolHot / ColdModerate / Very LowHigh / HighModerate
Dioxane / WaterHot / ColdModerate / InsolubleLow / InsolublePoor (emulsion risk)

Visual Workflow and Logic Diagrams

To better illustrate the process, the following diagrams outline the synthesis workflow and a troubleshooting decision tree.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reactants Octadecylamine + Carbonyl Source Reaction Heat under N2 (e.g., 140-150 °C) Reactants->Reaction 1. Combine Crude Crude Product Mixture Reaction->Crude 2. Cool Recrystallize Two-Solvent Recrystallization Crude->Recrystallize 3. Dissolve in Hot Solvent 1 + Add Anti-Solvent 2 Filter Vacuum Filtration + Cold Solvent Wash Recrystallize->Filter 4. Isolate Crystals Pure Pure 1,3-Dioctadecylurea Filter->Pure Analysis Characterization (NMR, MP, FTIR) Pure->Analysis 5. Verify Purity

Caption: General workflow for synthesis and purification.

G Start Problem: Low Yield or Impure Product CheckReaction Review Reaction Conditions: - Stoichiometry Correct? - Temp/Time Sufficient? - Inert Atmosphere Used? Start->CheckReaction Synthesis Issue CheckPurification Evaluate Purification: - Was precipitation too fast? - Wrong recrystallization solvents? - Product lost during filtration? Start->CheckPurification Purification Issue OptimizeReaction Action: - Adjust molar ratios - Increase time/temp - Use N2/Ar blanket CheckReaction->OptimizeReaction If 'No' to any question OptimizePurification Action: - Cool solution slowly - Screen new solvent pairs - Wash with minimal cold solvent CheckPurification->OptimizePurification If 'Yes' to any question

Caption: Troubleshooting decision tree for synthesis issues.

Frequently Asked Questions (FAQs)

Q: What are the main phosgene-free routes to synthesize symmetrical ureas like 1,3-dioctadecylurea? A: Besides the reaction with urea, other common and safer methods include oxidative carbonylation of amines using catalysts, reaction with CO₂ in ionic liquids, or using phosgene substitutes like triphosgene or 1,1'-carbonyldiimidazole (CDI).[1][5][16] These methods avoid the high toxicity of phosgene gas but may require more specialized catalysts or reagents.[3]

Q: Which analytical techniques are best for characterizing the purity of 1,3-dioctadecylurea? A: A combination of techniques is recommended:

  • ¹H NMR Spectroscopy: To confirm the structure and check for the absence of starting materials. Key signals include the NH protons and the α-methylene protons next to the nitrogen.[2][17]

  • ¹³C NMR Spectroscopy: To confirm the presence of the urea carbonyl carbon (typically ~160 ppm) and the pattern of alkyl carbons.

  • FTIR Spectroscopy: To identify the characteristic urea C=O stretch (around 1630-1660 cm⁻¹) and N-H stretches (around 3300 cm⁻¹).

  • Melting Point Analysis: A sharp melting point close to the literature value (110-112 °C) is a strong indicator of high purity.[9] A broad melting range suggests the presence of impurities.

Q: Can I use column chromatography to purify 1,3-dioctadecylurea? A: While possible, it is generally not recommended as the primary purification method for this compound. Its very low solubility in common chromatography eluents (like hexane/ethyl acetate mixtures) makes it difficult to pass through a silica column effectively. It tends to streak or precipitate on the column, leading to poor separation and low recovery. Recrystallization is a far more practical and scalable purification technique for this class of molecules.[11] For very high purity on a small scale, preparative HPLC could be an option, but it would require specialized columns and solvent systems.[18]

References

  • Shi, F., Deng, Y., SiMa, T., Peng, J., Gu, Y., & Qiao, B. (2003). Synthesis of Symmetric Urea Derivatives with Carbon Dioxide in Ionic Liquids. Angewandte Chemie International Edition, 42(27), 3257-3260. [Link]

  • ResearchGate. (n.d.). Phosgene-free synthesis of N-methyl-N′,N′-diphenylurea. Retrieved January 21, 2026, from [Link]

  • Gonçalves, A. M., Meireles, L. D., & Guarda, C. R. (2014). Microbial Purification of Postfermentation Medium after 1,3-PD Production from Raw Glycerol. BioMed Research International, 2014, 849670. [Link]

  • Neri, P., & Ragaini, F. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2(4), G63-G67. [Link]

  • ResearchGate. (n.d.). Selected syntheses of ureas through phosgene substitutes. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Non-phosgene route to unsymmetrical ureas from N-Cbz-alpha-amino acid amides. Retrieved January 21, 2026, from [Link]

  • Smeets, P. J. (2009). Molecular Clips Based on Propanediurea. Radboud University. [Link]

  • Amin, S. (2023). Amination Reactions Analysis For Selecting Optimal Methods In Synthesizing New Urea Derivatives. Asian Journal of Chemical Sciences, 13(4), 1-14. [Link]

  • NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example) [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved January 21, 2026, from [Link]

  • Bäckvall, J. E., et al. (2004). One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation. Proceedings of the National Academy of Sciences, 101(33), 12037-12041. [Link]

  • Jong, J. P. (2020). Reactivity of 1,3-Dicarbonyl Compounds with Urea under Physiological Conditions. Eindhoven University of Technology. [Link]

  • Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(9), 4477-4483. [Link]

  • Kumar, V., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. New Journal of Chemistry, 42(13), 10580-10585. [Link]

  • Martina, K., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 2038-2045. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved January 21, 2026, from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. [Link]

  • ResearchGate. (n.d.). Reagents, products and reaction conditions of 1,3-DC reactions. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Urea extraction crystallization. Retrieved January 21, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 21, 2026, from [Link]

  • Pharmaceutical Technology. (2017, June 29). Separation and purification applications for mutagenic impurities. [Link]

  • Lattuada, L., & Uberti, F. (2002). Convenient Synthesis of Di(n-octadecyl)amine and Di(n-hexadecyl)amine. Organic Preparations and Procedures International, 34(6), 643-647. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diols. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). 1,3-Diketones. Synthesis and properties. Retrieved January 21, 2026, from [Link]

  • Ishkov, Y. V., et al. (2022). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Russian Journal of Organic Chemistry, 58(12), 1845-1853. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Dioctadecylurea. PubChem Compound Database. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. Retrieved January 21, 2026, from [Link]

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Sources

Optimization

Technical Support Center: Mastering Gelation with 1,3-Dioctadecylurea

Welcome to the technical support center for 1,3-Dioctadecylurea. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this long-chain alkyl u...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3-Dioctadecylurea. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this long-chain alkyl urea gelator. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure successful and reproducible gel formation in your experiments.

Understanding the Gelation Mechanism of 1,3-Dioctadecylurea

1,3-Dioctadecylurea, a low-molecular-weight organogelator (LMWG), orchestrates the transformation of a liquid solvent into a semi-solid gel through a process of self-assembly. This process is primarily driven by non-covalent interactions, namely hydrogen bonding between the urea groups and van der Waals forces among the long octadecyl chains.

Upon heating in a suitable organic solvent, the 1,3-Dioctadecylurea molecules dissolve. As the solution cools, the molecules begin to self-assemble into one-dimensional fibrillar structures. These fibers subsequently entangle to form a three-dimensional network that immobilizes the solvent, resulting in the formation of a stable organogel. The efficiency and quality of this gelation process are highly sensitive to several experimental parameters.

Troubleshooting Guide: Poor or Incomplete Gelation

One of the most common challenges encountered with 1,3-Dioctadecylurea is achieving complete and robust gelation. This section addresses frequent failure points in a question-and-answer format.

Q1: Why did my solution of 1,3-Dioctadecylurea fail to form a gel upon cooling?

Possible Causes and Solutions:

  • Insufficient Concentration (Below Critical Gelation Concentration - CGC): For gelation to occur, the concentration of 1,3-Dioctadecylurea must be at or above its Critical Gelation Concentration (CGC) in the chosen solvent. The CGC is the minimum concentration required to form a continuous fibrillar network.

    • Troubleshooting Steps:

      • Consult literature for the approximate CGC of 1,3-Dioctadecylurea in your solvent or a similar one.

      • Systematically increase the concentration of 1,3-Dioctadecylurea in small increments (e.g., 0.1-0.5% w/v) and repeat the gelation test.

      • Visually inspect for the formation of a self-supporting gel by inverting the vial. The point at which the material no longer flows is the CGC.

  • Inappropriate Solvent Choice: The solubility and self-assembly of 1,3-Dioctadecylurea are highly dependent on the solvent's polarity. Due to its long, nonpolar alkyl chains, it is generally more effective in non-polar to moderately polar organic solvents.[1][2][3]

    • Troubleshooting Steps:

      • Review the polarity of your current solvent. Highly polar solvents may excessively solvate the urea headgroup, hindering the necessary hydrogen bonding for self-assembly.

      • Experiment with a range of solvents with varying polarities. Good starting points for long-chain alkyl ureas include alkanes (e.g., hexane, octane), aromatic hydrocarbons (e.g., toluene, xylene), and some esters or ketones.

      • Consider using a solvent mixture to fine-tune the polarity and optimize gelation.

  • Incomplete Dissolution: The gelator must be fully dissolved at an elevated temperature to ensure homogeneous self-assembly upon cooling. Undissolved particles can act as nucleation sites, leading to precipitation rather than gelation.

    • Troubleshooting Steps:

      • Increase the heating temperature, ensuring it is well above the melting point of 1,3-Dioctadecylurea (105-106 °C) but below the boiling point of the solvent.[4]

      • Extend the heating time while stirring or sonicating to ensure complete dissolution.

      • Visually inspect the solution against a light source to confirm the absence of any particulate matter before cooling.

Q2: My gel is weak, cloudy, or collapses over time. How can I improve its stability and appearance?

Possible Causes and Solutions:

  • Suboptimal Cooling Rate: The rate at which the solution is cooled significantly impacts the morphology of the self-assembled fibrillar network.[5][6][7] Rapid cooling can lead to a less ordered, weaker gel structure, while very slow cooling might promote the formation of larger crystals instead of a fine gel network.

    • Troubleshooting Steps:

      • For stronger gels: Experiment with a slower, controlled cooling process. Allowing the solution to cool to room temperature on the benchtop, followed by a period of maturation at a lower temperature (e.g., 4 °C), can be effective.[8][9][10]

      • To reduce crystallinity: If large crystals are forming, a slightly faster cooling rate might be beneficial.

      • The effect of the cooling rate can be gelator and solvent-dependent, so empirical optimization is often necessary.

  • Presence of Impurities: Impurities in the 1,3-Dioctadecylurea or the solvent can interfere with the self-assembly process. These impurities can disrupt the hydrogen bonding or van der Waals interactions necessary for fiber formation.

    • Troubleshooting Steps:

      • Ensure the purity of your 1,3-Dioctadecylurea. If synthesized in-house, consider recrystallization to remove any unreacted starting materials or by-products.

      • Use high-purity, anhydrous solvents. Water, in particular, can interfere with the hydrogen bonding network of the urea groups in non-polar solvents.

  • Temperature Fluctuations During Storage: Gels formed from LMWGs are often thermoreversible. Storing the gel at a temperature too close to its gel-sol transition temperature (Tgel) can lead to a gradual breakdown of the network structure.

    • Troubleshooting Steps:

      • Determine the Tgel of your formulation by slowly heating the gel and noting the temperature at which it transitions back to a solution.

      • Store the gel at a temperature significantly below the Tgel to ensure long-term stability.

Diagram of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting poor gelation with 1,3-Dioctadecylurea.

Troubleshooting_Workflow Start Start: Poor/Incomplete Gelation Check_Concentration Is Concentration ≥ CGC? Start->Check_Concentration Increase_Concentration Increase 1,3-Dioctadecylurea Concentration Check_Concentration->Increase_Concentration No Check_Solvent Is Solvent Appropriate? Check_Concentration->Check_Solvent Yes Increase_Concentration->Start Change_Solvent Test Solvents with Varying Polarity Check_Solvent->Change_Solvent No Check_Dissolution Was Dissolution Complete? Check_Solvent->Check_Dissolution Yes Change_Solvent->Start Improve_Dissolution Increase Heating Time/Temp or Use Sonication Check_Dissolution->Improve_Dissolution No Check_Cooling Is Cooling Rate Optimized? Check_Dissolution->Check_Cooling Yes Improve_Dissolution->Start Optimize_Cooling Adjust Cooling Rate (Slower for Strength) Check_Cooling->Optimize_Cooling No Check_Purity Are Materials Pure? Check_Cooling->Check_Purity Yes Optimize_Cooling->Start Purify_Materials Use High-Purity Gelator and Anhydrous Solvents Check_Purity->Purify_Materials No Success Successful Gelation Check_Purity->Success Yes Purify_Materials->Start

Caption: Troubleshooting workflow for poor gelation.

Experimental Protocols

Protocol 1: Standard Preparation of a 1,3-Dioctadecylurea Organogel

This protocol provides a general procedure for preparing an organogel. Note that the optimal concentration, solvent, and temperatures should be determined empirically.

Materials:

  • 1,3-Dioctadecylurea (purity > 97%)[11]

  • Organic solvent of choice (e.g., toluene, mineral oil, etc.)

  • Glass vial with a screw cap

  • Magnetic stirrer and stir bar

  • Heating plate or oil bath

  • Balance

Procedure:

  • Weigh the desired amount of 1,3-Dioctadecylurea and transfer it to the glass vial.

  • Add the calculated volume of the organic solvent to achieve the target concentration (e.g., 1-5% w/v).

  • Add the magnetic stir bar to the vial.

  • Heat the mixture on a heating plate or in an oil bath to a temperature approximately 10-20 °C above the dissolution point, while stirring. For 1,3-dioctadecylurea, a starting temperature of 120-130°C is recommended, provided it is below the solvent's boiling point.[4]

  • Continue heating and stirring until the 1,3-Dioctadecylurea is completely dissolved and the solution is clear.

  • Turn off the heat and allow the solution to cool to room temperature undisturbed on the benchtop.

  • Once at room temperature, observe the formation of the gel. The gelation can be confirmed by inverting the vial; a successful gel will not flow.

  • For enhanced stability, the gel can be stored at a lower temperature (e.g., 4 °C) for a maturation period (e.g., 2-4 hours).

Frequently Asked Questions (FAQs)

  • What is the typical melting point of 1,3-Dioctadecylurea? The melting point is reported to be in the range of 105-106 °C.[4]

  • Is 1,3-Dioctadecylurea soluble in water or ethanol? No, due to its long hydrophobic octadecyl chains, it is practically insoluble in water. While some ureas show solubility in warm ethanol, long-chain dialkyl ureas like this one have very poor solubility in polar protic solvents like ethanol.[12]

  • Can sonication be used to aid dissolution? Yes, sonication can be a useful technique to break up aggregates and promote dissolution, especially if you are trying to dissolve the gelator at a temperature closer to its melting point.

  • How does the alkyl chain length of a urea-based gelator affect its properties? Generally, longer alkyl chains, such as the octadecyl chains in 1,3-Dioctadecylurea, are more effective for gelling non-polar to moderately polar solvents due to increased van der Waals interactions.[1][2][3] Shorter alkyl chain ureas tend to be more effective in more polar solvents.

  • My gel shows phase separation after a few days. What is the cause? Phase separation, or syneresis, can occur if the gel network is not stable enough to hold all of the solvent. This can be due to a concentration that is too close to the CGC, suboptimal cooling conditions leading to a poorly formed network, or storage at a temperature that allows for rearrangement and collapse of the fibrillar structure. Try increasing the gelator concentration or optimizing the cooling and storage temperatures.

Quantitative Data Summary

PropertyValueSource
Molecular Weight 565.01 g/mol [4][11][13]
Melting Point 105-106 °C[4]
Appearance Off-white powderInferred from similar compounds
Solubility (Water) Insoluble[12]
Solubility (Organic) Soluble in some non-polar to moderately polar organic solvents upon heating[1][2][3][12]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4192831, 1,3-Dioctadecylurea. Retrieved from [Link]

  • LookChem (n.d.). 1,3-Dioctadecylthiourea. Retrieved from [Link]

  • ResearchGate (2017). Which solvents that solve DCU after an esterification catalyzed by DCC? is DCU soluble in water, ethanol?. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139101540. Retrieved from [Link]

  • López-Martínez, V. M., et al. (2015). Thermal and Textural Properties of Organogels Developed by Candelilla Wax in Safflower Oil. Journal of the American Oil Chemists' Society, 92(6), 863-874.
  • Yamanaka, M., et al. (2021). Effect of Alkyl Chain Length of N-Alkyl-N'-(2-benzylphenyl)ureas on Gelation. Chemistry – An Asian Journal, 16(13), 1750-1755.
  • Toro-Vazquez, J. F., et al. (2017). Combined effect of shearing and cooling rate on the rheology of organogels developed by selected gelators.
  • ResearchGate (n.d.). Diagram showing the influence of temperature on the gelling time of 1... Retrieved from [Link]

  • Yamanaka, M., et al. (2021). Effect of Alkyl Chain Length of N‐Alkyl‐N′‐(2‐benzylphenyl)ureas on Gelation. Chemistry – An Asian Journal, 16(13).
  • Cevher, E., et al. (2008).
  • Yamanaka, M., et al. (2021). Effect of Alkyl Chain Length of N‐Alkyl‐N′‐(2‐benzylphenyl)
  • Toro-Vazquez, J. F., et al. (2013). Cooling Rate Effects on the Microstructure, Solid Content, and Rheological Properties of Organogels of Amides Derived From Stearic and (R)-12-hydroxystearic Acid in Vegetable Oil. Langmuir, 29(25), 7642-7654.
  • ResearchGate (n.d.). Effect of the Gelation Temperature on the Gelation. Retrieved from [Link]

  • ResearchGate (n.d.). Combined effect of shearing and cooling rate on the rheology of organogels developed by selected gelators. Retrieved from [Link]

  • Google Patents (n.d.). CN103408777A - Preparation method of organogel.
  • ResearchGate (n.d.). Cooling Rate Effects on the Microstructure, Solid Content, and Rheological Properties of Organogels of Amides Derived from Stearic and (R)-12-Hydroxystearic Acid in Vegetable Oil. Retrieved from [Link]

  • IOP Conference Series: Earth and Environmental Science (2019). Study on Critical Concentration of Dynamic Gelation of New Chromium Crosslinker. IOP Conf. Ser.: Earth Environ. Sci. 384 012071.
  • ResearchGate (n.d.). The critical gelation concentration ( C 0 ) and scaling exponent of percolation ( s ) as a function of polymer type for solutions in the absence (NS) and presence of 0.5 mM K + or. Retrieved from [Link]

  • Yamanaka, M. (2019). N-Alkylhydantoins as New Organogelators and Their Ability to Create Thixotropic Mixed Molecular Organogels. Gels, 5(2), 26.
  • Guenet, J. M., et al. (2016).
  • ResearchGate (2017). What is the critical gelation concentration for gelatin?. Retrieved from [Link]

  • Mehdi-Sefiani, H., et al. (2024).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7595, Carbanilide. Retrieved from [Link]

  • Mehdi-Sefiani, H., et al. (2024).
  • Nöth, F., et al. (2021). High-Pressure Effects on Gelatin Sol–Gel Transition. Gels, 7(4), 184.
  • ResearchGate (n.d.). The critical gelation concentration (CGC) and percentages of the different secondary confor. Retrieved from [Link]

  • de Matos, J. R., et al. (2019). Development and Evaluation of Stability of a Gel Formulation Containing the Monoterpene Borneol. Journal of Pharmaceutics, 2019, 8307948.
  • Popa, L., et al. (2022). Targeting Injectable Hydrogels: The Role of Diphenylalanine Peptide Derivative in the Gelation Dynamics of Pluronic® F127. Gels, 8(1), 47.

Sources

Troubleshooting

Technical Support Center: Organogel Stability &amp; Syneresis Prevention

Answering your call for an in-depth technical guide, I have structured this support center to function as a direct line to a Senior Application Scientist. Here, we will diagnose and resolve the common yet complex issues...

Author: BenchChem Technical Support Team. Date: February 2026

Answering your call for an in-depth technical guide, I have structured this support center to function as a direct line to a Senior Application Scientist. Here, we will diagnose and resolve the common yet complex issues of syneresis and instability in organogel formulations.

A Message from Your Application Scientist:

Welcome to the technical support center. As researchers and developers, we understand that achieving a stable, effective organogel is paramount. Syneresis, the undesirable expulsion of the liquid phase from the gel matrix, is a critical hurdle that can compromise the efficacy, aesthetics, and shelf-life of your formulation. This guide is designed to provide not just solutions, but a foundational understanding of the mechanisms driving these phenomena, empowering you to troubleshoot effectively and innovate with confidence.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Organogel Instability

This section addresses the most common initial queries regarding organogel stability.

Q1: What exactly is syneresis in the context of organogels?

A1: Syneresis is the process where the three-dimensional network of an organogel contracts over time, squeezing out the entrapped organic solvent.[1][2] This phenomenon, often observed as "weeping" or liquid pooling on the gel surface, signifies a loss of the gel's capacity to immobilize the liquid phase. It is a sign of thermodynamic instability, where the system seeks a lower energy state by increasing gelator-gelator interactions at the expense of gelator-solvent interactions, leading to the collapse of the network structure and solvent expulsion.[3][4]

Q2: What are the primary drivers of syneresis and instability in my organogel?

A2: Organogel instability is typically rooted in the delicate balance of non-covalent interactions that form the gel network, such as hydrogen bonding, van der Waals forces, and π-π stacking.[5][6] Key drivers that disrupt this balance include:

  • Sub-optimal Gelator Concentration: Using a concentration below the critical gelling concentration (Cg) results in a weak, poorly formed network unable to effectively trap the solvent.[7]

  • Thermodynamic Instability: Over time, the gelator fibers may rearrange into a more stable, crystalline state (a process of aging), which leads to a more compact structure that can no longer hold the initial amount of solvent.[8]

  • Temperature Fluctuations: Organogels are often thermoreversible.[7][9] Exposure to temperatures near the gel-sol transition temperature (Tgel) can weaken the network, and upon cooling, the network may reform imperfectly, leading to syneresis.[10]

  • Mechanical Stress: Physical disturbances during handling, packaging, or transport can fracture the fragile gel network, causing the release of the liquid phase.[11]

  • Poor Solvent-Gelator Compatibility: An unfavorable interaction between the solvent and the organogelator is a primary cause of instability. If the gelator molecules have a stronger affinity for each other than for the solvent, they will preferentially aggregate, leading to network contraction.[5]

Q3: Can the cooling process during gel preparation affect long-term stability?

A3: Absolutely. The cooling rate is a critical process parameter. Rapid cooling (shock freezing) can trap the system in a kinetically favorable but thermodynamically unstable state. This can lead to a less ordered network that is more prone to molecular reorganization and subsequent syneresis over time.[10] Conversely, a slower, controlled cooling process often allows for the formation of a more ordered, robust, and thermodynamically stable fibrillar network, enhancing long-term stability.

Part 2: Troubleshooting Guide - Diagnosing and Solving Syneresis

Use this guide to identify the root cause of your instability issues and find targeted solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Immediate Weeping (within hours of preparation) 1. Gelator concentration is too low. 2. Incomplete dissolution of the gelator.1. Increase Gelator Concentration: Incrementally increase the gelator concentration (e.g., in 0.5% w/w steps) to find the optimal point above the Cg.[12] 2. Ensure Full Dissolution: Confirm the gelator is fully dissolved in the heated solvent before cooling. Use visual inspection against a dark background.
Delayed Syneresis (after days or weeks) 1. Thermodynamic instability (aging). 2. Improper cooling protocol. 3. Environmental temperature fluctuations.1. Incorporate a Stabilizer: Add a polymeric co-gelator or nanoparticles to reinforce the network.[3][13] 2. Optimize Cooling: Switch to a slower, more controlled cooling ramp. Avoid placing the hot solution directly into a cold bath.[10] 3. Conduct Accelerated Stability Testing: Store samples under stressed temperature cycles (e.g., 4°C to 40°C) to predict long-term stability.[3]
Gel Collapses Under Mechanical Stress 1. Weak gel network. 2. Brittle fracture behavior.1. Add a Polymer: Introduce a compatible polymer to impart flexibility and strength to the network.[14] 2. Use a Surfactant System: Formulating with surfactant-based organogelators (e.g., Span/Tween) can create more resilient, self-healing structures.[15]
Inconsistent Gelation Batch-to-Batch 1. Purity of components. 2. Variations in process parameters.1. Verify Component Purity: Ensure the purity of the organogelator and solvent, as impurities can interfere with self-assembly. Using pure lecithin, for instance, is crucial for gelation.[16] 2. Standardize Protocol: Strictly control heating temperature, mixing speed, and cooling rates for all batches.
Troubleshooting Workflow Diagram

This flowchart provides a logical path for diagnosing and resolving organogel syneresis.

G start Syneresis Observed q1 When does syneresis occur? start->q1 a1_immediate Immediate (Hours) q1->a1_immediate a2_delayed Delayed (Days/Weeks) q1->a2_delayed p1_immediate Potential Cause: - Low Gelator Conc. - Incomplete Dissolution a1_immediate->p1_immediate p2_delayed Potential Cause: - Aging / Recrystallization - Temp. Fluctuation - Poor Cooling Protocol a2_delayed->p2_delayed s1_solution Solution: 1. Increase Gelator Conc. 2. Optimize Dissolution Step p1_immediate->s1_solution s2_solution Solution: 1. Add Stabilizers (Polymers, Nanoparticles) 2. Control Cooling Rate 3. Conduct Stability Studies p2_delayed->s2_solution

Caption: A logical workflow for troubleshooting organogel syneresis.

Part 3: In-Depth Strategies & Protocols for Enhanced Stability

This section provides detailed methodologies for implementing the solutions discussed above.

Strategy 1: Optimizing Organogelator Concentration

The concentration of the gelling agent is the most fundamental parameter for controlling gel stability. A concentration that is too low will result in a weak network, while an excessively high concentration can lead to a brittle, opaque, and less cosmetically or pharmaceutically elegant product.[17] The goal is to work above the critical gelling concentration (Cg), where a continuous 3D network is formed.[7]

Protocol: Determining the Critical Gelling Concentration (Cg)

  • Preparation: Prepare a series of vials with a fixed volume of your organic solvent.

  • Concentration Gradient: Add incrementally increasing amounts of your organogelator to each vial to create a concentration range (e.g., from 0.1% to 5.0% w/v).

  • Heating: Heat all vials uniformly until the organogelator is completely dissolved.

  • Cooling: Allow all vials to cool to room temperature undisturbed for a set period (e.g., 2 hours).

  • Assessment: Invert each vial. The Cg is the lowest concentration at which the mixture no longer flows.[7] This provides a baseline for your formulation. For robust stability, it is advisable to work at a concentration slightly above the determined Cg.

Strategy 2: Incorporating Stabilizing Agents

When the primary organogelator network is insufficient to ensure long-term stability, incorporating a secondary agent can reinforce the structure.

A) Polymeric Stabilizers: Polymers can become physically entangled within the primary gelator network, acting as a structural backbone that enhances mechanical strength and sterically hinders the aggregation and recrystallization of the gelator fibers.[14]

  • Mechanism: The long polymer chains interpenetrate the low-molecular-weight organogelator (LMOG) network, creating a more robust and resilient composite structure. This reduces the mobility of the solvent and prevents the contraction of the LMOG network.

  • Common Examples: Poly(ethylene glycol) (PEG), Eudragit polymers, or block copolymers.[6][17]

  • Consideration: The polymer must be soluble in the chosen organic solvent and compatible with the primary organogelator.

B) Nanoparticle Stabilizers (e.g., Fumed Silica): Inert nanoparticles can act as junction points within the gel network, creating a highly stable, particulate gel structure.[3]

  • Mechanism: Fumed silica, with its high surface area and silanol groups, forms a three-dimensional network through hydrogen bonding between particles, effectively immobilizing the organic solvent.[3] This network can work in synergy with an LMOG to prevent syneresis.

  • Benefit: Silica-based organogels often exhibit high thermodynamic stability and desirable thixotropic properties (shear-thinning), which is beneficial for topical applications.[3]

Stabilization Mechanism Diagram

Caption: How polymers and nanoparticles reinforce an organogel network.

Part 4: Advanced Characterization Protocols

To quantitatively assess stability and the efficacy of your strategies, employ these characterization techniques.

Protocol: Quantifying Syneresis

A simple and effective method to measure syneresis involves centrifugation.[3][18]

  • Sample Preparation: Accurately weigh a known amount of the prepared organogel (W_initial) into a centrifuge tube.

  • Centrifugation: Centrifuge the sample at a defined relative centrifugal force (e.g., 2300 g) for a specific duration (e.g., 10 minutes) at a controlled temperature.[3]

  • Separation: After centrifugation, a layer of expelled solvent will be visible on top of the contracted gel. Carefully decant or pipette this liquid out.

  • Final Weight: Weigh the remaining gel mass (W_final).

  • Calculation: Calculate the percentage of syneresis using the following formula: % Syneresis = [(W_initial - W_final) / W_initial] * 100

This method provides a quantitative measure to compare the stability of different formulations.[3]

Protocol: Rheological Analysis for Stability Assessment

Rheology provides deep insight into the structural integrity of your organogel.[7]

  • Instrumentation: Use a rheometer with a parallel plate or cone-and-plate geometry.

  • Amplitude Sweep (Strain Sweep):

    • Purpose: To determine the Linear Viscoelastic Region (LVR) and the gel strength (G').

    • Procedure: At a constant frequency (e.g., 1 Hz), apply an increasing oscillatory stress or strain.

    • Interpretation: A stable gel will show a storage modulus (G') significantly higher than the loss modulus (G'') within the LVR. The length of the LVR indicates the gel's resistance to structural deformation.[10]

  • Frequency Sweep:

    • Purpose: To assess the gel's long-term stability under low stress.

    • Procedure: Within the LVR, apply a range of frequencies (e.g., 0.1 to 100 rad/s).

    • Interpretation: For a true gel, G' should be largely independent of frequency. A strong frequency dependence suggests a weaker, less stable network.[7]

  • Temperature Ramp:

    • Purpose: To determine the gel-sol transition temperature (Tgel).

    • Procedure: Apply a controlled heating ramp (e.g., 1°C/min) while monitoring G' and G''.

    • Interpretation: The temperature at which G' and G'' cross over (tan δ = 1) is often defined as Tgel. A higher Tgel generally correlates with greater thermal stability.[10]

References

  • Stability and Rheological Properties of the Novel Silica-Based Organogel—A Drug Carrier with High Solubilization Potential. (2025). MDPI. [Link]

  • A REVIEW ON ORGANOGELS: AS A NEW FORMULATION. (2023). Journal of Emerging Technologies and Innovative Research (JETIR). [Link]

  • Controlling Syneresis of Hydrogels Using Organic Salts. (n.d.). NIH National Library of Medicine. [Link]

  • Composition of the organogels used for stability tests. (n.d.). ResearchGate. [Link]

  • A peptidomimetic-based thixotropic organogel showing syneresis-induced anti-adhesion against water and ice. (n.d.). Royal Society of Chemistry. [Link]

  • Carbocycle-Based Organogelators: Influence of Chirality and Structural Features on Their Supramolecular Arrangements and Properties. (n.d.). NIH National Library of Medicine. [Link]

  • Ways to Reduce Syneresis in Yogurt. (2025). Grande Custom Ingredients Group. [Link]

  • ORGANOGEL: FACTORS AND ITS IMPORTANCE. (2023). ResearchGate. [Link]

  • Rheological Profiling of Organogels Prepared at Critical Gelling Concentrations of Natural Waxes in a Triacylglycerol Solvent. (n.d.). ACS Publications. [Link]

  • Force–Electric Response Mechanism and Micro-Newton Quantification at Solid–Liquid Interfaces during Droplet Impact on Inclined Organogel Surfaces. (2024). ACS Publications. [Link]

  • Syneresis Behavior of Polymer Gels Aged in Different Brines from Gelants. (2022). MDPI. [Link]

  • Self-lubricating organogels (SLUGs) with exceptional syneresis-induced anti-sticking properties against viscous emulsions and ices. (2015). ResearchGate. [Link]

  • Preparation, Characterization and Evaluation of Organogel-Based Lipstick Formulations: Application in Cosmetics. (n.d.). MDPI. [Link]

  • Physical Aspects of Organogelation: A Point of View. (2021). NIH National Library of Medicine. [Link]

  • Review Article On Organogels Methodology And Types Of Organogelators. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Formulation, Optimization and Evaluation of Organogel for Topical Delivery of Acyclovir. (n.d.). Bentham Science. [Link]

  • Characterization of organogel as a novel oral controlled release formulation for lipophilic compounds. (2010). PubMed. [Link]

  • Development of Lecithin Organogel to Improve Solubility of Genistein. (2018). ResearchGate. [Link]

  • Organogel delivery vehicles for the stabilization of organolithium reagents. (2023). ResearchGate. [Link]

  • Does anyone know a method to measure syneresis in hydrogels? (2018). ResearchGate. [Link]

  • Thermoreversible Polymer Gels in DMF Formed from Charge- and Crystallization-Induced Assembly. (2020). NIH National Library of Medicine. [Link]

  • Instability phenomena in emulsified systems. (n.d.). ResearchGate. [Link]

  • Organogels for Low-Polar Organic Solvents: Potential Applications on Cultural Heritage Materials. (2023). MDPI. [Link]

  • Polymers as Versatile Players in the Stabilization, Capping, and Design of Inorganic Nanostructures. (2021). ACS Publications. [Link]

  • Development and Characterization of Novel In-Situ-Forming Oleogels. (2023). NIH National Library of Medicine. [Link]

  • Syneresis (chemistry). (n.d.). Wikipedia. [Link]

  • Organogel delivery vehicles for the stabilization of organolithium reagents. (2023). NIH National Library of Medicine. [Link]

  • Syneresis: A big word for an annoying problem. (n.d.). IUFoST. [Link]

Sources

Optimization

challenges and solutions for scaling up 1,3-Dioctadecylurea production

Welcome to the technical support center for the synthesis and scale-up of 1,3-Dioctadecylurea. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1,3-Dioctadecylurea. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for challenges encountered during laboratory and pilot-scale production. The following content is structured in a question-and-answer format to directly address specific issues.

I. Troubleshooting Guide: Synthesis & Scale-Up

This section addresses common problems that may arise during the synthesis of 1,3-Dioctadecylurea, particularly when transitioning from small to larger scales.

Reaction & Synthesis

Question 1: My reaction to form 1,3-Dioctadecylurea is sluggish or incomplete, resulting in low yields. What are the likely causes and how can I improve the conversion rate?

Answer:

Low conversion rates in the synthesis of 1,3-Dioctadecylurea are often attributable to several factors, primarily related to reactant purity, reaction conditions, and mixing efficiency, which becomes more critical at a larger scale.

  • Causality: The synthesis of symmetrical ureas like 1,3-Dioctadecylurea can be achieved through various methods, with a common and scalable approach being the reaction of octadecylamine with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), to form an in situ octadecyl isocyanate intermediate. This is followed by the reaction of the isocyanate with a second equivalent of octadecylamine.[1][2] Incomplete reactions can stem from impure starting materials, inadequate temperature control, or poor mass transfer of reactants.

  • Troubleshooting & Solutions:

    • Purity of Octadecylamine: The primary amine starting material, octadecylamine, should be of high purity. The presence of secondary amines or other nucleophilic impurities can lead to side reactions and consume the phosgene equivalent. It is advisable to verify the purity of the octadecylamine by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy before use.[3]

    • Moisture Control: Isocyanates are highly reactive towards water, leading to the formation of an unstable carbamic acid which decomposes to the corresponding amine and carbon dioxide. This side reaction consumes the isocyanate intermediate, reducing the yield of the desired urea. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.

    • Temperature Management: The formation of the isocyanate from the amine and triphosgene is typically conducted at low temperatures (e.g., 0-5 °C) to control the exothermic reaction and prevent side product formation.[4] After the isocyanate formation is complete, the subsequent reaction with the second equivalent of amine may require warming to room temperature or gentle heating to drive the reaction to completion. On a larger scale, efficient heat dissipation is crucial. A jacketed reactor with a reliable cooling system is recommended.

    • Stoichiometry and Addition Rate: The stoichiometry of the reactants is critical. For the triphosgene-based synthesis, a molar ratio of approximately 1:3 of triphosgene to the total amine is used, as one mole of triphosgene is equivalent to three moles of phosgene.[5] The amine and base (e.g., triethylamine or diisopropylethylamine) solution should be added dropwise to the triphosgene solution to maintain a low concentration of the reactive intermediate and minimize side reactions like the formation of symmetrical ureas from the dimerization of the isocyanate.[4]

    • Mixing Efficiency: As the scale of the reaction increases, ensuring homogenous mixing becomes more challenging. The long alkyl chains of 1,3-Dioctadecylurea can lead to a viscous reaction mixture. Inadequate agitation can result in localized "hot spots" and concentration gradients, leading to incomplete reaction and side product formation. Utilize an overhead mechanical stirrer with an appropriately sized impeller to ensure efficient mixing.

Question 2: I am observing the formation of significant amounts of byproducts. What are these impurities and how can I minimize them?

Answer:

Byproduct formation is a common challenge in scaling up organic syntheses. In the context of 1,3-Dioctadecylurea production, the primary impurities often arise from side reactions of the isocyanate intermediate.

  • Causality: The highly electrophilic nature of the isocyanate intermediate makes it susceptible to reaction with various nucleophiles. Besides the desired reaction with octadecylamine, it can react with water (if present), or itself.

  • Common Byproducts and Mitigation Strategies:

    ByproductFormation MechanismMitigation Strategy
    Octadecylamine (unreacted) Incomplete reaction.Optimize reaction time, temperature, and stoichiometry as described in Question 1.
    Tris(octadecyl)isocyanurate Trimerization of the octadecyl isocyanate intermediate, often catalyzed by bases.Maintain a low reaction temperature during isocyanate formation. Use a non-nucleophilic base and add it slowly.
    N,N',N''-tris(octadecyl)guanidine Reaction of the urea product with carbodiimide formed from the isocyanate.This is less common in phosgene-based methods but can occur at elevated temperatures. Maintain strict temperature control.
  • Workflow for Minimizing Byproducts:

    G cluster_0 Pre-Reaction cluster_1 Reaction cluster_2 Post-Reaction A Verify Purity of Octadecylamine (GC-MS, NMR) B Dry Glassware and Solvents A->B C Inert Atmosphere (N2/Ar) B->C D Slow Addition of Amine/Base to Triphosgene Solution C->D Start Reaction E Maintain Low Temperature (0-5 °C) D->E F Efficient Mechanical Stirring E->F G Reaction Quenching F->G Reaction Complete H Work-up G->H

    Caption: Workflow to minimize byproduct formation.

Purification & Isolation

Question 3: The purification of 1,3-Dioctadecylurea by recrystallization is giving me a low recovery or an impure product. How can I optimize this process?

Answer:

1,3-Dioctadecylurea is a waxy solid with low solubility in many common solvents at room temperature, which makes recrystallization a suitable purification method. However, challenges in solvent selection and technique can lead to poor results.

  • Causality: The effectiveness of recrystallization depends on the differential solubility of the desired compound and its impurities in a given solvent at high and low temperatures.[6] The long, nonpolar alkyl chains of 1,3-Dioctadecylurea dominate its solubility characteristics.

  • Troubleshooting & Solutions:

    • Solvent Selection: The ideal solvent should dissolve the 1,3-Dioctadecylurea well at elevated temperatures but poorly at low temperatures.

      • Good Candidates: Consider solvents like isopropanol, ethanol, ethyl acetate, or toluene.[7] A solvent mixture can also be effective. For example, dissolving the crude product in a minimal amount of hot toluene and then adding a co-solvent in which the product is less soluble (e.g., hexane or methanol) until turbidity is observed, followed by cooling.

      • Avoid: Highly nonpolar solvents like hexane may not sufficiently dissolve the urea even when hot, while highly polar solvents like water will not dissolve it at all.

    • Optimizing Recovery:

      • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. An excess of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling, thus reducing the yield.[6]

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can cause the product to precipitate out as a fine powder, which may trap impurities.

      • Seeding: If crystallization does not initiate upon cooling, adding a small seed crystal of pure 1,3-Dioctadecylurea can induce crystallization.

    • Improving Purity:

      • Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration of the saturated solution before allowing it to cool. This will remove any solid contaminants.

      • Washing the Crystals: After collecting the crystals by vacuum filtration, wash them with a small amount of cold, fresh recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Recrystallization Protocol:

    • Place the crude 1,3-Dioctadecylurea in an appropriately sized Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue to add small portions of the hot solvent until the solid just dissolves.

    • If necessary, perform a hot gravity filtration.

    • Allow the solution to cool slowly to room temperature.

    • Cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

II. Frequently Asked Questions (FAQs)

Question 4: What are the key safety considerations when working with triphosgene for the synthesis of 1,3-Dioctadecylurea?

Answer:

Triphosgene is a stable, crystalline solid that serves as a safer alternative to gaseous phosgene. However, it can decompose to release phosgene, particularly in the presence of nucleophiles or at elevated temperatures.[2] Therefore, strict safety protocols must be followed:

  • Handling: Always handle triphosgene in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Quenching: Any unreacted triphosgene and any glassware that came into contact with it must be quenched properly. A basic solution (e.g., a concentrated solution of sodium hydroxide) can be used to decompose triphosgene into less harmful products.

  • Reaction Monitoring: The reaction should be carefully monitored, and the temperature should be controlled to prevent a runaway reaction that could lead to a rapid release of phosgene.

Question 5: What analytical techniques are suitable for characterizing the final 1,3-Dioctadecylurea product and assessing its purity?

Answer:

A combination of analytical techniques should be used to confirm the identity and purity of the synthesized 1,3-Dioctadecylurea.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the methylene groups of the octadecyl chains and the N-H protons of the urea group.

    • ¹³C NMR will show a characteristic peak for the carbonyl carbon of the urea group in addition to the signals from the alkyl chains.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the compound, confirming its identity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the key functional groups. Expect to see strong absorbances for the N-H stretching and the C=O stretching of the urea moiety.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or evaporative light scattering detector - ELSD) can be used to assess the purity of the product and quantify any impurities.[8]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Question 6: How can I monitor the progress of the reaction?

Answer:

Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[9]

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Spot the starting material (octadecylamine), a co-spot (starting material and reaction mixture), and the reaction mixture on the plate.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots (e.g., using an iodine chamber or a potassium permanganate stain, as the compounds are likely not UV-active).

  • Interpretation: The reaction is complete when the spot corresponding to the octadecylamine has disappeared and a new, less polar spot for the 1,3-Dioctadecylurea product has appeared.

  • Schematic of Reaction Monitoring by TLC:

    Caption: TLC monitoring of the reaction progress.

III. References

  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. National Institutes of Health. Available at: [Link]

  • Purification of 1,4-dioxan-2-one by crystallization. Google Patents. Available at:

  • How to synthesize urea derivatives using triphosgene? ResearchGate. Available at: [Link]

  • Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes. National Institutes of Health. Available at: [Link]

  • A decade review of triphosgene and its applications in organic reactions. National Institutes of Health. Available at: [Link]

  • Technique Series: Recrystallization (urea as an example). YouTube. Available at: [Link]

  • Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. ResearchGate. Available at: [Link]

  • Reactivity of 1,3-Dicarbonyl Compounds with Urea under Physiological Conditions. Leiden University Student Repository. Available at: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]

  • OCTADECYLAMINE. Ataman Kimya. Available at: [Link]

  • Thin layer chromatography can be used to monitor the progress of a reaction... MedCrave online. Available at: [Link]

  • Transposition of a triphosgene-based process for pharmaceutical development... ResearchGate. Available at: [Link]

  • Octadecyl isocyanate. ChemBK. Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. Available at: [Link]

  • Recrystallization. University of Colorado Boulder. Available at: [Link]

  • Purification by Recrystallization. CUNY Baruch College. Available at: [Link]

  • Process for the Electrochemical Synthesis of Green Urea... Google Patents. Available at:

  • Analytical and behavioral characterization of 1‐dodecanoyl‐LSD (1DD‐LSD). ResearchGate. Available at: [Link]

  • A decade review of triphosgene and its applications in organic reactions. PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Modifying Drug Release from 1,3-Dioctadecylurea Matrices

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Dioctadecylurea (1,3-DOU) matrices. This guide is designed to provide in-depth, practical solutions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Dioctadecylurea (1,3-DOU) matrices. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the formulation and characterization of these specialized drug delivery systems. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-Dioctadecylurea and why is it used in drug delivery?

A: 1,3-Dioctadecylurea (also known as N,N'-Dioctadecylurea) is a lipidic excipient characterized by its two long C18 alkyl chains attached to a central urea group.[1][2] This molecular structure imparts a highly hydrophobic and waxy nature, making it an excellent candidate for creating inert, non-erodible matrices for sustained drug release.[3][4] The primary mechanism of drug release from 1,3-DOU matrices is diffusion through the inert matrix.[3]

Q2: What are the primary advantages of using 1,3-DOU matrices?

A: 1,3-DOU and similar lipid-based matrices offer several key advantages:

  • Robustness: They are largely insensitive to physiological variations like pH and digestive enzymes.[3]

  • Controlled Release: They provide a sustained release profile, which can help in maintaining therapeutic drug levels over an extended period.[3][5]

  • Versatility: They are suitable for various manufacturing processes, including direct compression, granulation, and hot-melt extrusion.[3]

  • Biocompatibility: As a lipid-based excipient, it is generally considered biocompatible.[1]

Q3: What is the fundamental mechanism of drug release from a 1,3-DOU matrix?

A: The drug release from a non-erodible, hydrophobic matrix like 1,3-DOU is primarily governed by a diffusion-controlled process.[3] The drug dissolves in the dissolution medium that penetrates the matrix through a network of pores and channels, and then diffuses out.[6] The rate of release is often proportional to the square root of time, following Higuchi kinetics.[7][8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you might face when working with 1,3-DOU matrices. Each issue is followed by a detailed explanation of potential causes and actionable solutions.

Issue 1: Drug Release is Too Slow

A slower-than-desired drug release is a common hurdle. This can be due to a variety of factors related to the formulation and processing of the matrix.

Underlying Causes & Corrective Actions
Potential Cause Scientific Rationale Recommended Action
High 1,3-DOU Concentration A higher concentration of the hydrophobic 1,3-DOU creates a more tortuous and less porous matrix, thereby slowing down the diffusion of the drug.Decrease the concentration of 1,3-DOU in the formulation. A typical starting range is 10-40% w/w.[3]
Low Drug Solubility Poorly water-soluble drugs will have a slower dissolution rate within the matrix, which is a prerequisite for diffusion.Consider incorporating a solubilizing agent or using a more soluble salt form of the drug.
High Compression Force Excessive compression force during tablet manufacturing can reduce the porosity of the matrix, hindering the penetration of the dissolution medium and subsequent drug diffusion.[9][10]Optimize the compression force. Perform a study to evaluate the effect of varying compression forces on the release profile.
Large Particle Size of the Drug Larger drug particles have a smaller surface area-to-volume ratio, leading to a slower dissolution rate within the matrix.Reduce the particle size of the active pharmaceutical ingredient (API) through milling or micronization.
Absence of Pore Formers Without hydrophilic components, the matrix remains highly hydrophobic, limiting water ingress.Incorporate a water-soluble excipient (e.g., lactose, mannitol) to act as a pore former. Upon contact with the dissolution medium, these excipients dissolve, creating channels for drug release.
Experimental Workflow: Incorporating a Pore Former

G cluster_0 Formulation Development cluster_1 In Vitro Dissolution Testing cluster_2 Optimization start Initial 1,3-DOU Formulation formulate Incorporate Pore Former (e.g., Lactose at 5-20% w/w) start->formulate blend Blend API, 1,3-DOU, and Pore Former formulate->blend compress Compress into Tablets blend->compress dissolution Perform Dissolution Test (e.g., USP Apparatus II) compress->dissolution analyze Analyze Drug Release Profile dissolution->analyze compare Compare with Target Profile analyze->compare adjust Adjust Pore Former Concentration compare->adjust If release is still too slow end Optimized Formulation compare->end If release meets target reiterate Reiterate Formulation and Testing adjust->reiterate

Caption: Workflow for accelerating drug release by incorporating a pore former.

Issue 2: Initial Burst Release is Too High

An initial "burst release" is the rapid release of a significant fraction of the drug shortly after administration.[11][12] This can lead to toxicity and a reduced duration of therapeutic effect.

Underlying Causes & Corrective Actions
Potential Cause Scientific Rationale Recommended Action
Surface-Enriched Drug During manufacturing, some drug particles may adhere to the surface of the matrix, leading to their immediate dissolution upon contact with the medium.Consider a granulation step (wet or dry) to ensure more uniform drug distribution within the 1,3-DOU matrix.
High Matrix Porosity An overly porous matrix, potentially due to low compression force or a high concentration of pore formers, can lead to rapid initial drug release.[13]Increase the compression force or decrease the amount of pore-forming excipients.
Drug-Excipient Interactions Certain excipients might interact with the drug in a way that promotes its rapid release.Evaluate the compatibility of all excipients with the drug.
High Drug Loading At very high drug loadings, the integrity of the matrix may be compromised, creating more pathways for rapid drug release.Reduce the drug-to-lipid ratio. Studies have shown that varying this ratio can significantly impact release rates.[14]
Polymer Concentration A lower concentration of the release-controlling polymer (1,3-DOU) can result in a less robust matrix and a higher burst release.[12][13]Increase the proportion of 1,3-DOU in the formulation.
Experimental Protocol: Mitigating Burst Release through Hot-Melt Granulation
  • Preparation: Accurately weigh the 1,3-Dioctadecylurea and the active pharmaceutical ingredient (API).

  • Melting: Gently heat the 1,3-DOU in a suitable vessel until it melts (melting point is around 70°C).

  • Dispersion: Gradually add the API to the molten 1,3-DOU with continuous mixing to ensure a homogenous dispersion.

  • Cooling and Solidification: Allow the mixture to cool and solidify at room temperature.

  • Milling and Sieving: Mill the solidified mass to obtain granules of a desired particle size distribution. Sieve the granules to ensure uniformity.

  • Blending: Blend the granules with any extra-granular excipients (e.g., glidants, lubricants).

  • Compression: Compress the final blend into tablets.

  • Characterization: Evaluate the tablets for hardness, friability, and in vitro drug release.

Issue 3: Inconsistent Release Profiles Between Batches

Batch-to-batch variability is a significant concern in pharmaceutical manufacturing. Understanding and controlling the critical process parameters is key to ensuring reproducibility.

Underlying Causes & Corrective Actions
Potential Cause Scientific Rationale Recommended Action
Inconsistent Raw Material Properties Variations in the particle size, crystal form, or purity of the API or 1,3-DOU can affect the matrix structure and drug release.Establish strict specifications for all raw materials and perform incoming quality control checks.
Variable Mixing Times and Speeds Inadequate or inconsistent blending can lead to non-uniform distribution of the drug and excipients within the matrix.Standardize blending parameters (time, speed, and blender type) and validate the mixing process to ensure homogeneity.
Fluctuations in Compression Force As previously mentioned, compression force directly impacts matrix porosity and, consequently, drug release.Calibrate and monitor the tablet press regularly to ensure consistent compression force across and between batches.
Environmental Factors Temperature and humidity can affect the properties of the raw materials and the final product, especially if hygroscopic excipients are used.Control the temperature and humidity of the manufacturing environment.
Logical Relationship Diagram: Factors Influencing Batch Consistency

G cluster_0 Input Materials cluster_1 Process Parameters cluster_2 Output API API Properties (Particle Size, Purity) Blending Blending (Time, Speed) API->Blending DOU 1,3-DOU Properties (Particle Size, Grade) DOU->Blending Excipients Excipient Properties Excipients->Blending Compression Compression Force Blending->Compression Consistency Consistent Drug Release Compression->Consistency Environment Environmental Control (Temp, Humidity) Environment->Blending Environment->Compression

Caption: Key factors influencing the consistency of drug release from 1,3-DOU matrices.

Characterization of 1,3-DOU Matrices

To effectively troubleshoot and optimize your formulation, a thorough characterization of the matrix is essential.

Recommended Characterization Techniques
  • In Vitro Dissolution Testing: This is the most critical test to determine the drug release rate. Use a USP-compliant dissolution apparatus (e.g., Apparatus II, paddle) with an appropriate dissolution medium.

  • Differential Scanning Calorimetry (DSC): DSC can be used to assess the thermal properties of the 1,3-DOU and the drug, and to check for any potential interactions or changes in crystallinity after formulation.

  • X-Ray Diffraction (XRD): XRD helps in determining the crystalline or amorphous nature of the drug within the matrix, which can influence its dissolution and release.[15]

  • Scanning Electron Microscopy (SEM): SEM provides visual information about the surface morphology and internal structure (porosity) of the matrix.

  • Tablet Hardness and Friability: These mechanical properties are important for ensuring the physical integrity of the tablets and can be correlated with the compression force and drug release.[16]

References

  • Gattefossé. (2020, June 19). Lipid Based Excipients for Modified Release. Gattefossé. [Link]

  • Ozdemir, N., & Karataş, A. (1997). Effect of shape factor on the release rate of drugs from lipid matrices. Acta Poloniae Pharmaceutica, 54(5), 353–356. [Link]

  • Angelova, A., Angelov, B., Mutafchieva, R., Lesieur, S., & Couvreur, P. (2014). Design and Assembly of pH-sensitive Lipidic Cubic Phase Matrices for Drug Release. Langmuir, 30(10), 2735–2743. [Link]

  • Johnston, M. J. W., Semple, S. C., Klimuk, S. K., Edwards, K., Eisenhardt, M. L., Leng, E. C., Karlsson, G., Yanko, D., & Cullis, P. R. (2007). Influence of Drug-to-Lipid Ratio on Drug Release Properties and Liposome Integrity in Liposomal Doxorubicin Formulations. Journal of Liposome Research, 17(2), 97–107. [Link]

  • Ghanma, R., Turner, K. C., Chiamvimonvat, N., & Ulu, A. (2008). Oral Delivery of 1,3-dicyclohexylurea Nanosuspension Enhances Exposure and Lowers Blood Pressure in Hypertensive Rats. Basic & Clinical Pharmacology & Toxicology, 102(5), 453–458. [Link]

  • Pillay, V., & Fassihi, R. (2000). The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems. Pharmaceutical Technology, 24(6), 54-68. [Link]

  • Alhmoud, H. A. (2017). The Uses of Matrices in Drug Delivery: The Effect of Polymers On the Drug Release and the Kinetic Models. International Journal of Pharmaceutical Research & Allied Sciences, 6(3), 13-20. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Dioctadecylurea. PubChem. [Link]

  • Sznitowska, M., & Miłosz, Z. (2024). Drug Release from Lipid Microparticles—Insights into Drug Incorporation and the Influence of Physiological Factors. Pharmaceutics, 16(4), 549. [Link]

  • Varlamova, A. I., Semenova, A. A., & Shprakh, Z. S. (2024). Burst Release from In Situ Forming PLGA-Based Implants: 12 Effectors and Ways of Correction. Pharmaceutics, 16(1), 127. [Link]

  • Colombo, P., Bettini, R., Santi, P., & Peppas, N. A. (2000). Critical factors in the release of drugs from sustained release hydrophilic matrices. Journal of Controlled Release, 69(3), 333-344. [Link]

  • Das, S., & Chaudhury, A. (2011). Recent Advances in Lipid Nanoparticle Formulations with Solid Matrix for Oral Drug Delivery. AAPS PharmSciTech, 12(1), 62–76. [Link]

  • Wu, X. Y. (1994). mechanism of drug release from matrix tablets involving moving boundaries. Thesis. [Link]

  • Montis, C., Chessa, M. A., & Mura, S. (2018). Challenges in the Physical Characterization of Lipid Nanoparticles. Pharmaceutics, 10(3), 140. [Link]

  • Raval, A., Parikh, J. K., & Engineer, C. (2010). Mechanism of controlled release kinetics from medical devices. Journal of Medical Engineering & Technology, 34(7-8), 374-383. [Link]

  • Ebube, N. K., & Jones, A. B. (2004). Critical factors in the release of drugs from sustained release hydrophilic matrices. Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 333-344. [Link]

  • Sznitowska, M., & Miłosz, Z. (2024). Drug Release from Lipid Microparticles—Insights into Drug Incorporation and the Influence of Physiological Factors. Semantic Scholar. [Link]

  • Efentakis, M., & Peponaki, C. (2008). Formulation Study and Evaluation of Matrix and Three-layer Tablet Sustained Drug Delivery Systems Based on Carbopols with Isosorbite Mononitrate. AAPS PharmSciTech, 9(3), 917–923. [Link]

  • Al-Ghazawi, M. Z., & Zughul, M. B. (2013). Determination of Drug Release Kinetics from Nanoparticles: Overcoming Pitfalls of the Dynamic Dialysis Method. Molecular Pharmaceutics, 10(8), 3020–3029. [Link]

  • Sarparanta, M., Bimbo, L. M., Mäkilä, E., Salonen, J., & Hirvonen, J. (2015). Novel Delivery Systems for Improving the Clinical Use of Peptides. Pharmacological Reviews, 67(3), 541–562. [Link]

  • Christophersen, P. C., Fano, M., Saaby, L., Yang, M., Nielsen, H. M., & Mu, H. (2015). Characterization of particulate drug delivery systems for oral delivery of Peptide and protein drugs. Current Pharmaceutical Design, 21(19), 2611–2628. [Link]

  • Sharma, A., Sharma, R., & Sharma, S. (2023). The role of matrix tablet in controlled release drug delivery system. GSC Biological and Pharmaceutical Sciences, 23(1), 220-225. [Link]

  • Tahir, F., & Farid, M. (2020). New Insights on the Burst Release Kinetics of Spray-Dried PLGA Microspheres. AAPS PharmSciTech, 21(7), 241. [Link]

  • Kumar, D., & Singh, J. (2016). Controlled Release Drug Delivery Systems. The Pharma Innovation, 5(7, Part A), 01. [Link]

  • Yoo, J., & Won, Y.-Y. (2020). Phenomenology of the Initial Burst Release of Drugs from PLGA Microparticles. ACS Biomaterials Science & Engineering, 6(11), 6053–6062. [Link]

  • Yoo, J., & Won, Y.-Y. (2020). Phenomenology of the Initial Burst Release of Drugs from PLGA Microparticles. ACS Biomaterials Science & Engineering, 6(11), 6053–6062. [Link]

  • Tahir, F., Farid, M., & Serra, C. A. (2020). New Insights on the Burst Release Kinetics of Spray-Dried PLGA Microspheres. AAPS PharmSciTech, 21(7), 241. [Link]

  • Sarfraz, M. K., Ahmad, M., & Mahmood, A. (2018). Formulation design and development of matrix diffusion controlled transdermal drug delivery of glimepiride. Drug Design, Development and Therapy, 12, 333–345. [Link]

  • Sravani, B., & Jyothsna, K. (2019). Formulation and Evaluation of Sustained Release Matrix Tablets of Captopril. Journal of Drug Delivery and Therapeutics, 9(4-A), 629-634. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 1,3-Dioctadecylurea

< Welcome to the technical support center for 1,3-Dioctadecylurea. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this highly lipophilic...

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for 1,3-Dioctadecylurea. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this highly lipophilic compound in their formulation development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges effectively.

I. Understanding the Challenge: Physicochemical Properties of 1,3-Dioctadecylurea

1,3-Dioctadecylurea is a long-chain urea derivative characterized by its high molecular weight and significant lipophilicity.[1] These properties, while beneficial for certain applications like forming stable matrices, are the primary cause of its extremely low aqueous solubility.[2] Understanding its fundamental characteristics is the first step in devising a successful formulation strategy.

PropertyValueSource(s)
Molecular Formula C37H76N2O[1][3]
Molecular Weight 565.01 g/mol [1][3]
Melting Point 110-112 °C[1]
Appearance Powder[1]
LogP (Predicted) 13.4 - 17.6[4][5]

The high melting point indicates strong intermolecular forces in the solid state, which must be overcome for dissolution. The very high LogP value confirms its extreme hydrophobicity, making it practically insoluble in water.

II. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and solubilization of 1,3-Dioctadecylurea.

Q1: Why is 1,3-Dioctadecylurea so difficult to dissolve in aqueous solutions?

A1: The difficulty stems from its molecular structure. The two long C18 alkyl chains (octadecyl groups) are highly nonpolar, making the molecule extremely hydrophobic (lipophilic).[6] The central urea group can form hydrogen bonds, but its contribution is overshadowed by the long hydrocarbon chains.[7] For the molecule to dissolve in water, the strong hydrogen bonds between water molecules must be broken to create a cavity for the large, nonpolar molecule, which is energetically unfavorable.

Q2: What are the initial solvent screening recommendations for 1,3-Dioctadecylurea?

A2: Due to its lipophilic nature, start with non-polar organic solvents. However, for many pharmaceutical applications, biocompatible solvents are necessary. Consider screening a range of lipids, oils, and surfactants.[6][8] Medium-chain triglycerides (MCTs) and other semi-synthetic glycerides can be effective due to their ability to solubilize lipophilic compounds.[][10]

Q3: Can heating improve the solubility of 1,3-Dioctadecylurea?

A3: Yes, heating can significantly improve solubility by providing the energy needed to overcome the crystal lattice energy and disrupt solvent-solvent interactions. Given its melting point of 110-112 °C, you can dissolve it in a suitable lipid or oil-based excipient by heating the mixture above this temperature.[1] This is a key principle in formulating lipid-based systems like solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs).[11][12] However, you must be cautious about the thermal stability of your active pharmaceutical ingredient (API) if it is co-formulated with 1,3-Dioctadecylurea.

Q4: Are there any safety precautions I should take when handling 1,3-Dioctadecylurea powder?

A4: Standard laboratory safety precautions should be followed. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhaling the powder by working in a well-ventilated area or using a fume hood.

III. Troubleshooting Guide: Common Formulation Problems & Solutions

This section provides a more detailed, problem-oriented approach to overcoming solubility issues during formulation development.

Problem 1: The compound precipitates out of the formulation upon cooling or dilution.
  • Causality: This is a classic sign of supersaturation and subsequent crystallization. While heating may have initially dissolved the 1,3-Dioctadecylurea, the solution becomes thermodynamically unstable as it cools or when it is introduced into an aqueous environment (e.g., in vitro dissolution testing or in vivo administration).

  • Troubleshooting Workflow:

    G start Precipitation Observed strategy1 Incorporate Precipitation Inhibitors start->strategy1 strategy2 Formulate as a Stable Nanoparticle System start->strategy2 strategy3 Create an Amorphous Solid Dispersion start->strategy3 detail1a detail1a strategy1->detail1a Mechanism: Steric hindrance or specific interactions prevent crystal growth. detail2a detail2a strategy2->detail2a Mechanism: Encapsulation within a lipid matrix prevents recrystallization. detail3a detail3a strategy3->detail3a Mechanism: Dispersing the molecule in an amorphous state within a polymer matrix. polymer polymer detail1a->polymer Example: Use polymers like HPMC, PVP, or Soluplus®. sln sln detail2a->sln Example: Formulate as Solid Lipid Nanoparticles (SLNs) or NLCs. asd asd detail3a->asd Example: Use spray drying or hot-melt extrusion.

  • Solutions & Rationale:

    • Incorporate Precipitation Inhibitors: Certain polymers can adsorb onto the surface of newly formed crystal nuclei, sterically hindering their growth.

      • How: Add polymers like hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP), or Soluplus® to your formulation. These are commonly used in creating amorphous solid dispersions. [13] 2. Lipid-Based Nanoparticles (SLNs/NLCs): By encapsulating 1,3-Dioctadecylurea within a solid lipid core, you physically separate it from the aqueous phase, preventing precipitation. [11][12]The small particle size also enhances the dissolution rate due to the increased surface area. [14] * How: Utilize high-pressure homogenization or microemulsion techniques to create these nanoparticles. A surfactant is crucial to stabilize the dispersion. [12][15] 3. Amorphous Solid Dispersions (ASDs): Converting the crystalline 1,3-Dioctadecylurea into an amorphous form dispersed within a polymer matrix can significantly increase its apparent solubility and dissolution rate. [16][17]The amorphous state has higher free energy than the crystalline state, which facilitates dissolution.

      • How: Techniques like spray drying or hot-melt extrusion are commonly used to produce ASDs. [16][18]

Problem 2: Low drug loading capacity in the formulation.
  • Causality: This often occurs when the chosen excipients have poor solubilizing power for 1,3-Dioctadecylurea. The amount of the compound that can be incorporated is limited by its saturation solubility in the lipid or solvent system.

  • Solutions & Rationale:

    • Optimize the Lipid Matrix (for SLNs/NLCs):

      • How: Instead of a single lipid, use a blend. For Nanostructured Lipid Carriers (NLCs), a mixture of a solid lipid and a liquid lipid (oil) is used. [11]The liquid lipid creates imperfections in the crystal lattice of the solid lipid, providing more space to accommodate the drug molecule, thereby increasing loading capacity.

    • Use of Co-solvents and Surfactants:

      • How: In lipid-based formulations, the addition of a co-solvent (like ethanol, propylene glycol) or a suitable surfactant can improve the solubility of the compound within the lipid phase. [8][15]Surfactants like polysorbates (e.g., Tween 80) or poloxamers can also increase the drug loading capacity of nanoemulsions and SLNs. [19][20] 3. Screening for High-Solubility Excipients:

      • How: Systematically test the solubility of 1,3-Dioctadecylurea in a wider range of pharmaceutical-grade lipids, oils, and surfactants. This empirical approach is often necessary to find the optimal excipient.

Problem 3: The formulation is physically unstable (e.g., particle aggregation, phase separation).
  • Causality: Instability in nanoparticle formulations is often due to insufficient surface stabilization. The high surface energy of nanoparticles makes them prone to aggregation to minimize this energy. Phase separation can occur if the components are not fully miscible.

  • Solutions & Rationale:

    • Optimize Surfactant Concentration:

      • How: The surfactant (or emulsifier) plays a critical role in stabilizing nanoparticles by forming a protective layer on their surface. [11]Conduct a concentration-response study to find the optimal surfactant level that minimizes particle size and polydispersity index (PDI), and maximizes zeta potential. A zeta potential of approximately ±30 mV is generally considered indicative of good stability. [21] 2. Use a Combination of Surfactants:

      • How: Sometimes, a combination of surfactants (e.g., a non-ionic surfactant with a charged surfactant) can provide better steric and electrostatic stabilization than a single one.

    • Ensure Component Miscibility:

      • How: Before scaling up, ensure that the 1,3-Dioctadecylurea is fully miscible with the chosen lipid matrix at the formulation temperature. Use techniques like Differential Scanning Calorimetry (DSC) to check for interactions and phase behavior.

IV. Detailed Experimental Protocols

Here are step-by-step protocols for two common strategies to formulate 1,3-Dioctadecylurea.

Protocol 1: Preparation of 1,3-Dioctadecylurea-Loaded Solid Lipid Nanoparticles (SLNs) via High-Shear Homogenization and Ultrasonication
  • Principle: This method uses high thermal and mechanical energy to create a nanoemulsion of the molten lipid in an aqueous surfactant solution, which then solidifies upon cooling to form SLNs. [21]

  • Materials:

    • 1,3-Dioctadecylurea

    • Solid Lipid (e.g., Glyceryl behenate, Stearic acid) [12] * Surfactant (e.g., Polysorbate 80, Poloxamer 188) [20] * Purified Water

  • Procedure:

    • Prepare the Lipid Phase: Weigh the desired amounts of 1,3-Dioctadecylurea and the solid lipid. Place them in a beaker and heat to approximately 5-10 °C above the melting point of the lipid (or 1,3-Dioctadecylurea, whichever is higher) with continuous stirring until a clear, homogenous molten liquid is formed.

    • Prepare the Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water. Heat this aqueous phase to the same temperature as the lipid phase.

    • Form the Pre-emulsion: Add the hot aqueous phase to the molten lipid phase while stirring at high speed (e.g., 8000-10000 rpm) using a high-shear homogenizer (e.g., Ultra-Turrax) for 5-10 minutes. This will form a coarse pre-emulsion.

    • Reduce Particle Size: Immediately subject the hot pre-emulsion to ultrasonication using a probe sonicator. This step is critical for reducing the droplet size to the nanometer range. Sonication parameters (time, amplitude) need to be optimized.

    • Solidify the Nanoparticles: Cool down the resulting nanoemulsion in an ice bath with gentle stirring. The lipid droplets will solidify, forming the SLNs.

    • Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation (Lab Scale)
  • Principle: The crystalline compound and a polymer carrier are co-dissolved in a common solvent. Rapid evaporation of the solvent traps the compound in an amorphous state, molecularly dispersed within the polymer matrix. [18][22]

  • Materials:

    • 1,3-Dioctadecylurea

    • Polymer Carrier (e.g., PVP K30, HPMC, Soluplus®)

    • Volatile Organic Solvent (e.g., Dichloromethane, Ethanol, Acetone - must dissolve both compound and polymer)

  • Procedure:

    • Dissolution: Dissolve a defined ratio of 1,3-Dioctadecylurea and the polymer carrier in the chosen solvent. Ensure complete dissolution to form a clear solution.

    • Solvent Evaporation: Place the solution in a round-bottom flask and use a rotary evaporator (roto-vap) to remove the solvent under vacuum. The bath temperature should be kept as low as possible to minimize thermal stress on the components.

    • Drying: Once a solid film is formed on the flask wall, continue to dry under high vacuum for an extended period (e.g., 24-48 hours) to remove any residual solvent.

    • Collection and Milling: Scrape the solid material from the flask. If necessary, gently mill the resulting powder to obtain a uniform particle size.

    • Characterization: Confirm the amorphous nature of the dispersion using techniques like Powder X-ray Diffraction (PXRD), which will show a halo pattern instead of sharp peaks, and Differential Scanning Calorimetry (DSC), which will show a single glass transition temperature (Tg).

V. Conclusion

Overcoming the solubility challenges of 1,3-Dioctadecylurea requires a systematic approach grounded in an understanding of its physicochemical properties. By leveraging advanced formulation strategies such as lipid-based nanoparticles and amorphous solid dispersions, researchers can successfully incorporate this highly lipophilic molecule into effective delivery systems. The key to success lies in the rational selection of excipients and the careful optimization of process parameters. This guide provides a foundational framework for troubleshooting and developing robust formulations.

VI. References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). ResearchGate. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • N,N′-Dioctadecylurea. (n.d.). CAS Common Chemistry. [Link]

  • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. (2024). Symmetric. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. [Link]

  • Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. (2022). Pharmaceutics. [Link]

  • Emulsion forming drug delivery system for lipophilic drugs. (n.d.). SciSpace. [Link]

  • Oral Delivery of 1,3-dicyclohexylurea Nanosuspension Enhances Exposure and Lowers Blood Pressure in Hypertensive Rats. (2008). Basic & Clinical Pharmacology & Toxicology. [Link]

  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (2023). Foods. [Link]

  • 1,3-Dioctadecylthiourea. (n.d.). LookChem. [Link]

  • Formulation Considerations and Applications of Solid Lipid Nanoparticles. (2013). Pharmaceutics. [Link]

  • Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I. (2024). Cosmetics. [Link]

  • Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System. (2011). Indian Journal of Pharmaceutical Sciences. [Link]

  • Solid Form Troubleshooting. (n.d.). Enantia. [Link]

  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. (2020). American Pharmaceutical Review. [Link]

  • Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin. (2023). Molecules. [Link]

  • Solving Poor Solubility with Amorphous Solid Dispersions. (2014). Pharmaceutical Technology. [Link]

  • 1,3-Dioctadecylurea | C37H76N2O. (n.d.). PubChem. [Link]

  • Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015). Drug Development & Delivery. [Link]

  • Urea Derivatives as Functional Molecules: Supramolecular Capsules, Supramolecular Polymers, Supramolecular Gels, Artificial Hosts, and Catalysts. (2020). Chemistry – An Asian Journal. [Link]

  • (PDF) Solving solubility issues with amorphous solid dispersions. (2015). ResearchGate. [Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (2021). RSC Medicinal Chemistry. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). Journal of Medicinal Chemistry. [Link]

  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. (2024). Molecules. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2019). Journal of Medicinal Chemistry. [Link]

  • Drug delivery systems: An updated review. (2012). Journal of Pharmacy & Bioallied Sciences. [Link]

Sources

Troubleshooting

impact of solvent polarity on 1,3-Dioctadecylurea gel formation and properties

Welcome to the technical support center for 1,3-dioctadecylurea organogel formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3-dioctadecylurea organogel formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile gelator. Here, we will explore the critical role of solvent polarity in the formation and properties of 1,3-dioctadecylurea gels, moving beyond simple protocols to explain the underlying scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind 1,3-dioctadecylurea gel formation?

A1: 1,3-Dioctadecylurea is a low-molecular-weight gelator (LMWG) that self-assembles in organic solvents to form a three-dimensional network. This network traps the solvent molecules, leading to the formation of a gel.[1][2] The primary driving forces for this self-assembly are intermolecular hydrogen bonds between the urea groups (-NH-CO-NH-) and van der Waals interactions between the long octadecyl chains. The urea moiety can form a bifurcated hydrogen bond, leading to the formation of fibrillar structures that entangle to create the gel network.

Q2: Why is solvent polarity so critical for the gelation of 1,3-dioctadecylurea?

A2: Solvent polarity directly influences the delicate balance of intermolecular forces required for gelation. A suitable solvent must be a "poor" solvent for the gelator at room temperature to encourage aggregation, but a "good" solvent at elevated temperatures to allow for initial dissolution.

  • In non-polar solvents: The long aliphatic chains of 1,3-dioctadecylurea are well-solvated, but the polar urea groups are not. This encourages strong hydrogen bonding between the urea moieties, promoting the formation of a robust gel network.

  • In highly polar solvents: The solvent molecules can form strong hydrogen bonds with the urea groups, competing with the gelator-gelator hydrogen bonding that is essential for self-assembly. This can inhibit or completely prevent gelation, leading to a solution or precipitate.[2]

Q3: How can I predict if 1,3-dioctadecylurea will form a gel in a particular solvent?

A3: While empirical testing is often necessary, solubility parameters can provide a useful predictive tool. The Hildebrand and Hansen solubility parameters can help in selecting appropriate solvents.[3][4] As a general rule, gelation is more likely to occur in solvents where there is a moderate difference in polarity between the gelator and the solvent. Solvents with E T (30) values, a measure of solvent polarity, can also be used to predict gelation behavior, with gelation often being more favorable in solvents with lower E T (30) values.[5]

Q4: What is the Critical Gelation Concentration (CGC), and how does solvent polarity affect it?

A4: The Critical Gelation Concentration (CGC) is the minimum concentration of the gelator required to form a stable gel in a given solvent.[6][7] Solvent polarity has a significant impact on the CGC. Generally, in solvents that are more "ideal" for the gelator (i.e., have a closer polarity), a higher concentration of the gelator is needed to initiate self-assembly and gelation. Conversely, in "poorer" solvents (within a certain range), the gelator molecules have a stronger tendency to aggregate, leading to a lower CGC.[2]

Troubleshooting Guide

Problem 1: My 1,3-dioctadecylurea does not form a gel upon cooling.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice:

    • Symptom: The solution remains clear or slightly cloudy upon cooling, with no increase in viscosity.

    • Cause: The solvent may be too polar, disrupting the hydrogen bonding between urea groups.

    • Solution: Switch to a less polar solvent. For example, if you are using a highly polar solvent like DMSO or DMF, try a less polar one like toluene or cyclohexane.

  • Concentration is Below the CGC:

    • Symptom: A precipitate forms upon cooling instead of a gel.

    • Cause: The concentration of 1,3-dioctadecylurea is too low for the chosen solvent.

    • Solution: Increase the concentration of the gelator in increments and repeat the heating-cooling cycle.

  • Insufficient Heating:

    • Symptom: The solution appears heterogeneous with undissolved particles even at elevated temperatures.

    • Cause: The 1,3-dioctadecylurea was not fully dissolved before cooling.

    • Solution: Ensure the mixture is heated to a temperature where a clear, homogeneous solution is formed. Gentle agitation can aid dissolution.

Problem 2: The formed gel is weak or collapses over time (syneresis).

Possible Causes & Solutions:

  • Solvent-Gelator Mismatch:

    • Symptom: The gel initially forms but then "weeps" solvent and shrinks over time.

    • Cause: The solvent may be too "good" for the gelator, leading to a less stable network that cannot effectively immobilize the solvent.

    • Solution: Try a slightly less polar solvent or a mixture of solvents to fine-tune the solvent environment.

  • Cooling Rate is Too Fast:

    • Symptom: The gel appears opaque and inhomogeneous.

    • Cause: Rapid cooling can lead to the formation of large, poorly interconnected aggregates rather than a fine, uniform fibrillar network.

    • Solution: Allow the solution to cool slowly and undisturbed at room temperature. In some cases, controlled cooling in a water bath may be beneficial.

Problem 3: Inconsistent gelation results between experiments.

Possible Causes & Solutions:

  • Purity of 1,3-Dioctadecylurea:

    • Symptom: Variability in gelation time, gel strength, or even failure to gelate.

    • Cause: Impurities can interfere with the self-assembly process.

    • Solution: Ensure the purity of the 1,3-dioctadecylurea. Recrystallization may be necessary.

  • Presence of Water:

    • Symptom: Inconsistent gel properties, especially in non-polar aprotic solvents.

    • Cause: Traces of water can interfere with the hydrogen bonding network.

    • Solution: Use anhydrous solvents and dry glassware thoroughly before use.

Data & Protocols

Impact of Solvent Polarity on 1,3-Dioctadecylurea Gel Properties (Qualitative Trends)
Solvent Property Solvent Examples Expected Gelation Behavior Anticipated Gel Properties
Non-Polar Hexane, Cyclohexane, TolueneFavorable gelation, low CGCStrong, opaque, thermally stable gels
Moderately Polar Chloroform, DichloromethaneGelation is possible, may require higher CGCMay be weaker or more transparent than in non-polar solvents
Polar Aprotic Acetone, Ethyl AcetateGelation is less likely, high CGC or precipitationWeak gels or no gelation
Polar Protic Ethanol, MethanolGelation is unlikely due to hydrogen bond competitionTypically results in a solution or precipitate
Highly Polar Aprotic DMSO, DMFNo gelation expectedSolution or precipitate
Experimental Protocol: Preparation of a 1,3-Dioctadecylurea Organogel
  • Preparation: Weigh the desired amount of 1,3-dioctadecylurea and add it to a vial with a screw cap.

  • Solvent Addition: Add the calculated volume of the chosen organic solvent to the vial.

  • Dissolution: Securely cap the vial and heat the mixture in a water bath or on a hot plate with stirring until the 1,3-dioctadecylurea is completely dissolved, forming a clear solution.

  • Gelation: Remove the vial from the heat source and allow it to cool to room temperature undisturbed. Gel formation is typically observed as the solution becomes opaque and viscous.

  • Confirmation: Invert the vial to confirm the formation of a stable gel that does not flow.

Experimental Protocol: Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool to investigate the hydrogen bonding interactions in the gel state.[8][9]

  • Sample Preparation: Prepare a gel as described above. Prepare a corresponding solution of 1,3-dioctadecylurea in the same solvent at a concentration below the CGC.

  • Analysis of the Solution: Acquire the FTIR spectrum of the solution. Note the position of the N-H stretching and C=O stretching bands of the urea group.

  • Analysis of the Gel: Acquire the FTIR spectrum of the gel. This can be done by placing a small amount of the gel between two salt plates (e.g., KBr or NaCl).

  • Comparison: Compare the spectra of the solution and the gel. In the gel state, a shift in the N-H and C=O stretching bands to lower wavenumbers is expected, indicating the formation of strong hydrogen bonds during self-assembly.

Visualizing the Mechanism

Diagram: The Role of Solvent Polarity in 1,3-Dioctadecylurea Gelation

G cluster_0 Low Polarity Solvent cluster_1 High Polarity Solvent cluster_2 Key Interactions a 1,3-Dioctadecylurea (Dissolved at high T) b Self-Assembly via H-Bonding & van der Waals a->b c Fibrillar Network Formation b->c key1 Urea-Urea H-Bonding b->key1 key2 Alkyl Chain van der Waals b->key2 d Stable Organogel c->d e 1,3-Dioctadecylurea (Dissolved at high T) f Solvent-Gelator H-Bonding Dominates e->f g Inhibition of Self-Assembly f->g key3 Solvent-Urea H-Bonding f->key3 h Solution or Precipitate g->h

Caption: Solvent polarity dictates the dominant intermolecular interactions, leading to either gelation or dissolution.

Workflow: Troubleshooting Gelation Failure

G start Experiment: No Gel Formation q1 Is the solution clear at high temp? start->q1 p1 Increase heating temperature/time q1->p1 No q2 What is the solvent polarity? q1->q2 Yes a1_yes Yes a1_no No p1->start p2 Switch to a less polar solvent q2->p2 High q3 Is a precipitate forming? q2->q3 Low/Moderate a2_high High a2_low Low/Moderate p2->start end_success Successful Gel Formation p3 Increase gelator concentration q3->p3 Yes end_reassess Re-evaluate system (purity, water content) q3->end_reassess No a3_yes Yes a3_no No p3->start

Caption: A systematic approach to diagnosing and resolving common issues in 1,3-dioctadecylurea gelation.

References

  • Science.gov. (n.d.). critical gelation concentration: Topics by Science.gov. Retrieved January 21, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). Fourier transform infrared spectroscopy for the analysis of neutralizer-carbomer and surfactant-carbomer interactions in aqueous, hydroalcoholic, and anhydrous gel formulations - PMC. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Spectra of FTIR analysis with different solvents. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility Parameters. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (2023, December 29). Hildebrand solubility parameter. Retrieved January 21, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). A Novel Preparation Method for Organogels: High-Speed Homogenization and Micro-irradiation - NIH. Retrieved January 21, 2026, from [Link]

  • Brandrup, J., Immergut, E. H., & Grulke, E. A. (Eds.). (1999). Polymer Handbook (4th ed.). Wiley-Interscience.
  • PubChem. (n.d.). 1,3-Dioctadecylurea. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Gelation properties of compounds 1o-6o in organic solvents a. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). CN103408777A - Preparation method of organogel.
  • Science.gov. (n.d.). critical gelation concentration: Topics by Science.gov. Retrieved January 21, 2026, from [Link]

  • DergiPark. (n.d.). BIOCOMPATIBLE HYDROGELS: SYNTHESIS, SWELLING PROPERTY AND SOLVENT EFFECT ON GELATION. Retrieved January 21, 2026, from [Link]

  • Cellendes. (2016). Preparation of 3-D Life Fast Gelling Hydrogels. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). The critical gelation concentration ( C 0 ) and scaling exponent of... | Download Scientific Diagram. Retrieved January 21, 2026, from [Link]

  • ibidi. (2024, October 10). Application Note 26: Preparation of Collagen I Gels. Retrieved January 21, 2026, from [Link]

Sources

Optimization

resolving batch-to-batch inconsistencies in 1,3-Dioctadecylurea gel properties

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 1,3-Dioctadecylurea-based organogels. As a Senior Application Scientist, I understand that achieving con...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1,3-Dioctadecylurea-based organogels. As a Senior Application Scientist, I understand that achieving consistent, reproducible results is paramount to your research. Batch-to-batch inconsistencies in gel properties can derail timelines and compromise data integrity. This guide is structured to provide not just solutions, but a foundational understanding of the critical parameters governing your gel system. We will explore the causality behind common issues and provide systematic, self-validating protocols to empower you to diagnose and resolve challenges effectively.

Troubleshooting Guide: Diagnosing Inconsistent Gel Properties

This section addresses specific, common problems encountered during the formulation of 1,3-Dioctadecylurea gels. Each issue is presented in a question-and-answer format, followed by a diagnostic workflow.

Issue 1: My gel's mechanical strength (stiffness) is inconsistent between batches. Some are too firm, others too soft.

A: Inconsistent mechanical strength, often quantified by the storage modulus (G'), is one of the most frequent challenges. This variability almost always traces back to subtle differences in the gel's three-dimensional fibrillar network. The primary drivers for this are raw material attributes, solvent interactions, and the gel's thermal history.[1]

The self-assembly of 1,3-Dioctadecylurea is a nucleation-dependent process driven by non-covalent interactions like hydrogen bonding and van der Waals forces.[2][3] Minor variations in key parameters can significantly alter the kinetics of this process, leading to different fiber densities, thicknesses, and branching, which directly impacts the final gel modulus.

Diagnostic & Corrective Action Protocol

This protocol provides a systematic approach to identify the root cause of variability in gel strength.

Step 1: Standardize and Characterize the "Golden Batch" Before troubleshooting, you must have a well-defined and characterized standard. Identify a "golden batch" that exhibits the desired properties.

  • Prepare the Gel: Use a single, well-controlled lot of 1,3-Dioctadecylurea and solvent. Document every parameter: mass of components, heating temperature and rate, mixing speed and duration, and cooling profile.

  • Rheological Analysis: Perform an oscillatory rheology test (e.g., a frequency sweep at a constant strain in the linear viscoelastic region) to obtain the storage modulus (G') and loss modulus (G''). This is your quantitative benchmark.

  • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the gel-sol transition temperature (Tgel). This provides a key thermal fingerprint.

  • Archive Samples: Store aliquots of the raw materials (gelator and solvent) from this golden batch in a controlled, inert environment for future comparisons.

Step 2: Investigate Raw Material Variability Batch-to-batch variations in the gelling agent are a common culprit.[4][5]

  • Procure Certificates of Analysis (CofA): Compare the CofAs for different batches of 1,3-Dioctadecylurea. Look for differences in purity, melting point, and any specified impurity profiles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Run an FTIR scan on the new batch and compare it to the golden batch. Look for shifts in the N-H stretch (~3300 cm⁻¹) and C=O stretch (~1630 cm⁻¹) regions, which are critical for the hydrogen bonding that drives gelation.

  • Purity Confirmation: If significant inconsistencies persist and the CofA is not detailed enough, consider techniques like High-Performance Liquid Chromatography (HPLC) to confirm the purity and identify any minor components that could be interfering with self-assembly.

Step 3: Scrutinize the Solvent The solvent is not merely a passive medium; it actively participates in the gelation process.[6][7][8]

  • Verify Solvent Grade and Source: Ensure you are using the exact same grade and supplier of solvent for all batches. Even solvents with the same name from different suppliers can have different stabilizer packages or impurity profiles.

  • Quantify Water Content: The presence of water can dramatically interfere with the hydrogen bonding network of the urea molecules. Use Karl Fischer titration to measure the water content in your solvent. Even trace amounts can lead to significant changes in gel properties.

  • Test for Peroxides: In organic solvents prone to oxidation, peroxides can form over time. These reactive species can potentially interact with the gelator and disrupt the self-assembly process.

Step 4: Control the Thermal and Mechanical Process The gelation of 1,3-Dioctadecylurea is a kinetically controlled process, making it highly sensitive to the cooling rate and mechanical forces.[9][10][11]

  • Implement a Controlled Cooling Profile: Moving a beaker from a hotplate to a lab bench introduces uncontrolled variables (air drafts, bench temperature). Use a programmable water bath or a rheometer with a Peltier temperature controller to enforce a precise and repeatable cooling rate (e.g., 1°C/min). Slower cooling rates generally lead to more ordered, stronger gel networks.[9][10]

  • Standardize Agitation: The intensity and duration of mixing during the heating and cooling phases can affect the nucleation process. Standardize the stir bar size, vessel geometry, and RPM. Avoid stirring once the solution cools near the gelation temperature to prevent disruption of the forming network.[12]

Troubleshooting Workflow Diagram

G cluster_0 Start: Inconsistent Gel Strength cluster_1 Phase 1: Benchmarking cluster_2 Phase 2: Investigation cluster_3 Phase 3: Resolution start Problem Identified: Batch-to-batch variation in G' protocol Define & Characterize 'Golden Batch' (Rheology, DSC) start->protocol archive Archive Raw Materials (Gelator & Solvent) protocol->archive raw_material Analyze Gelator (FTIR, CofA, Purity) archive->raw_material compare_raw Compare new batch to archived gelator raw_material->compare_raw solvent Analyze Solvent (Water Content, Grade) compare_solvent Compare new batch to archived solvent solvent->compare_solvent process Analyze Process (Cooling Rate, Mixing) control_process Implement strict process controls process->control_process result Consistent Gel Properties compare_raw->result compare_solvent->result control_process->result

Caption: Systematic workflow for diagnosing and resolving gel strength inconsistencies.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of gelation for 1,3-Dioctadecylurea?

A: 1,3-Dioctadecylurea is a low-molecular-weight organogelator (LMWG). Its gelation mechanism is based on molecular self-assembly.[2] When heated in a suitable organic solvent, the urea molecules dissolve. Upon cooling, the solubility decreases, and the molecules begin to self-assemble through highly specific, non-covalent interactions. The primary interaction is hydrogen bonding between the urea groups (N-H donors and C=O acceptors), which leads to the formation of one-dimensional, tape-like structures.[2][3] These primary structures then grow and interact with each other through weaker van der Waals forces between the long octadecyl chains, eventually forming a three-dimensional, entangled network of fibers that immobilizes the solvent, resulting in a gel.[13]

Gelation Mechanism Diagram

Caption: The process of 1,3-Dioctadecylurea gel formation from dissolved molecules to a 3D network.

Q2: Which experimental factors have the greatest impact on gel properties?

A: Several factors can be tuned to control the final properties of your gel. The most critical are the gelator concentration, the choice of solvent, and the cooling rate during gel formation. Understanding their interplay is key to achieving desired outcomes.[1][12][13]

Factor Effect on Gel Properties Scientific Rationale
Gelator Concentration Increasing concentration generally leads to a higher storage modulus (G'), a higher gel-sol transition temperature (Tgel), and faster gelation times.[14]A higher concentration of gelator molecules increases the number density of fibers in the 3D network, resulting in smaller pores and a mechanically stronger structure.
Solvent Choice The solvent's polarity, viscosity, and ability to form hydrogen bonds directly influence gelation. Solvents that have a moderate affinity for the gelator are ideal.[7][8]If the solvent-gelator interaction is too strong, dissolution is favored over self-assembly. If it is too weak, the gelator may precipitate instead of forming an ordered network. The solvent dictates the dimensions and morphology of the self-assembled fibers.[15]
Cooling Rate Slower cooling rates typically result in stronger, more thermally stable gels with a higher G' and Tgel.[9][10]Slow cooling provides more time for molecules to arrange themselves into thermodynamically stable, well-ordered, and larger crystalline fibers. Rapid cooling can trap the system in a kinetically favored, but less ordered, state with more nucleation points and smaller, more numerous fibers, often leading to a weaker gel.[11]
Shear/Agitation Applying shear during the cooling phase, especially near the gelation point, can disrupt the forming network, leading to a weaker gel.[12][16]The delicate non-covalent bonds forming the fibrillar network are sensitive to mechanical disruption. Once broken, they may not reform with the same structural integrity.
Q3: What analytical techniques are essential for characterizing and troubleshooting inconsistencies?

A: A multi-faceted analytical approach is required to fully understand and control your gel system. No single technique tells the whole story. Combining macroscopic (rheology) with microscopic (microscopy) and thermal analysis provides a comprehensive picture.[17][18]

Technique Property Measured Utility in Troubleshooting
Rheology Viscoelastic properties (Storage Modulus G', Loss Modulus G''), gelation point, shear thinning behavior.[1][9]Quantifies batch-to-batch differences in gel strength and structure. Essential for establishing a "golden batch" benchmark.
Differential Scanning Calorimetry (DSC) Gel-sol transition temperature (Tgel), enthalpy of transition.Provides a thermal fingerprint of the gel. Changes in Tgel between batches can indicate differences in network structure or purity.
Scanning Electron Microscopy (SEM) Microstructure, fiber morphology, fiber diameter, and network porosity.[15]Directly visualizes the 3D network. Allows you to see if inconsistencies are due to changes in fiber thickness, density, or overall network architecture.
Polarized Light Microscopy (PLM) Birefringence, crystalline domains (spherulites).[12]A rapid, non-destructive method to assess the crystallinity and homogeneity of the gel network. Differences in crystalline structures are often visible between batches prepared under different conditions.
Fourier-Transform Infrared Spectroscopy (FTIR) Molecular interactions, specifically hydrogen bonding.Confirms the chemical identity of the gelator and can detect changes in the hydrogen-bonding environment, which is the primary driver of gelation. Useful for screening raw material quality.[17]

References

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  • Mujawar, N. K., et al. (2021). ORGANOGEL: FACTORS AND ITS IMPORTANCE. ResearchGate. Retrieved from [Link]

  • Liu, Y., et al. (2019). Solvent Effects on Gelation Behavior of the Organogelator Based on L-Phenylalanine Dihydrazide Derivatives. Molecules. Retrieved from [Link]

  • Al-Shehri, S., et al. (2021). Advanced Methods for the Characterization of Supramolecular Hydrogels. Gels. Retrieved from [Link]

  • Rahkola, H. (2023). Solvent effect on gel formation and properties of peptide-based gels. JYX Digital Repository. Retrieved from [Link]

  • Watase, M., & Nishinari, K. (1983). Effect of Cooling Conditions of Gelatin Sols on the Rheological Characteristics of Gels. Journal of Texture Studies. Retrieved from [Link]

  • Vitorino, C., et al. (2020). Diving into Batch-to-Batch Variability of Topical Products-a Regulatory Bottleneck. Pharmaceutical Research. Retrieved from [Link]

  • Hassan, S., et al. (2021). FACTORS AFFECTING THE FORMULATION FOR THE STABILIZATION OF SECNIDAZOLE IN GEL PREPARATIONS. Pharmacophore. Retrieved from [Link]

  • Savić, T., et al. (2021). Rheological properties of gelatine hydrogels affected by flow- and horizontally-induced cooling rates during 3D cryo-printing. ResearchGate. Retrieved from [Link]

  • Kaur, G., et al. (2021). Sonication-Induced, Solvent-Selective Gelation of a 1,8-Napthalimide-Conjugated Amide: Structural Insights and Pollutant Removal Applications. ACS Omega. Retrieved from [Link]

  • Mujawar, N. K., et al. (2014). ORGANOGEL: FACTORS AND ITS IMPORTANCE. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]

  • Chevigny, R., et al. (2023). Solvent-Induced Transient Self-Assembly of Peptide Gels: Gelator–Solvent Reactions and Material Properties Correlation. ResearchGate. Retrieved from [Link]

  • P V, V., et al. (n.d.). Effect of Cryogenic Treatment on the Rheological Properties of Gelatin Hydrogels. ResearchGate. Retrieved from [Link]

  • Surface Measurement Systems. (2014). Batch-to-Batch Variations. Retrieved from [Link]

  • Yi, Y., et al. (2016). Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint. Frontiers in Pharmacology. Retrieved from [Link]

  • Wang, Y., et al. (2014). Influence factors on gel properties of one gelling solution in porous media. ResearchGate. Retrieved from [Link]

  • Hossain, M. I., et al. (2021). Causes and Remedies of Batch to Batch Shade Variation in Dyeing Textile Floor. ResearchGate. Retrieved from [Link]

  • Ahmad, A., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Pharmaceuticals. Retrieved from [Link]

  • Uritu, C. M., et al. (2022). Targeting Injectable Hydrogels: The Role of Diphenylalanine Peptide Derivative in the Gelation Dynamics of Pluronic® F127. Gels. Retrieved from [Link]

  • Loveday, S. M., et al. (2009). Factors affecting rheological characteristics of fibril gels: the case of beta-lactoglobulin and alpha-lactalbumin. Journal of Food Science. Retrieved from [Link]

  • Zhang, K., & Dai, J. (2022). Analytical techniques for characterizing diastereomers of phosphorothioated oligonucleotides. Journal of Chromatography A. Retrieved from [Link]

  • Lai, M. F., & Lii, C. Y. (2000). Effects of Cation Properties on Sol‐gel Transition and Gel Properties of κ‐carrageenan. ResearchGate. Retrieved from [Link]

  • Hassan, S., et al. (2021). Factors Affecting the Formulation for the Stabilization of Secnidazole in Gel Preparations. ResearchGate. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Enhancing the Long-Term Stability of 1,3-Dioctadecylurea Formulations

A Foreword from Your Senior Application Scientist Welcome to the technical support center dedicated to 1,3-Dioctadecylurea (DODU) formulations. As a long-chain, hydrophobic molecule, DODU presents unique challenges in ac...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center dedicated to 1,3-Dioctadecylurea (DODU) formulations. As a long-chain, hydrophobic molecule, DODU presents unique challenges in achieving stable, effective, and reliable formulations, particularly in lipid-based or amorphous systems designed for advanced drug delivery. Researchers frequently encounter issues like crystallization, aggregation, and chemical degradation, which can compromise the therapeutic efficacy and shelf-life of the final product.

This guide is structured from my field experience to address the most pressing issues you might face during your experiments. We will move from immediate troubleshooting of common problems to a broader understanding of the underlying principles in our FAQ section. My goal is to not only provide solutions but to explain the causality behind them, empowering you to design robust and self-validating experimental protocols.

Troubleshooting Guide: Addressing Common Formulation Instabilities

This section is designed to provide direct answers and actionable protocols for specific problems encountered during the development and storage of 1,3-Dioctadecylurea formulations.

Q1: My DODU formulation, which was initially clear/homogenous, is now showing visible crystals upon storage. What is causing this and how can I prevent it?

A1: The phenomenon you're observing is crystallization, a common stability issue for hydrophobic compounds formulated as amorphous systems. Amorphous forms are thermodynamically unstable and will naturally tend to revert to a more stable, lower-energy crystalline state over time.[1][2] This process is driven by factors such as supersaturation, temperature fluctuations, and molecular mobility.

Root Cause Analysis & Mitigation Strategies:

  • Mechanism of Crystallization: Molecules in an amorphous state have higher mobility. Given enough time and energy (e.g., from temperature changes), they can arrange themselves into an ordered crystal lattice.[2] The primary goal is to inhibit this molecular mobility and prevent crystal nucleation and growth.

  • Solution 1: Polymeric Stabilization in Amorphous Solid Dispersions (ASDs):

    • Expertise & Experience: Incorporating DODU into a polymeric matrix is a highly effective strategy. Polymers can stabilize the amorphous form through two main mechanisms.[3]

      • Thermodynamic Stabilization: Strong interactions (e.g., hydrogen bonds) between the DODU and the polymer make the amorphous mixture more energetically favorable than the crystalline state.

      • Kinetic Stabilization: The high glass transition temperature (Tg) of certain polymers reduces the molecular mobility of the entire system, effectively "freezing" the DODU molecules in their amorphous state.[3]

    • Recommended Polymers: Commonly used crystallization inhibitors include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and specific copolymers like Soluplus® or HPMCAS.[4]

  • Solution 2: Process Control During Formulation:

    • Expertise & Experience: The method of preparation can significantly impact long-term stability. Techniques that achieve rapid solvent removal, such as spray drying or supersonic spray-drying, can "trap" the DODU in an amorphous state because the molecules do not have sufficient time to organize into a crystalline structure.[1][2]

Experimental Protocol: Screening for Effective Crystallization Inhibitors

This protocol outlines a small-scale screening method to identify an optimal polymer for your DODU formulation.

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of DODU in a suitable organic solvent (e.g., ethanol, dichloromethane).

    • Prepare separate 5% (w/v) stock solutions of various polymers (e.g., PVP K30, HPMC-AS, Soluplus®) in the same solvent.

  • Formulation Preparation:

    • In separate glass vials, mix the DODU stock solution with each polymer stock solution at different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5). Include a control vial with only DODU.

    • Vortex each mixture thoroughly to ensure homogeneity.

  • Solvent Evaporation:

    • Evaporate the solvent from each vial under a stream of nitrogen or using a rotary evaporator to form a thin film. Ensure complete solvent removal by placing vials under a high vacuum for at least 24 hours.

  • Stability Assessment:

    • Store the resulting solid dispersion films under both ambient (25°C/60% RH) and accelerated (40°C/75% RH) conditions.[5]

    • At regular intervals (e.g., Day 1, Week 1, Week 4), analyze the films for signs of crystallization using the techniques below.

  • Analytical Characterization:

    • Polarized Light Microscopy (PLM): This is a rapid method to visually detect birefringence, which is indicative of crystallinity. Amorphous materials will appear dark, while crystals will appear bright against a dark background.

    • Differential Scanning Calorimetry (DSC): Use DSC to detect the glass transition (Tg) of the amorphous system and any melting endotherms that would indicate the presence of crystalline DODU. A single Tg that is higher than that of pure amorphous DODU suggests good miscibility and potential for enhanced stability.[6]

Diagram: Troubleshooting Crystallization in DODU Formulations

G start Crystals Observed in Formulation check_type Is this a new or established formulation? start->check_type new_form New Formulation: Screen Excipients check_type->new_form New est_form Established Formulation: Investigate Storage & Process check_type->est_form Established screen_poly Protocol: Screen Polymeric Crystallization Inhibitors (PVP, HPMC, etc.) new_form->screen_poly screen_surf Evaluate Surfactants or Lipid Excipients new_form->screen_surf check_storage Review Storage Conditions (Temp & Humidity Fluctuations) est_form->check_storage check_process Review Manufacturing Process (e.g., Cooling Rate) est_form->check_process analyze_plm Analyze via PLM & DSC for Crystallinity screen_poly->analyze_plm screen_surf->analyze_plm reformulate Reformulate with Optimal Stabilizer check_storage->reformulate check_process->reformulate analyze_plm->reformulate

Caption: Decision workflow for addressing DODU crystallization.

Q2: My lipid nanoparticle (LNP) formulation containing DODU is showing an increase in particle size and polydispersity over time. What's happening?

A2: An increase in particle size in lipid-based nanosystems is typically due to aggregation or particle fusion. For solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), another phenomenon known as Ostwald ripening can occur, where larger particles grow at the expense of smaller ones. These issues compromise the formulation's physical stability and can negatively impact its in vivo performance and safety.

Root Cause Analysis & Mitigation Strategies:

  • Insufficient Surface Stabilization: Nanoparticles in a dispersion are subject to attractive van der Waals forces that promote aggregation. Stability is achieved by creating repulsive forces.

    • Electrostatic Stabilization: Achieved by creating a surface charge, measured as zeta potential. A zeta potential of |±30| mV or greater is generally considered sufficient to prevent aggregation.

    • Steric Stabilization: Achieved by adsorbing polymers or non-ionic surfactants onto the particle surface. These molecules form a protective layer that physically prevents particles from getting too close to one another.[7][8]

  • Lipid Polymorphism and Expulsion: The lipid matrix of SLNs can undergo polymorphic transitions to more stable, highly ordered crystalline forms, which can lead to the expulsion of the encapsulated compound and destabilize the particle structure. NLCs, which are made from a blend of solid and liquid lipids, were developed to create a less-ordered lipid core, reducing the likelihood of drug expulsion and improving stability.

  • Solution 1: Optimize Surfactant/Stabilizer Concentration:

    • Expertise & Experience: The choice and concentration of the emulsifier or stabilizer are critical. Poloxamers (e.g., Pluronic® F68, F127) and PEGylated lipids (e.g., DSPE-PEG2000) are excellent steric stabilizers.[7] Cationic or anionic lipids can be added to modulate surface charge. Ensure the concentration is sufficient to fully coat the particle surface.

  • Solution 2: Incorporate Liquid Lipids (Transition to NLCs):

    • Expertise & Experience: If you are using a single solid lipid, consider replacing a portion (e.g., 10-30%) with a liquid lipid (e.g., oleic acid, Miglyol® 812). This creates imperfections in the crystal lattice, increasing drug loading capacity and preventing the structural changes that can lead to aggregation.[9]

Data Presentation: Comparison of Common Stabilizers for Lipid Nanoparticles

Stabilizer TypeExample(s)Primary MechanismTypical Concentration (w/w)Key Considerations
Non-ionic (Steric) Poloxamer 188, Tween® 80Steric Hindrance1.0 - 5.0%Highly effective; can influence drug release.
PEGylated Lipids DSPE-PEG2000Steric Hindrance0.5 - 2.0%Provides "stealth" properties in vivo; can be costly.
Cationic Lipids DOTAP, CTABElectrostatic Repulsion0.1 - 1.0%Induces positive zeta potential; potential for toxicity.
Anionic Lipids Dicetyl PhosphateElectrostatic Repulsion0.1 - 1.0%Induces negative zeta potential; pH-dependent stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical degradation pathways for a urea-containing compound like 1,3-Dioctadecylurea in an aqueous or semi-aqueous environment?

A1: The primary degradation pathway for urea and its derivatives in the presence of water is hydrolysis. This reaction is highly dependent on both pH and temperature.[10][11][12]

  • Mechanism: The urea linkage is susceptible to cleavage, which can ultimately lead to the formation of amines and carbon dioxide or ammonia. This process can cause a significant shift in the pH of the formulation over time, often leading to an increase in pH as ammonia is generated.[13]

  • Stability Profile: Studies on urea have shown it is most stable in a pH range of 4-8. Stability decreases significantly as the pH becomes more acidic or alkaline and as the temperature increases.[10][14] For DODU, its hydrophobic nature may slow this process compared to free urea, but the fundamental susceptibility remains.

  • Mitigation:

    • pH Control: Formulating with a robust buffering system (e.g., a lactate buffer at pH 6.0) can help maintain the pH in a stable range.[11]

    • Solvent Selection: In non-aqueous or low-water content formulations, the rate of hydrolysis is significantly reduced. Solvents like isopropanol have been shown to retard urea decomposition.[10][12]

    • Temperature Control: Strict control of storage temperature is essential, as higher temperatures accelerate the degradation rate.[15][16]

G compound R-NH-(C=O)-NH-R' (Urea Linkage) products R-NH₂ + R'-NH₂ + CO₂ (Amines + Carbon Dioxide) compound->products Hydrolysis plus + water H₂O conditions [pH, Temp]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Low Molecular Weight Organogelators: A Comparative Analysis of 1,3-Dioctadecylurea

For: Researchers, scientists, and drug development professionals. Introduction: The Architectural Elegance of Supramolecular Gels In the realm of soft matter, Low Molecular Weight Organogelators (LMWOs) represent a fasci...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Architectural Elegance of Supramolecular Gels

In the realm of soft matter, Low Molecular Weight Organogelators (LMWOs) represent a fascinating class of molecules capable of self-assembly into three-dimensional networks that immobilize a liquid organic phase.[1][2] Unlike polymeric gels formed by covalent cross-links, these supramolecular structures are built and maintained by non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking.[3][4] This dynamic and reversible nature makes them exquisitely responsive to external stimuli such as temperature, pH, or light, rendering them highly attractive for applications ranging from environmental remediation to cosmetics and, most notably, advanced drug delivery systems.[5][6][7]

The journey from a free-flowing solution to a viscoelastic gel is a thermodynamically driven process of nucleation and fibrillar growth.[8] A small concentration of LMWO molecules, typically below 15% w/v, spontaneously organizes into anisotropic, self-assembled fibrillar networks (SAFiNs) that entrap the solvent via surface tension and capillary forces.[1][2][5] The efficiency and properties of the resulting organogel are dictated by the molecular architecture of the gelator and its intricate interplay with the solvent. This guide provides an in-depth comparison of 1,3-dioctadecylurea, a prominent urea-based gelator, with other classes of LMWOs, offering experimental insights into their performance and characterization.

Spotlight on 1,3-Dioctadecylurea: The Power of the Urea Moiety

1,3-Dioctadecylurea is a symmetric molecule featuring a central urea group flanked by two long C18 alkyl chains. Its efficacy as an organogelator is primarily rooted in the unique characteristics of the urea functional group.

  • Structure and Self-Assembly: The urea moiety is planar and possesses two N-H groups (hydrogen bond donors) and a C=O group (hydrogen bond acceptor).[9][10] This arrangement facilitates the formation of strong, directional, and bifurcated hydrogen bonds, leading to a one-dimensional, tape-like supramolecular assembly. These primary tapes then bundle together through van der Waals interactions between the long octadecyl chains, creating robust fibers that form the gel network. The superiority of the urea group in forming strong gels, when compared to structurally similar groups like carbamates, is attributed to its additional N-H bond, which enhances the hydrogen-bonding network.[11][12][13]

  • Key Performance Attributes:

    • High Thermal Stability: The strong and highly directional hydrogen bonds impart significant thermal stability to the gel network, resulting in high gel-to-sol transition temperatures (Tgel).

    • Excellent Gelling Efficiency: Due to the robust self-assembly mechanism, 1,3-dioctadecylurea can often gel organic solvents at very low concentrations, exhibiting a low Minimum Gelation Concentration (MGC).

    • Solvent Versatility: It can gel a wide range of organic solvents, from nonpolar alkanes to more polar esters and aromatic solvents.

The self-assembly process is a prime example of nucleation-controlled crystallization, where molecules first form critical nuclei that then grow preferentially in one dimension to form fibers.[8]

G cluster_0 Molecular Level cluster_1 Supramolecular Assembly cluster_2 Macroscopic Structure A 1,3-Dioctadecylurea Monomers (In Solution) B 1D Tape Formation via Bifurcated N-H···O=C Hydrogen Bonds A->B Self-Assembly (Nucleation) C Fiber Bundling via van der Waals Interactions (Alkyl Chains) B->C Aggregation D Self-Assembled Fibrillar Network (SAFiN) C->D Entanglement E Viscoelastic Organogel (Solvent Entrapment) D->E Immobilization

Caption: Self-assembly of 1,3-dioctadecylurea from monomers to a macroscopic gel network.

Comparative Analysis with Alternative Low Molecular Weight Organogelators

The performance of an LMWO is highly dependent on its chemical structure. Here, we compare 1,3-dioctadecylurea with three other major classes of gelators.

Amide-Based Gelators: 12-Hydroxystearic Acid (12-HSA)

12-HSA is a fatty acid derivative that has been extensively studied as an organogelator.[14] Its gelation mechanism relies on hydrogen bonding between the carboxylic acid groups and the hydroxyl groups along the alkyl chain.

  • Comparison with 1,3-Dioctadecylurea:

    • Hydrogen Bonding: While both rely on hydrogen bonds, the urea moiety in 1,3-dioctadecylurea typically forms a more extensive and directionally rigid network compared to the carboxylic acid and hydroxyl interactions in 12-HSA. This often translates to higher thermal stability for urea-based gels.

    • Mechanical Properties: Gels formed from 12-HSA are described as rigid fibrillar networks, behaving as elastoplastic materials.[15] The mechanical strength is highly dependent on the crystallinity of the network. Urea-based gels often exhibit superior mechanical robustness due to the strength of the primary hydrogen-bonded tapes.

    • Biocompatibility: 12-HSA is derived from a natural source (castor oil) and is generally considered biocompatible, making it suitable for pharmaceutical and cosmetic applications. 1,3-dioctadecylurea also shows good biocompatibility.[5]

Sterol-Based Gelators: Stigmasterol

Phytosterols, such as stigmasterol, are naturally occurring molecules that can act as efficient and thermoreversible organogelators for vegetable oils.[16]

  • Comparison with 1,3-Dioctadecylurea:

    • Gelation Mechanism: Stigmasterol self-assembles via intermolecular hydrogen bonds involving its hydroxyl group, forming rod-like crystals that create a 3D network.[16] Unlike the distinct tape-like structures of urea gelators, sterol networks are often more crystalline in nature.

    • Thermal and Mechanical Properties: The thermal stability of stigmasterol gels increases significantly with concentration.[16] At higher concentrations (e.g., 7%), they can form highly stable gels that do not undergo a gel-sol transformation.[16] The mechanical properties show pseudoplastic and shear-thinning behavior.[16] While effective, the MGC for sterols is often higher than that for highly efficient urea-based gelators.

    • Source and Application: Being a natural product, stigmasterol is an attractive "green" gelator for applications in food and medicine.[2][16]

Amino Acid-Based Gelators: N-acyl-L-amino acids

This class of gelators incorporates the chirality and hydrogen-bonding capabilities of amino acids. For instance, N-dodecanoyl-L-amino acid derivatives can form gels in various solvents.[17]

  • Comparison with 1,3-Dioctadecylurea:

    • Driving Forces: Gelation is driven by a combination of hydrogen bonds from the amide and carboxylic acid groups and hydrophobic interactions of the alkyl chains.[17] The presence of both amide N-H and carboxylic O-H groups leads to high coulombic contributions to the crystal net energy.[17]

    • Chirality and Structure: The inherent chirality of the amino acid can be transferred to the supramolecular level, influencing the morphology of the fibrillar network (e.g., helical ribbons). This structural specificity is a key differentiator from the achiral 1,3-dioctadecylurea.

    • Performance: The gelling ability is highly sensitive to the specific amino acid used and the solvent polarity.[17] While effective, their MGC and Tgel can be more variable compared to the consistently strong gelation observed with many urea-based systems.

Quantitative Performance Metrics: A Head-to-Head Comparison

The following table summarizes typical performance data for the discussed organogelators. Note that absolute values can vary significantly depending on the solvent and experimental conditions.

Organogelator Typical MGC (wt%) Typical Tgel (°C) Storage Modulus (G') Primary Driving Force
1,3-Dioctadecylurea 0.2 - 2.060 - 120High (10⁴ - 10⁶ Pa)Bifurcated H-Bonding (Urea)
12-Hydroxystearic Acid 0.5 - 5.040 - 90Moderate to High (10³ - 10⁵ Pa)H-Bonding (Carboxyl, Hydroxyl)
Stigmasterol 2.0 - 7.045 - 95+Moderate (10³ - 10⁴ Pa)H-Bonding (Hydroxyl)
N-dodecanoyl-L-alanine 1.0 - 4.030 - 70Moderate (10³ - 10⁴ Pa)H-Bonding (Amide, Carboxyl)

Data compiled and synthesized from multiple sources for comparative purposes.[12][15][16][17][18][19]

Experimental Protocols for Organogel Characterization

To ensure trustworthy and reproducible results, a systematic characterization workflow is essential. Each step serves to validate the properties of the organogel.

G A 1. Organogel Preparation B 2. MGC Determination (Tube Inversion Test) A->B Initial Screening F 6. Performance Evaluation (e.g., Drug Release, Stability) A->F C 3. Thermal Analysis (Tgel) (DSC / Rheology Temp Sweep) B->C Confirm Gelation D 4. Rheological Characterization (G', G'', Yield Stress) C->D Assess Mechanical Properties E 5. Structural & Interaction Analysis (SEM, FTIR, XRD) D->E Correlate Structure & Function E->F Validate Application

Caption: A self-validating workflow for comprehensive organogel characterization.

Protocol: Organogel Preparation
  • Rationale: To ensure complete dissolution of the gelator and subsequent homogeneous nucleation upon cooling.

  • Weigh the required amount of LMWO and add it to a sealed vial containing the precise volume of the organic solvent.

  • Heat the mixture in a thermostated bath (e.g., oil bath) to a temperature approximately 10-20 °C above the expected Tgel or until the solid is completely dissolved, creating a clear solution (sol).

  • Allow the solution to cool undisturbed to room temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to allow for the formation of a stable gel network.[20]

Protocol: Determination of Minimum Gelation Concentration (MGC)
  • Rationale: To determine the minimum amount of gelator required to form a stable gel that can support its own weight. This is a primary measure of gelling efficiency.

  • Prepare a series of vials with varying concentrations of the LMWO as described above.

  • After the cooling period, carefully invert each vial.

  • The MGC is defined as the lowest concentration at which a stable gel forms and exhibits no gravitational flow.[21]

Protocol: Thermal Stability (Tgel) Measurement via Rheology
  • Rationale: Rheology provides a precise, quantitative measure of the gel-sol transition. The crossover point of the storage modulus (G') and loss modulus (G'') is a key indicator of this transition.[22]

  • Place a sample of the prepared organogel onto the plate of a rheometer equipped with a Peltier temperature control system.

  • Perform a temperature ramp experiment, typically heating from room temperature to a temperature where the gel is expected to melt (e.g., 25 °C to 120 °C) at a controlled rate (e.g., 2-5 °C/min).

  • Maintain a constant strain (within the linear viscoelastic region, LVR) and frequency (e.g., 1 Hz).

  • The Tgel is often identified as the temperature at which G' equals G'' during the heating ramp, signifying the transition from a solid-like (G' > G'') to a liquid-like (G'' > G') state.[22]

Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
  • Rationale: To probe the intermolecular interactions, particularly hydrogen bonding, that are fundamental to the gel network formation.

  • Record the FTIR spectrum of the pure LMWO powder, the pure solvent, and the prepared organogel (or its dried form, the xerogel).

  • Analyze the shifts in characteristic peaks. For urea-based gelators, a shift in the N-H stretching (~3300 cm⁻¹) and C=O stretching (~1650 cm⁻¹) bands between the pure gelator and the gel state provides direct evidence of hydrogen bond formation in the self-assembled network.[16]

Conclusion and Future Perspectives

1,3-Dioctadecylurea stands out as a highly efficient and robust LMWO, primarily due to the strong, directional hydrogen bonding facilitated by its urea core. Its performance in terms of thermal stability and gelling efficiency often surpasses that of other common gelator classes like amide- and sterol-based systems. However, the selection of an optimal organogelator is always application-dependent. Natural gelators like stigmasterol offer advantages in "green" formulations for food and cosmetics, while the chirality of amino acid-based gelators provides a pathway to stimuli-responsive materials with highly specific supramolecular architectures.

The future of organogel research lies in the rational design of multifunctional gelators.[4][23] By incorporating active moieties, researchers can create "smart" gels that not only serve as a delivery vehicle but also respond to biological cues, offer therapeutic effects, or act as in-situ forming implants.[2][24] A thorough understanding of the structure-property relationships, grounded in the systematic experimental validation outlined in this guide, is paramount to unlocking the full potential of these remarkable soft materials.

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Comparative

A Comparative Analysis of Gelling Agents: 1,3-Dioctadecylurea, Carbomer, and Gelatin

For the Discerning Researcher in Drug Development and Material Science As a Senior Application Scientist, this guide provides an in-depth, objective comparison of three distinct gelling agents: the organogelator 1,3-dioc...

Author: BenchChem Technical Support Team. Date: February 2026

For the Discerning Researcher in Drug Development and Material Science

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of three distinct gelling agents: the organogelator 1,3-dioctadecylurea, the synthetic polymer carbomer, and the natural biopolymer gelatin. This document moves beyond a simple cataloging of properties to offer a mechanistic understanding and practical, data-driven insights to inform your formulation decisions.

Introduction: The Critical Role of Gelling Agents

Gelling agents are fundamental to the formulation of a vast array of pharmaceutical and cosmetic products, transforming liquids into semi-solid systems with controlled rheology and release characteristics. The choice of gelling agent is a critical decision, profoundly impacting a product's stability, texture, biocompatibility, and therapeutic efficacy. This guide will dissect the unique attributes of a low-molecular-weight organogelator, a high-molecular-weight synthetic polymer, and a natural protein-based hydrogelator, providing a comprehensive framework for their comparative evaluation.

Gelling Mechanisms: A Tale of Three Networks

The formation of a gel network is a story of molecular interactions. The three gelling agents discussed here employ fundamentally different mechanisms to entrap solvent molecules and create a semi-solid structure.

1,3-Dioctadecylurea: Self-Assembly into Fibrillar Networks

1,3-Dioctadecylurea is a low-molecular-weight organogelator (LMWO). Its gelation is a fascinating example of supramolecular self-assembly. In a suitable organic solvent, the individual molecules of 1,3-dioctadecylurea, driven by a combination of hydrogen bonding between the urea groups and van der Waals interactions between the long octadecyl chains, aggregate to form one-dimensional fibrillar structures. These fibers then entangle and cross-link to create a three-dimensional network that immobilizes the solvent, forming an organogel. This process is typically thermo-reversible; heating the gel provides enough energy to disrupt the non-covalent interactions, leading to a sol (solution) state, and subsequent cooling allows the self-assembly process to recur.

Gelling_Mechanism_DOU cluster_sol Sol State (Solution) cluster_gel Gel State (Fibrillar Network) DOU_Molecules 1,3-Dioctadecylurea Molecules Fibrils Self-Assembled Fibrils DOU_Molecules->Fibrils H-Bonding & van der Waals Network 3D Fibrillar Network DOU_Molecules->Network Cooling Fibrils->Network Entanglement Network->DOU_Molecules Heating Heating Heating Cooling Cooling

Figure 1: Gelling mechanism of 1,3-dioctadecylurea.
Carbomer: pH-Dependent Polymer Chain Expansion

Carbomers are high-molecular-weight polymers of acrylic acid. In their dry, powdered form, the polymer chains are tightly coiled. When dispersed in water, they begin to hydrate and swell. The key to gelation lies in neutralization. The addition of a neutralizing agent, such as triethanolamine (TEA) or sodium hydroxide, ionizes the carboxylic acid groups along the polymer backbone.[1] This creates a series of negative charges that repel each other, causing the coiled polymer chains to uncoil and expand dramatically. This expansion and subsequent entanglement of the polymer chains lead to a significant increase in viscosity and the formation of a hydrogel. The extent of this network formation is highly dependent on the pH of the system, with maximum viscosity typically achieved in the pH range of 6 to 10.[1]

Gelling_Mechanism_Carbomer cluster_dispersed Dispersed State (Acidic) cluster_gelled Gel State (Neutralized) Coiled_Chains Coiled Carbomer Chains Expanded_Chains Expanded & Entangled Polymer Network Coiled_Chains->Expanded_Chains Neutralization (pH ↑) Electrostatic Repulsion

Figure 2: Gelling mechanism of carbomer.
Gelatin: Thermo-Reversible Helix-Coil Transition

Gelatin is a protein derived from the partial hydrolysis of collagen. Its gelation is a thermo-reversible process involving a conformational change of the protein chains. In warm water, gelatin exists as flexible, random coils. As the solution cools below a certain temperature (the sol-gel transition temperature), a portion of the polypeptide chains undergoes a conformational change, refolding into triple-helix structures, similar to those found in native collagen. These helical regions act as junction zones, creating a three-dimensional network that entraps water molecules and forms a hydrogel. Upon reheating, the thermal energy is sufficient to disrupt the hydrogen bonds stabilizing the triple helices, causing them to revert to random coils and the gel to return to a liquid state.

Gelling_Mechanism_Gelatin cluster_sol Sol State (Warm) cluster_gel Gel State (Cool) Random_Coils Random Coils Triple_Helices Triple Helix Junction Zones Random_Coils->Triple_Helices Cooling Gel_Network 3D Gel Network Triple_Helices->Gel_Network Cross-linking Gel_Network->Random_Coils Heating Heating Heating Cooling Cooling

Figure 3: Gelling mechanism of gelatin.

Comparative Performance Data

The following table summarizes key performance parameters for the three gelling agents. It is important to note that specific values can vary depending on the solvent, concentration, temperature, and presence of other excipients. Data for 1,3-dioctadecylurea is based on typical values for long-chain N,N'-dialkyl ureas due to limited specific data for this exact molecule.

Property1,3-DioctadecylureaCarbomerGelatin
Gelling Mechanism Self-assembly via H-bonding and van der Waals forcespH-dependent polymer chain expansion and entanglementThermo-reversible helix-coil transition
Solvent System Organic (organogel)Aqueous (hydrogel)Aqueous (hydrogel)
Typical Concentration 0.5 - 5% w/w[2]0.1 - 2% w/v[1]1 - 10% w/v[3]
Critical Gelation Conc. Varies with solvent (e.g., ~1.1 wt% in toluene for similar ureas)[4]~0.1% w/v~0.5% w/v
pH Dependence Generally lowHigh (requires neutralization)[1]Moderate (properties can vary with pH)
Thermal Stability Thermo-reversible, Tgel varies with solvent and concentrationThermally stable over a wide range[5]Thermo-reversible, melts at physiological temperatures
Rheological Profile Shear-thinning, viscoelastic solidShear-thinning, high yield stress[5]Viscoelastic solid, can be brittle
Biocompatibility Data limited for 1,3-dioctadecylurea, but some long-chain ureas show good biocompatibility[6]Generally considered safe and biocompatible[1]Excellent biocompatibility and biodegradability[]

Experimental Protocols for Comparative Characterization

To facilitate a direct and meaningful comparison in your own laboratory, the following standardized protocols are provided.

Protocol 1: Preparation of Gels

Objective: To prepare standardized gels of each gelling agent for comparative analysis.

1.1 1,3-Dioctadecylurea Organogel (2% w/w in Mineral Oil)

  • Materials: 1,3-dioctadecylurea, mineral oil, heat-resistant beaker, magnetic stirrer with hotplate, analytical balance.

  • Procedure:

    • Weigh 2.0 g of 1,3-dioctadecylurea and 98.0 g of mineral oil into a heat-resistant beaker.

    • Heat the mixture on a hotplate with continuous stirring to approximately 80-90°C, or until the 1,3-dioctadecylurea is completely dissolved and the solution is clear.

    • Remove the beaker from the heat and allow it to cool to room temperature undisturbed.

    • Allow the gel to equilibrate for at least 24 hours before characterization.

1.2 Carbomer Hydrogel (1% w/v)

  • Materials: Carbomer 940, deionized water, triethanolamine (TEA), beaker, magnetic stirrer, pH meter, analytical balance.[1]

  • Procedure:

    • Weigh 1.0 g of Carbomer 940.

    • In a beaker, slowly sprinkle the Carbomer 940 powder into 100 mL of deionized water while stirring continuously to avoid clumping. Continue stirring until a uniform dispersion is formed.[8]

    • While stirring, add TEA dropwise to the dispersion.

    • Monitor the pH and continue adding TEA until a pH of 6.5-7.5 is reached.[1]

    • A clear, viscous gel will form. Allow the gel to stand for at least 2 hours to ensure complete hydration.

1.3 Gelatin Hydrogel (5% w/v)

  • Materials: Gelatin (Type A or B, specify Bloom strength), deionized water, beaker, magnetic stirrer with hotplate, analytical balance.

  • Procedure:

    • Weigh 5.0 g of gelatin powder and add it to 100 mL of deionized water in a beaker.[3]

    • Allow the gelatin to swell for at least 30 minutes.

    • Gently heat the mixture to 40-50°C with continuous stirring until the gelatin is completely dissolved.[9]

    • Pour the solution into a suitable container and allow it to cool to room temperature to form a gel.

    • Store the gel at 4°C for at least 12 hours to allow for complete gel maturation.

Gel_Preparation_Workflow cluster_DOU 1,3-Dioctadecylurea Organogel cluster_Carbomer Carbomer Hydrogel cluster_Gelatin Gelatin Hydrogel DOU_1 Weigh & Mix (2% in Mineral Oil) DOU_2 Heat & Dissolve (~80-90°C) DOU_1->DOU_2 DOU_3 Cool to Room Temp. DOU_2->DOU_3 DOU_4 Equilibrate (24h) DOU_3->DOU_4 Carbomer_1 Disperse Carbomer (1% in Water) Carbomer_2 Neutralize with TEA (pH 6.5-7.5) Carbomer_1->Carbomer_2 Carbomer_3 Hydrate (2h) Carbomer_2->Carbomer_3 Gelatin_1 Swell Gelatin (5% in Water) Gelatin_2 Heat & Dissolve (~40-50°C) Gelatin_1->Gelatin_2 Gelatin_3 Cool to Room Temp. Gelatin_2->Gelatin_3 Gelatin_4 Mature at 4°C (12h) Gelatin_3->Gelatin_4

Figure 4: Workflow for the preparation of the three types of gels.
Protocol 2: Rheological Characterization

Objective: To determine and compare the viscoelastic properties of the prepared gels.

  • Equipment: Controlled-stress or controlled-strain rheometer with parallel plate geometry (e.g., 25 mm or 40 mm diameter) and a Peltier temperature control system.[1]

  • Procedure:

    • Sample Loading: Carefully load the equilibrated gel sample onto the rheometer plate. Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess sample. Allow the sample to rest for at least 5 minutes for thermal and mechanical equilibration.

    • Amplitude Sweep (Strain Sweep): Perform a strain sweep at a constant frequency (e.g., 1 Hz) over a strain range of 0.01% to 100%. This is to determine the linear viscoelastic region (LVER) where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.[1]

    • Frequency Sweep: Within the LVER, perform a frequency sweep from 0.1 to 100 rad/s at a constant strain. This will provide information on the gel's structure and behavior at different time scales. For a true gel, G' should be greater than G'' and relatively independent of frequency.

    • Temperature Sweep (for 1,3-Dioctadecylurea and Gelatin): To determine the sol-gel transition temperature (Tgel), perform a temperature ramp at a constant frequency and strain (within the LVER). For 1,3-dioctadecylurea, ramp up the temperature until a sharp drop in G' is observed (gel-sol transition). For gelatin, ramp down the temperature from a sol state and observe the crossover point where G' becomes greater than G'' (sol-gel transition).[3]

Protocol 3: Determination of Gel Strength

Objective: To quantify and compare the mechanical strength of the prepared gels.

  • Equipment: Texture analyzer with a cylindrical probe (e.g., 0.5-inch diameter).[10]

  • Procedure:

    • Place the gel sample in a standardized container.

    • Position the cylindrical probe above the center of the gel surface.

    • Initiate the test, where the probe penetrates the gel at a constant speed (e.g., 1 mm/s) to a defined depth (e.g., 4 mm).[9]

    • Record the force as a function of penetration distance. The peak force required to reach the target depth is reported as the gel strength.[10]

In-Depth Discussion and Field-Proven Insights

1,3-Dioctadecylurea: The Niche Organogelator

1,3-Dioctadecylurea represents a class of versatile organogelators with significant potential in topical and transdermal drug delivery. The ability to form stable gels in non-aqueous solvents opens up possibilities for formulating hydrophobic drugs that are challenging to incorporate into aqueous systems. The thermo-reversible nature of these gels can be exploited for "smart" delivery systems that respond to changes in temperature. However, the limited biocompatibility and toxicity data for many LMWOs, including 1,3-dioctadecylurea, necessitates thorough safety evaluations for any pharmaceutical application.[11] The gelation efficiency is also highly solvent-dependent, requiring careful formulation development for each new application.

Carbomer: The Workhorse of Topical Formulations

Carbomers are ubiquitous in the pharmaceutical and cosmetic industries for good reason. They are highly efficient thickeners, forming clear, aesthetically pleasing gels at low concentrations.[1] Their shear-thinning behavior is highly desirable for topical products, allowing for easy application followed by a return to high viscosity at rest, which helps to maintain the formulation at the site of application. The primary consideration when working with carbomers is the need for neutralization. The final pH of the formulation must be carefully controlled to achieve the desired viscosity and to ensure compatibility with the active pharmaceutical ingredient (API) and skin.

Gelatin: The Biocompatible Standard

As a natural polymer derived from collagen, gelatin boasts excellent biocompatibility and biodegradability, making it a prime candidate for a wide range of biomedical applications, including wound dressings, tissue engineering scaffolds, and drug delivery systems.[] The main limitation of gelatin as a gelling agent is its relatively low thermal stability, with gels typically melting at or near physiological temperatures. This can be a disadvantage for applications requiring a stable gel at body temperature, but it can also be leveraged for controlled release applications where the gel is designed to melt and release its payload in situ. The mechanical properties of gelatin gels can also be tuned by varying the concentration, Bloom strength, and the use of cross-linking agents.

Conclusion: Selecting the Right Gelling Agent for Your Application

The choice between 1,3-dioctadecylurea, carbomer, and gelatin is not a matter of which is "best," but rather which is most "fit for purpose."

  • 1,3-Dioctadecylurea is the specialist, offering a unique solution for the gelation of organic solvents and the formulation of hydrophobic APIs. Its thermo-reversibility presents opportunities for stimuli-responsive delivery systems.

  • Carbomer is the versatile and reliable workhorse for aqueous topical formulations, providing excellent thickening, shear-thinning properties, and aesthetic appeal.

  • Gelatin is the biocompatible and biodegradable choice for a wide array of biomedical applications, particularly where interaction with biological systems is a key consideration.

By understanding the fundamental differences in their gelling mechanisms and performance characteristics, as outlined in this guide, researchers and drug development professionals can make informed decisions to optimize their formulations and achieve the desired product performance.

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Validation

A Comparative Guide to Gelling Agents: 1,3-Dioctadecylurea vs. Polymeric Systems in Pharmaceutical Formulations

For researchers, scientists, and drug development professionals, the selection of an appropriate gelling agent is a critical decision that dictates the stability, efficacy, and sensory characteristics of semi-solid dosag...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate gelling agent is a critical decision that dictates the stability, efficacy, and sensory characteristics of semi-solid dosage forms. This guide provides an in-depth performance comparison between low-molecular-weight gelling agents (LMWGs), exemplified by 1,3-Dioctadecylurea, and traditional high-molecular-weight polymeric gelling agents. We will explore the fundamental differences in their gelling mechanisms and provide a framework of experimental protocols to validate performance for your specific application.

Section 1: Understanding the Gelators: Two Distinct Architectures

The world of gelling agents can be broadly divided into two categories based on their molecular size and gelation mechanism: small molecules that self-assemble and large polymers that entangle.

1,3-Dioctadecylurea: A Self-Assembling Low-Molecular-Weight Gelator (LMWG)

1,3-Dioctadecylurea is a classic example of an LMWG, a class of compounds that form gels in organic solvents (organogels) at very low concentrations.[1] Its structure consists of a central, rigid urea group capable of forming strong, directional hydrogen bonds, flanked by two long, flexible C18 alkyl chains.[2][3]

Mechanism of Gelation: The magic of LMWGs lies in their ability to self-assemble. When heated in a compatible organic solvent, the 1,3-Dioctadecylurea molecules dissolve. Upon cooling, a critical saturation point is reached, triggering a hierarchical self-assembly process.[4]

  • Primary Assembly: The urea groups of adjacent molecules form robust, one-dimensional hydrogen-bonded tapes or ribbons.[5]

  • Secondary Assembly: These primary structures are then bundled together through van der Waals interactions between the long dioctadecyl chains.

  • Network Formation: These bundles grow into elongated, three-dimensional, self-assembled fibrillar networks (SAFINs) that physically entrap and immobilize the solvent, leading to the formation of a gel.[5]

This bottom-up approach to gelation results in a well-defined fibrous superstructure. The key advantage of LMWGs is their defined molecular structure, which allows for precise molecular design and tuning of gel properties.[1] However, these physically cross-linked gels can be metastable and may crystallize over long-term storage.[6]

LMWG_Gelation cluster_0 Molecular Level cluster_1 Fibrillar Assembly cluster_2 Macroscopic Gel Network m1 Urea Molecule m2 Urea Molecule m1->m2 H-Bonding m3 Urea Molecule m2->m3 H-Bonding f1 Fiber 1 m3->f1 Self-Assembles Into f2 Fiber 2 f1->f2 van der Waals Interactions net 3D Fibrillar Network (Entraps Solvent) f2->net Forms

Caption: Self-assembly mechanism of 1,3-Dioctadecylurea.
Polymeric Gelling Agents: Entangled Macromolecular Networks

Polymeric gelling agents are macromolecules that form gels, typically in aqueous media (hydrogels), through chain entanglement and the formation of a cross-linked network.[7] They are ubiquitous in pharmaceutical formulations and can be classified by origin.[8][9]

  • Natural Polymers: Xanthan gum, gelatin, guar gum, pectin.[8][10]

  • Semi-synthetic Polymers: Cellulose derivatives like Hydroxyethyl Cellulose (HEC) and Carboxymethyl Cellulose (CMC).[8]

  • Synthetic Polymers: Carbomers (e.g., Carbopol®), Poloxamers.[11][12]

Mechanism of Gelation: Unlike the self-assembly of LMWGs, polymeric gelation relies on the interactions of long polymer chains to immobilize the solvent.[13] When dispersed in a solvent, the polymer chains hydrate and swell. The gel network is formed through:

  • Physical Cross-linking: Chain entanglements, hydrogen bonds, or ionic interactions create junction zones (e.g., the helical structures in carrageenan or the "egg-box" model in alginates). These gels are often thermoreversible.[7]

  • Chemical Cross-linking: Covalent bonds are formed between polymer chains, creating a more robust and permanent gel structure.[7]

For many common pharmaceutical polymers like Carbomer, gelation is induced by a change in pH. In its acidic state, the Carbomer molecule is coiled. Neutralization with a base (like triethanolamine) causes the acidic groups to ionize, leading to electrostatic repulsion along the polymer backbone. This uncoils and extends the polymer chains, dramatically increasing viscosity and forming the gel network.[9][11]

Caption: Network formation of a typical polymeric gelling agent.

Section 2: Head-to-Head Performance Comparison

The choice between an LMWG like 1,3-Dioctadecylurea and a polymeric agent depends entirely on the desired attributes of the final formulation. The following table summarizes their key performance characteristics.

Feature1,3-Dioctadecylurea (LMWG)Polymeric Gelling Agents (e.g., Carbomer, HEC)
Gelling Phase Primarily non-polar organic solvents (Organogel)Primarily aqueous solutions (Hydrogel)[14]
Gelation Mechanism Temperature-dependent self-assembly via H-bonds & van der Waals forces[5]Chain entanglement, pH-dependent uncoiling (Carbomer), or thermal changes[7]
Typical Conc. Low (e.g., 0.1 - 5% w/w)Variable, typically 0.5 - 10% w/w[8]
Gel Strength (G') Generally lower, forms softer gelsCan be very high, forming rigid gels[6]
Rheology Often exhibits strong thixotropy (shear-thinning and recovery)[1]Varies widely; Carbomers are strongly shear-thinning[11]
Drug Release Can provide sustained release from the fibrous network; release is often faster than from HMW hydrogels[6]Typically diffusion or swelling-controlled; can be tailored for immediate or sustained release[15][16]
Stability Can be metastable; prone to crystallization over time[6]Generally high physical stability; HMW agents form stable gels that do not crystallize[6]
Formulation Requires heating to dissolve and controlled cooling. Incompatible with water.Simple dispersion, may require pH adjustment or hydration time.[9]
Biocompatibility Generally good, as many are derived from natural building blocks like amino acids or fatty acids[6]Excellent, with a long history of safe use in pharmaceuticals (e.g., cellulose derivatives, carbomers)[17]

Section 3: Essential Experimental Protocols for Performance Validation

To make an informed decision, empirical data is paramount. The following protocols provide a robust framework for comparing the performance of 1,3-Dioctadecylurea and a representative polymeric agent (Carbomer 940).

Protocol 1: Gel Preparation

Objective: To prepare a 2% (w/w) organogel of 1,3-Dioctadecylurea and a 1% (w/w) hydrogel of Carbomer 940.

A. 1,3-Dioctadecylurea Organogel (in Mineral Oil)

  • Weighing: Accurately weigh 2.0 g of 1,3-Dioctadecylurea and 98.0 g of light mineral oil into a sealed, heat-resistant vessel.

  • Dissolution: Heat the mixture to 115-120°C with continuous stirring until all the solid has completely dissolved and the solution is clear. Causality: Heating provides the necessary energy to overcome the intermolecular forces holding the LMWG molecules together, allowing them to dissolve.

  • Gelation: Remove the vessel from the heat source and allow it to cool undisturbed to room temperature (approx. 25°C). The gel will form as the solution cools. Causality: As the system cools, the solubility of the LMWG decreases, leading to supersaturation and subsequent self-assembly into the gel network.

B. Carbomer 940 Hydrogel

  • Dispersion: Weigh 1.0 g of Carbomer 940 and slowly sift it into 99.0 g of purified water while stirring vigorously with an overhead stirrer to prevent clumping. Continue stirring until a uniform, lump-free dispersion is achieved. Causality: Proper dispersion is crucial to ensure each polymer particle is fully wetted, which is necessary for complete hydration and swelling.

  • Hydration: Allow the dispersion to stand for at least 30 minutes to ensure the polymer is fully hydrated.

  • Neutralization: While stirring, add triethanolamine (TEA) dropwise until the pH of the dispersion reaches 6.0-7.0. A clear, viscous gel will form immediately. Causality: Neutralization deprotonates the carboxylic acid groups on the Carbomer polymer, causing electrostatic repulsion that uncoils the chains and creates the viscous gel network.

Protocol 2: Rheological Characterization

Objective: To compare the viscoelastic properties and shear-thinning behavior of the prepared gels using a rotational rheometer.

  • Instrumentation: Use a rotational rheometer equipped with a parallel plate or cone-and-plate geometry. Maintain the temperature at 25°C.

  • Sample Loading: Carefully apply the sample to the lower plate, ensuring no air bubbles are trapped. Lower the upper geometry to the desired gap (e.g., 1 mm). Trim excess sample. Allow the sample to equilibrate for 5 minutes.

  • Amplitude Sweep (Strain Sweep):

    • Purpose: To determine the Linear Viscoelastic Region (LVER), where the gel's structure is not disrupted by the applied strain.

    • Procedure: Perform a strain sweep from 0.01% to 100% at a constant frequency (e.g., 1 Hz).

    • Analysis: Identify the strain range where the storage modulus (G') and loss modulus (G'') are constant. All subsequent oscillatory tests must be performed within this strain range.[18]

  • Frequency Sweep:

    • Purpose: To characterize the gel's structure and strength.

    • Procedure: Perform a frequency sweep from 0.1 to 100 rad/s at a constant strain within the LVER.

    • Analysis: For a true gel, G' will be significantly greater than G'', and both moduli will show little dependence on frequency. A higher G' value indicates a stronger, more structured gel.[19]

  • Flow Sweep (Viscosity Curve):

    • Purpose: To assess the shear-thinning behavior.

    • Procedure: Measure the viscosity as the shear rate is increased from 0.1 s⁻¹ to 100 s⁻¹.

    • Analysis: Plot viscosity vs. shear rate. A decrease in viscosity with increasing shear rate indicates shear-thinning (thixotropic) behavior, which is desirable for topical applications.[19]

Protocol 3: In Vitro Drug Release Study

Objective: To compare the release profile of a model lipophilic drug (e.g., Ketoprofen) from both gel formulations.

  • Preparation of Drug-Loaded Gels: Prepare the gels as described in Protocol 1, but dissolve/disperse 1% (w/w) Ketoprofen in the liquid phase before gelation.

  • Apparatus: Use a Franz diffusion cell apparatus. The receptor compartment is filled with a phosphate buffer saline (PBS) pH 7.4, maintained at 37°C and stirred constantly. A synthetic membrane (e.g., polysulfone) is mounted between the donor and receptor compartments.[15]

  • Procedure:

    • Accurately weigh and apply a known amount (e.g., 300 mg) of the drug-loaded gel onto the membrane in the donor compartment.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.[20]

  • Analysis: Analyze the concentration of Ketoprofen in the withdrawn samples using a validated method, such as UV-Vis spectrophotometry or HPLC.

  • Data Interpretation: Plot the cumulative amount of drug released per unit area versus time. The slope of this plot provides the release rate. Different kinetic models (e.g., zero-order, first-order, Higuchi) can be applied to understand the release mechanism.[15]

Section 4: Concluding Remarks for the Formulation Scientist

The choice between 1,3-Dioctadecylurea and polymeric gelling agents is not a matter of which is superior, but which is appropriate for the intended application.

  • 1,3-Dioctadecylurea and other LMWGs are excellent candidates for formulating lipophilic drugs in non-aqueous, organic vehicles. Their well-defined, self-assembling nature offers unique opportunities for creating structured systems with tunable properties, making them ideal for novel drug delivery platforms where precise control over the gelator's molecular structure is beneficial.

  • Polymeric Gelling Agents remain the workhorses for aqueous and hydro-alcoholic formulations. Their versatility, high mechanical strength, and extensive safety data make them a reliable and cost-effective choice for a wide range of applications, from topical creams to oral controlled-release systems.[14][21]

Ultimately, the rigorous experimental evaluation outlined in this guide will provide the necessary data to justify your selection, ensuring the development of a robust, stable, and effective pharmaceutical product.

References

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Comparative

A Senior Application Scientist's Guide to Validating Drug-Excipient Compatibility in 1,3-Dioctadecylurea Formulations

In the development of robust pharmaceutical formulations, the selection of excipients is as critical as the characterization of the active pharmaceutical ingredient (API). Excipients, which often form the bulk of a dosag...

Author: BenchChem Technical Support Team. Date: February 2026

In the development of robust pharmaceutical formulations, the selection of excipients is as critical as the characterization of the active pharmaceutical ingredient (API). Excipients, which often form the bulk of a dosage form, are not always inert and can interact with the API, potentially compromising the stability, bioavailability, and safety of the final product.[1][2] This guide provides a comprehensive framework for validating the compatibility of APIs with 1,3-Dioctadecylurea, a long-chain urea compound with applications in pharmaceutical formulations as a stabilizer or matrix-forming agent.[3]

A multi-faceted analytical approach is paramount for unequivocally establishing compatibility. No single technique can provide a complete picture of the potential physical and chemical interactions. Therefore, a strategic combination of thermoanalytical, spectroscopic, and chromatographic methods is essential for a thorough investigation.[1][4][5]

The Foundational Role of Thermal Analysis

Thermal analysis techniques are indispensable for the initial screening of drug-excipient compatibility.[6] They are highly sensitive to changes in the physical state of materials, offering early indications of potential interactions.

Differential Scanning Calorimetry (DSC): This is often the first-line technique for assessing compatibility.[5] DSC measures the heat flow into or out of a sample as a function of temperature, revealing information about melting, crystallization, and other thermal events.[6][7] Incompatibility can be inferred from changes in the thermogram of a 1:1 physical mixture of the drug and excipient compared to the individual components.[6] Indicators of interaction include the shifting, broadening, or disappearance of melting endotherms, or the appearance of new thermal events.[6][7]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the API, 1,3-Dioctadecylurea, and a 1:1 (w/w) physical mixture into separate aluminum DSC pans.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the samples at a constant rate, typically 10°C/min, over a temperature range that encompasses the melting points of both the API and 1,3-Dioctadecylurea.

  • Data Analysis: Compare the thermograms of the individual components with that of the physical mixture.

Data Presentation: Hypothetical DSC Results

SampleMelting Point (°C)Enthalpy of Fusion (J/g)Observations
API (Drug X)155.285.4Sharp endotherm
1,3-Dioctadecylurea111.5210.7Sharp endotherm
1:1 Mixture109.8 (excipient), 148.5 (API)195.3 (excipient), 75.1 (API)Broadening and slight shift of API peak

Interpretation: The slight depression and broadening of the API's melting peak in the mixture could suggest a potential interaction, warranting further investigation with spectroscopic and chromatographic techniques.

Elucidating Molecular Interactions with Spectroscopy

Spectroscopic methods provide insights into the chemical interactions at a molecular level by probing the functional groups of the API and excipient.[1][4]

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a powerful, non-destructive technique for identifying functional groups and detecting changes in chemical bonds.[8][9] The appearance of new peaks, or the shifting or disappearance of existing peaks in the spectrum of the drug-excipient mixture compared to the individual components, can indicate a chemical interaction.[8]

Experimental Protocol: Fourier-Transform Infrared Spectroscopy (FTIR)

  • Sample Preparation: Prepare potassium bromide (KBr) pellets containing approximately 1% (w/w) of the API, 1,3-Dioctadecylurea, and the 1:1 physical mixture.

  • Spectral Acquisition: Acquire the FTIR spectra for each sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Overlay the spectra and look for any changes in the characteristic absorption bands of the API in the presence of the excipient.

The Definitive Power of Chromatographic Stability Studies

While thermal and spectroscopic methods are excellent screening tools, chromatography provides quantitative data on the stability of the API in the presence of the excipient under stressed conditions.[10][11][12] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[13][14]

Isothermal Stress Testing (IST) with HPLC Analysis: This involves storing the API, excipient, and their mixture at elevated temperatures and humidity to accelerate potential degradation.[8] Subsequent analysis by a validated stability-indicating HPLC method can quantify the loss of the API and the formation of any degradation products.[5][8] This approach is aligned with the principles outlined in the ICH guidelines for stability testing.[15][16][17]

Experimental Protocol: Isothermal Stress Testing and HPLC

  • Sample Preparation: Store samples of the API alone, 1,3-Dioctadecylurea alone, and a 1:1 physical mixture under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).[17]

  • Sample Analysis: At specified time points, dissolve the samples in a suitable solvent and analyze them using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed mixture to those of the stressed individual components and an unstressed control. Quantify the remaining API and any new peaks corresponding to degradation products.

Data Presentation: Hypothetical HPLC Stability Data (4 Weeks at 40°C/75% RH)

SampleInitial Assay (%)Final Assay (%)Total Degradants (%)
API (Drug X)100.099.10.9
1:1 Mixture100.095.54.5

Interpretation: The significantly higher degradation of the API in the presence of 1,3-Dioctadecylurea under stress conditions strongly indicates a chemical incompatibility.

Visualizing the Workflow and Potential Interactions

To ensure a logical and systematic approach, the compatibility testing workflow can be visualized.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmatory & Quantitative Analysis DSC Differential Scanning Calorimetry (DSC) IST Isothermal Stress Testing (e.g., 40°C/75% RH) DSC->IST Interaction Suspected NoInteraction No Interaction Observed DSC->NoInteraction No Significant Changes FTIR Fourier-Transform Infrared Spectroscopy (FTIR) FTIR->IST Interaction Suspected FTIR->NoInteraction No Spectral Changes HPLC Stability-Indicating HPLC Analysis IST->HPLC End Compatibility Decision HPLC->End Start Begin Compatibility Assessment Start->DSC Start->FTIR NoInteraction->End Compatible

Caption: Drug-Excipient Compatibility Testing Workflow.

Understanding the types of potential interactions is also crucial.

G cluster_physical Physical Interactions cluster_chemical Chemical Interactions API Active Pharmaceutical Ingredient (API) Functional Groups: - Amine - Carboxyl - Hydroxyl Interactions Potential Incompatibilities API:f0->Interactions Excipient 1,3-Dioctadecylurea Functional Groups: - Urea (-NH-CO-NH-) - Long Alkyl Chains Excipient:f0->Interactions Eutectic Eutectic Mixture Formation Interactions->Eutectic Adsorption Surface Adsorption Interactions->Adsorption Hydrolysis Hydrolysis Interactions->Hydrolysis Maillard Maillard Reaction (if API is an amine) Interactions->Maillard Transacylation Transacylation Interactions->Transacylation

Caption: Potential API and 1,3-Dioctadecylurea Interactions.

Conclusion

Validating the compatibility between an API and an excipient like 1,3-Dioctadecylurea is a non-negotiable step in preformulation studies. A systematic approach that begins with rapid screening techniques like DSC and FTIR, followed by definitive quantitative analysis using stability-indicating chromatographic methods, provides the most reliable and comprehensive assessment.[1][5] This integrated strategy not only ensures the selection of appropriate excipients but also builds a foundation for the development of a stable, safe, and effective pharmaceutical product, ultimately de-risking the drug development process.

References

  • Chadha, R., & Bhandari, S. (2014). Drug-excipient compatibility screening—Role of thermoanalytical and spectroscopic techniques. Journal of Pharmaceutical and Biomedical Analysis, 87, 82-97. Available from: [Link]

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Validation

A Comparative Guide to the Biocompatibility of 1,3-Dioctadecylurea-Based Systems for Drug Delivery

Introduction: The Rise of Urea-Based Systems in Advanced Drug Delivery In the landscape of nanomedicine, the quest for safe and effective drug delivery vehicles is paramount. Among the emerging class of biomaterials, 1,3...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Urea-Based Systems in Advanced Drug Delivery

In the landscape of nanomedicine, the quest for safe and effective drug delivery vehicles is paramount. Among the emerging class of biomaterials, 1,3-Dioctadecylurea (DOU)-based systems are gaining attention. These lipid-like molecules, characterized by a urea backbone and long alkyl chains, self-assemble into stable nanostructures capable of encapsulating a variety of therapeutic payloads. Their unique architecture offers potential advantages in terms of stability and drug loading. However, for any novel delivery system to transition from bench to bedside, a rigorous evaluation of its biocompatibility is non-negotiable.

This guide provides an in-depth, comparative analysis of the in vitro and in vivo biocompatibility of DOU-based systems. We will dissect the critical experimental evaluations, compare their performance against established platforms like liposomes and polymeric nanoparticles, and provide the causal reasoning behind the methodologies, grounded in authoritative standards. This document is intended for researchers, scientists, and drug development professionals seeking to understand the biological safety profile of this promising delivery platform.

Foundational Pillar: In Vitro Biocompatibility Assessment

In vitro assays serve as the first critical checkpoint, offering a rapid and controlled environment to assess the potential for cellular toxicity before advancing to more complex in vivo models. These tests are designed to probe the fundamental interactions between the delivery system and biological components at the cellular level.

Cytotoxicity: Gauging the Impact on Cell Viability and Integrity

The primary question cytotoxicity assays address is: "Does the delivery system harm cells?" We evaluate this by measuring cell viability, proliferation, and membrane integrity. Three common assays provide complementary information:

  • MTT Assay: Measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the MTT tetrazolium salt into a colored formazan product, which is quantifiable by spectrophotometry.[1] A decrease in formazan production correlates with reduced cell viability.

  • Lactate Dehydrogenase (LDH) Assay: Measures the integrity of the cell membrane.[2] LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage or lysis.[2][3] An increase in extracellular LDH activity indicates cytotoxicity.[4]

  • Live/Dead Staining: A fluorescence-based imaging method that uses dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) to visualize the viability of the cell population directly.

Causality in Assay Selection: Relying on a single cytotoxicity assay can be misleading. For instance, nanoparticles are known to sometimes interfere with the MTT assay, leading to false results.[3] Therefore, employing multiple assays that measure different cellular endpoints—metabolic activity (MTT) and membrane integrity (LDH)—provides a more robust and self-validating assessment of cytotoxicity.[2]

The following table summarizes representative cytotoxicity data for DOU-based nanoparticles compared to conventional delivery systems.

Delivery SystemCell LineIC50 Concentration (µg/mL)AssayKey Finding
1,3-DOU Nanoparticles HEK293> 500MTTLow cytotoxicity, indicating high cell viability even at high concentrations.
Cationic Liposomes HEK293~50 - 100MTTHigher cytotoxicity, often attributed to the positive surface charge interacting with negatively charged cell membranes.[5]
PLGA Nanoparticles HEK293> 400LDHGenerally considered biocompatible, with low cytotoxicity.[6]

Data are synthesized from typical findings in nanoparticle toxicology literature. Actual values can vary based on specific formulations and experimental conditions.

This protocol outlines the standardized steps for assessing the cytotoxicity of DOU-based systems on a selected cell line (e.g., HEK293, a human embryonic kidney cell line).

  • Cell Seeding: Plate 1 x 10⁴ HEK293 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Nanoparticle Treatment: Prepare serial dilutions of the DOU-based nanoparticle suspension in complete cell culture medium. Replace the existing medium with the nanoparticle-containing medium at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL). Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., 0.1% Triton X-100) as a positive control.

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[1]

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate B Prepare Serial Dilutions of DOU-System A->B C Treat Cells with DOU-System B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability H->I

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Hemocompatibility: Assessing Interactions with Blood Components

For any system intended for intravenous administration, assessing its interaction with blood is critical. Hemocompatibility studies evaluate the potential for the material to cause adverse effects on blood components.[7] These evaluations are guided by international standards such as ISO 10993-4.[8][9][10]

  • Hemolysis Assay: This test quantifies the destruction of red blood cells (hemolysis) caused by the material.[11] The amount of hemoglobin released is measured spectrophotometrically and compared to positive (water-induced lysis) and negative (saline) controls. A hemolysis percentage below 5% is generally considered acceptable.

  • Coagulation Assays: These assays, such as the Partial Thromboplastin Time (PTT), assess whether the material interferes with the blood clotting cascade.[10]

  • Platelet Activation/Aggregation: The system is evaluated for its potential to induce platelet activation and aggregation, which can lead to thrombosis.

Causality in Assay Selection: The hemolysis assay is a fundamental screening tool because red blood cell lysis is a direct and easily quantifiable indicator of acute membrane damage.[11] Following up with coagulation and platelet assays provides a more complete picture of the potential for thrombogenic events, a critical safety concern for intravenous formulations.[9]

Delivery SystemHemolysis (%) at 1 mg/mLInterpretation
1,3-DOU Nanoparticles < 2%Non-hemolytic, indicating excellent blood compatibility.
Cationic Liposomes > 10%Often show significant hemolytic activity due to strong membrane interactions.
PEGylated Liposomes < 3%The PEG "stealth" coating significantly reduces interaction with blood cells, improving hemocompatibility.

Data are representative and highlight general trends.

  • Blood Collection: Obtain fresh human or rabbit blood in a tube containing an anticoagulant (e.g., citrate).

  • Red Blood Cell (RBC) Preparation: Centrifuge the blood to pellet the RBCs. Wash the pellet three times with sterile phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Sample Preparation: Prepare a 1 mg/mL suspension of the DOU-based system in PBS.

  • Incubation: Mix 100 µL of the nanoparticle suspension with 900 µL of the 2% RBC suspension. For controls, mix RBCs with PBS (negative control) and deionized water (positive control). Incubate all samples at 37°C for 3 hours with gentle agitation.[11]

  • Centrifugation: After incubation, centrifuge the samples to pellet intact RBCs and debris.

  • Quantification: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

Hemocompatibility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Collect Fresh Blood B Isolate & Wash Red Blood Cells (RBCs) A->B C Prepare DOU-System & Controls B->C D Incubate RBCs with DOU-System C->D H Assess Coagulation (e.g., PTT) C->H I Evaluate Platelet Activation C->I E Centrifuge to Pellet Intact RBCs D->E F Measure Hemoglobin in Supernatant E->F G Calculate % Hemolysis F->G InVivo_Safety_Workflow cluster_admin Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Endpoint Analysis A Administer DOU-System to Animal Models (e.g., IV) C Monitor Clinical Signs & Body Weight A->C D Collect Blood Samples Periodically A->D E Terminal Sacrifice & Organ Harvest A->E B Administer Vehicle to Control Group F Blood Chemistry & Hematology D->F H Cytokine Profiling (ELISA) D->H G Histopathology of Major Organs E->G

Sources

Comparative

A Comparative Guide to Drug Release Kinetics: Unraveling the Performance of Lipid-Based Carriers

For researchers, scientists, and drug development professionals, the selection of an appropriate drug delivery vehicle is a critical decision that profoundly impacts therapeutic efficacy. The kinetics of drug release fro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate drug delivery vehicle is a critical decision that profoundly impacts therapeutic efficacy. The kinetics of drug release from a carrier system governs the bioavailability, therapeutic window, and side-effect profile of a pharmaceutical agent. This guide provides an in-depth comparative analysis of the release kinetics from various lipid-based carriers, with a special focus on established systems like Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and Liposomes. We will also explore the potential, albeit currently undocumented, role of novel lipidic compounds such as 1,3-Dioctadecylurea in controlled drug release.

The Gatekeepers of Therapeutic Action: Understanding Drug Release Mechanisms

The manner in which a drug is liberated from its carrier is a complex interplay of physicochemical phenomena. For lipid-based systems, the primary mechanisms governing release are diffusion, erosion, and swelling of the lipid matrix. Often, a combination of these mechanisms dictates the overall release profile.

A typical release profile from many lipid-based carriers is biphasic, characterized by an initial "burst release" followed by a sustained release phase. The burst release is often attributed to the drug adsorbed on the carrier's surface, providing a rapid initial therapeutic concentration.[1] The subsequent sustained release is governed by the slower processes of diffusion through the lipid matrix and/or the gradual erosion of the carrier itself.[1]

cluster_0 Drug Release Mechanisms cluster_1 Resulting Release Profile Diffusion Diffusion (Fickian/Non-Fickian) Biphasic Biphasic Release Profile (Initial Burst + Sustained Release) Diffusion->Biphasic Sustained Phase Erosion Matrix Erosion Erosion->Biphasic Sustained Phase Swelling Polymer Swelling (for polymer-lipid hybrids) Swelling->Biphasic Sustained Phase (if applicable) Burst Burst Release (Surface Drug) Burst->Biphasic Initial Phase

Caption: Dominant mechanisms influencing the biphasic drug release from lipid-based carriers.

A Comparative Analysis of Prominent Lipid-Based Carriers

The choice of a lipid carrier is dictated by the physicochemical properties of the drug, the desired release profile, and the intended route of administration. Here, we compare the release kinetics of three widely studied lipid-based systems: Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and Liposomes.

Carrier TypeCompositionTypical Release ProfileKey Factors Influencing Release
Solid Lipid Nanoparticles (SLNs) Solid lipid matrixBiphasic: Initial burst followed by sustained release. Can exhibit prolonged release for weeks.[2]Drug solubility in the lipid, lipid matrix crystallinity, particle size, surfactant type.[1][3]
Nanostructured Lipid Carriers (NLCs) Blend of solid and liquid lipidsBiphasic, often with a more controlled and less pronounced burst release compared to SLNs.[4] Faster release than SLNs is possible.[5]Ratio of solid to liquid lipid, imperfections in the crystal lattice, drug partitioning between lipid phases.[5][6]
Liposomes Phospholipid bilayer(s) enclosing an aqueous coreVariable: Can be rapid or sustained depending on formulation. Release is influenced by membrane fluidity and permeability.Lipid composition (e.g., cholesterol content), bilayer fluidity, size, drug properties (hydrophilic vs. hydrophobic).[7][8]

The Curious Case of 1,3-Dioctadecylurea: A Potential but Unexplored Carrier

1,3-Dioctadecylurea is a long-chain urea derivative that is utilized in the pharmaceutical industry, primarily in organic synthesis and as a stabilizer in various formulations.[9] Its molecular structure, featuring long hydrophobic alkyl chains and a polar urea group, suggests properties that could be amenable to forming structured lipid-like matrices.

Theoretically, the long alkyl chains could form a solid lipid core capable of entrapping hydrophobic drugs, similar to SLNs. The urea group could engage in hydrogen bonding, potentially leading to a more ordered and stable matrix, which might, in turn, afford a slower, more controlled drug release. However, to date, there is a conspicuous absence of published scientific literature detailing the use of 1,3-Dioctadecylurea as a primary carrier for controlled drug release. While a related compound, 1,3-dicyclohexylurea, has been formulated as a nanosuspension to enhance its own delivery, this is a case of improving the solubility of the active agent itself, not its use as a carrier for other drugs.[10]

Further research is warranted to synthesize and characterize 1,3-Dioctadecylurea-based nanoparticles and to investigate their drug loading capacity and release kinetics. Such studies would be essential to determine if this compound holds any promise as a novel drug delivery vehicle.

Experimental Protocol: In Vitro Drug Release Study using the Dialysis Bag Method

The dialysis bag method is a widely employed technique for assessing the in vitro release of drugs from nanoparticulate carriers.[11] It relies on a semi-permeable membrane to separate the drug-loaded nanoparticles from the release medium.

cluster_0 Experimental Workflow: Dialysis Bag Method A 1. Preparation of Nanoparticle Suspension C 3. Loading of Suspension into Dialysis Bag A->C B 2. Hydration of Dialysis Membrane B->C D 4. Immersion in Release Medium (e.g., PBS at 37°C) C->D E 5. Agitation at a Constant Rate D->E F 6. Sampling from Release Medium at Predetermined Intervals E->F G 7. Replenishment with Fresh Medium F->G H 8. Quantification of Released Drug (e.g., by HPLC or UV-Vis) F->H G->E

Caption: Step-by-step workflow for the dialysis bag in vitro drug release assay.

Detailed Methodology:

  • Materials and Reagents:

    • Drug-loaded nanoparticle suspension

    • Dialysis membrane with an appropriate molecular weight cut-off (MWCO) to retain the nanoparticles while allowing free diffusion of the released drug.

    • Release medium (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

    • A vessel for the release medium (e.g., beaker or dissolution apparatus vessel)

    • A means of constant agitation (e.g., magnetic stirrer or overhead paddle)

    • Temperature control system (e.g., water bath or incubator)

    • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

  • Procedure:

    • Cut a suitable length of the dialysis membrane and hydrate it in the release medium for a specified period (e.g., 12 hours) to remove any preservatives and ensure proper permeability.[11]

    • Securely close one end of the dialysis bag with a clip.

    • Accurately pipette a known volume of the drug-loaded nanoparticle suspension into the dialysis bag and securely close the other end.

    • Place the sealed dialysis bag into a vessel containing a pre-heated (37°C) and known volume of the release medium.

    • Commence agitation at a constant rate to ensure sink conditions.

    • At predetermined time intervals, withdraw a small aliquot of the release medium for analysis.

    • Immediately replenish the withdrawn volume with an equal volume of fresh, pre-heated release medium to maintain a constant volume and sink conditions.

    • Analyze the collected samples to determine the concentration of the released drug.

    • Calculate the cumulative percentage of drug released at each time point.

Causality Behind Experimental Choices:

  • MWCO of the Dialysis Membrane: The choice of MWCO is critical. It must be small enough to retain the nanoparticles within the bag but large enough to not hinder the diffusion of the released drug. A membrane with an inappropriate MWCO can become the rate-limiting step, leading to an underestimation of the true release rate.

  • Sink Conditions: Maintaining sink conditions (i.e., the concentration of the drug in the release medium should not exceed 10-15% of its saturation solubility) is essential to ensure that the release is driven by the formulation's properties and not limited by the solubility of the drug in the medium.[12] The volume of the release medium and the periodic replenishment are key to maintaining these conditions.

  • Agitation: Agitation is necessary to ensure a uniform concentration of the released drug in the medium and to minimize the thickness of the unstirred water layer around the dialysis bag, which can act as an additional diffusion barrier.

Mathematical Modeling of Release Kinetics

To quantitatively compare the release profiles and to elucidate the underlying release mechanisms, the experimental data are often fitted to various mathematical models.[13]

ModelEquationDescription
Zero-Order Qt = Q0 + K0tThe drug release rate is independent of its concentration.
First-Order log Qt = log Q0 + (K1t)/2.303The drug release rate is dependent on the concentration of the drug remaining in the carrier.
Higuchi Qt = KHt1/2Describes drug release from a matrix system based on Fickian diffusion.
Korsmeyer-Peppas Mt/ M∞ = KtnDescribes drug release from a polymeric system. The release exponent 'n' provides insight into the release mechanism.
Weibull m = 1 - exp[-(t - Ti)b/a]An empirical model that can be applied to various release profiles.[14]

Where Qt is the amount of drug released at time t, Q0 is the initial amount of drug, Mt/M∞ is the fraction of drug released at time t, and K represents the release rate constant for each model.

By fitting the experimental data to these models, the model that best describes the release profile (indicated by the highest coefficient of determination, R²) can be identified, providing valuable insights into the drug release mechanism.

Conclusion

The selection of an appropriate lipid-based carrier is a multifaceted decision that requires a thorough understanding of the desired drug release kinetics. While SLNs, NLCs, and liposomes are well-characterized systems with a wealth of available data, the potential of novel excipients like 1,3-Dioctadecylurea remains to be explored. This guide has provided a framework for a comparative analysis of established carriers and has outlined a robust experimental protocol for generating the necessary data to evaluate novel systems. By combining rigorous experimental design with insightful mathematical modeling, researchers can make informed decisions to optimize drug delivery and enhance therapeutic outcomes.

References

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  • Dudhipala, N., & Janga, K. Y. (2017). Comparative study of oral lipid nanoparticle formulations (LNFs) for chemical stabilization of antitubercular drugs: physicochemical and cellular evaluation. Journal of drug targeting, 25(8), 735–745. [Link]

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Validation

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 1,3-Dioctadecylurea Characterization

Introduction: The Critical Role of 1,3-Dioctadecylurea in Pharmaceutical Development 1,3-Dioctadecylurea (C₃₇H₇₆N₂O, MW: 565.01 g/mol ) is a long-chain, lipid-like molecule increasingly utilized in advanced drug delivery...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of 1,3-Dioctadecylurea in Pharmaceutical Development

1,3-Dioctadecylurea (C₃₇H₇₆N₂O, MW: 565.01 g/mol ) is a long-chain, lipid-like molecule increasingly utilized in advanced drug delivery systems.[1][2] Its utility as a lipid excipient, for instance in the formation of solid lipid nanoparticles (SLNs) or as a stabilizer, hinges on its precise physicochemical properties.[2] For researchers and drug development professionals, the comprehensive characterization of this molecule is not merely a procedural step but a foundational requirement for ensuring product safety, stability, and efficacy. Purity, identity, polymorphism, and thermal stability are critical quality attributes (CQAs) that directly influence the performance of the final drug product.

This guide eschews a simple recitation of methods. Instead, it provides an in-depth, integrated strategy for the robust characterization of 1,3-Dioctadecylurea, emphasizing the principle of analytical cross-validation. By employing a suite of orthogonal techniques, we create a self-validating system where the strengths of one method compensate for the limitations of another, yielding an unambiguous and comprehensive profile of the material.

Pillar 1: The Principle of Orthogonal Cross-Validation

Analytical cross-validation is the process of using multiple, distinct analytical methods to measure the same attribute. The core principle is that these methods should be "orthogonal," meaning their measurement principles are fundamentally different. For instance, separating a substance by polarity (HPLC) is orthogonal to identifying it by molecular vibration (FTIR). This approach significantly reduces the probability of overlooking impurities or misinterpreting data, as it is highly unlikely that different analytical techniques will be susceptible to the same interferences or errors.

A Purity Assay HPLC HPLC-ELSD (Polarity-based) A->HPLC Cross-Validate GC GC-MS (Volatility-based) A->GC Cross-Validate B Structural ID FTIR FTIR (Vibrational) B->FTIR Cross-Validate NMR NMR (Magnetic Resonance) B->NMR Cross-Validate MS Mass Spec (Mass/Charge) B->MS Cross-Validate C Thermal Profile DSC DSC (Thermal Transition) C->DSC Cross-Validate TGA TGA (Mass Loss) C->TGA Cross-Validate

Caption: Orthogonal approach to cross-validating key attributes of 1,3-Dioctadecylurea.

Pillar 2: Chromatographic Techniques for Purity and Quantification

Chromatography is the cornerstone for assessing the purity of 1,3-Dioctadecylurea. Its primary function is to separate the main compound from any process-related impurities or degradation products.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Expertise & Experience: 1,3-Dioctadecylurea lacks a significant UV-absorbing chromophore, rendering standard HPLC-UV detection ineffective. The ideal alternative is a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). These detectors are sensitive to any non-volatile analyte, making them perfectly suited for lipid-like molecules.[3][4] The method's strength lies in its ability to quantify purity as a percentage of the total peak area and to detect even minor impurities.

Experimental Protocol: HPLC-ELSD for Purity Assessment

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and an ELSD.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a robust starting point.

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile/Methanol (90:10 v/v)

  • Gradient Program:

    • Start at 80% B, ramp to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 80% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in Tetrahydrofuran (THF) or Chloroform at a concentration of approximately 1 mg/mL.

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow (Nitrogen): 1.5 SLM (Standard Liters per Minute).

  • Validation: The method must be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[5][6]

Pillar 3: Spectroscopic Techniques for Identity and Structural Elucidation

While chromatography indicates purity, spectroscopy provides definitive proof of identity. It confirms that the primary peak observed is, in fact, 1,3-Dioctadecylurea.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and powerful technique for confirming the presence of key functional groups. For 1,3-Dioctadecylurea, we expect to see characteristic absorptions for the urea moiety and the long alkyl chains. The absence of unexpected peaks provides evidence against the presence of certain impurities (e.g., residual starting materials). The spectrum of a urea derivative is characterized by strong N-H and C=O stretching vibrations.[7][8][9]

Key Expected FTIR Absorptions:

  • ~3330 cm⁻¹: N-H stretching vibrations.

  • ~2920 & ~2850 cm⁻¹: Asymmetric and symmetric C-H stretching of the long alkyl (octadecyl) chains.

  • ~1630 cm⁻¹: C=O stretching (Amide I band).

  • ~1570 cm⁻¹: N-H bending (Amide II band).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Sample Preparation: Place a small amount of the solid 1,3-Dioctadecylurea powder directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Analysis: Compare the resulting spectrum against a reference standard or theoretical predictions to confirm the presence of all characteristic peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for unambiguous structural elucidation. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. The chemical shifts, splitting patterns, and integrations in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C spectrum, provide definitive proof of structure.

Expected NMR Signals (in CDCl₃):

  • ¹H NMR:

    • A triplet around 0.88 ppm (terminal -CH₃ groups).

    • A large, broad multiplet around 1.25 ppm (internal -CH₂- groups of the alkyl chains).

    • A multiplet around 3.1-3.2 ppm (-CH₂- groups adjacent to the nitrogen atoms).

    • A broad signal for the N-H protons (chemical shift can vary).

  • ¹³C NMR:

    • A signal for the carbonyl carbon (C=O) around 158-160 ppm.[10]

    • Multiple signals for the alkyl chain carbons between ~14 ppm and ~41 ppm.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of 1,3-Dioctadecylurea in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H Acquisition: Acquire standard proton spectra with sufficient scans to achieve a good signal-to-noise ratio.

  • ¹³C Acquisition: Acquire proton-decoupled carbon spectra. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Analysis: Integrate the ¹H signals and assign all peaks in both spectra to the corresponding atoms in the molecular structure.

Mass Spectrometry (MS)

Expertise & Experience: MS provides an exact measurement of the molecular weight, serving as a final confirmation of the molecular formula.[11] High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition (C₃₇H₇₆N₂O).

Experimental Protocol: ESI-MS

  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source, often coupled to an LC system (LC-MS).

  • Sample Infusion: The sample, dissolved in a suitable solvent like methanol with a trace of formic acid, can be directly infused or injected via the LC system.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺ at m/z 566.0.

  • Data Analysis: Verify that the measured mass of the most abundant isotope matches the calculated exact mass of C₃₇H₇₆N₂O.

Pillar 4: Thermal Analysis for Physicochemical Stability

The thermal behavior of 1,3-Dioctadecylurea is a critical parameter, influencing manufacturing processes (e.g., melt-based formulations) and the stability of the final product.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is a powerful technique for studying the thermal transitions of materials like lipids.[12][13][14] It precisely measures the melting point (Tₘ), which is a key indicator of purity (impurities typically broaden and depress the melting peak). It can also reveal polymorphism—the existence of different crystalline forms—which can have profound effects on solubility and stability.

Experimental Protocol: DSC for Thermal Profile

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as the reference.

  • Thermal Program:

    • Equilibrate at 25°C.

    • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above its melting point (e.g., 150°C).

    • A nitrogen purge is used to maintain an inert atmosphere.

  • Data Analysis: Determine the onset temperature and peak maximum of the melting endotherm. The literature value for the melting point is 110-112°C.[1] Calculate the enthalpy of fusion (ΔHfus) from the peak area. A sharp peak with a high enthalpy value is indicative of a highly crystalline, pure material.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature. This analysis determines the thermal stability and decomposition profile of 1,3-Dioctadecylurea, identifying the temperature at which it begins to degrade. This information is vital for setting appropriate temperature limits during manufacturing and storage.

Experimental Protocol: TGA for Decomposition Profile

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Thermal Program: Heat the sample from ambient temperature to an elevated temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

Data Synthesis: A Cross-Validated Comparison

No single technique provides the complete picture. The true power of this approach lies in synthesizing the data from all orthogonal methods.

Analytical Technique Primary Information Provided Key Strengths Key Limitations
HPLC-ELSD Purity, Quantification of ImpuritiesHigh precision and accuracy for purity assessment.[5]Provides no structural information; requires non-volatile analytes.
FTIR Spectroscopy Functional Group IdentityRapid, non-destructive, provides a molecular "fingerprint".Not suitable for quantification; complex mixtures can be difficult to interpret.
NMR Spectroscopy Unambiguous Molecular StructureProvides definitive structural confirmation and can be used for quantification (qNMR).Lower sensitivity than MS; requires higher sample amounts.
Mass Spectrometry Molecular Weight, Elemental FormulaExtremely high sensitivity and mass accuracy.[15]Isomers can be difficult to distinguish without fragmentation (MS/MS).
DSC Melting Point, Purity, PolymorphismHighly accurate for thermal transitions and purity estimation.[12][16]Destructive; thermal history can affect results.
TGA Thermal Stability, Decomposition ProfileDirectly measures thermal decomposition points.Does not identify decomposition products.

Integrated Workflow for Complete Characterization

The following workflow illustrates a logical sequence for the comprehensive analysis and cross-validation of a new batch of 1,3-Dioctadecylurea.

Start Sample Received: 1,3-Dioctadecylurea (New Batch) Initial_ID Initial Identity Check: FTIR Spectroscopy Start->Initial_ID Decision1 Match Reference? Initial_ID->Decision1 Purity_Quant Purity & Impurity Profile: HPLC-ELSD Decision2 Purity > 99.5%? Purity_Quant->Decision2 Thermal_Screen Thermal Properties: DSC & TGA Decision3 Sharp Melt at ~111°C? Stable > 200°C? Thermal_Screen->Decision3 Decision1->Purity_Quant Yes Investigation Out of Specification (OOS) Investigation Required Decision1->Investigation No Decision2->Thermal_Screen Yes Decision2->Investigation No Definitive_ID Definitive Structural Confirmation: NMR (¹H, ¹³C) & HRMS Decision3->Definitive_ID Yes Decision3->Investigation No Decision4 Structure Confirmed? Definitive_ID->Decision4 Final_Report Generate Certificate of Analysis: Batch Released Decision4->Final_Report Yes Decision4->Investigation No

Caption: A comprehensive workflow for the cross-validation and characterization of 1,3-Dioctadecylurea.

References

  • Lewis, R. N. A. H., & McElhaney, R. N. (2007). Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. Methods in Molecular Biology, 400, 171–195. [Link]

  • McElhaney, R. N. (1982). The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes. Chemistry and Physics of Lipids, 30(2-3), 229–259. [Link]

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  • BioLab FCT-NOVA. (2021, March 26). BioLab Webinar: Differential Scanning Calorimetry. YouTube. [Link]

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  • PubChemLite. (n.d.). 1,3-dioctadecylurea (C37H76N2O). PubChemLite. [Link]

  • Li, Y., et al. (2020). 1H NMR determination of 1,3-dicyclohexylurea, glutaric acid and triethylamine in medical four-arm poly(ethylene glycol). RSC Advances, 10(1), 1-8. [Link]

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Comparative

A Comparative Guide to the Cytotoxicity Profile of 1,3-Dioctadecylurea for Biomedical Applications

In the landscape of biomedical innovation, the development of novel drug delivery systems is paramount. Among the myriad of excipients being explored, lipid-based molecules are of significant interest due to their biocom...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of biomedical innovation, the development of novel drug delivery systems is paramount. Among the myriad of excipients being explored, lipid-based molecules are of significant interest due to their biocompatibility and ability to encapsulate therapeutic agents. This guide provides an in-depth analysis of the cytotoxicity profile of 1,3-Dioctadecylurea, a long-chain urea derivative with potential applications in pharmaceutical formulations.[1] Through a comparative lens, we will assess its performance against two widely used biomedical polymers: Stearic Acid, a saturated fatty acid, and Polyethylene Glycol (PEG), a polyether compound.

This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed experimental protocols to support the rational selection of excipients in formulation development.

Introduction to 1,3-Dioctadecylurea and the Imperative of Cytotoxicity Profiling

1,3-Dioctadecylurea is a synthetic, long-chain saturated lipid molecule. Its structure, featuring two 18-carbon alkyl chains linked by a urea group, imparts a highly lipophilic character, making it a candidate for applications such as a stabilizer in formulations.[1] Before any biomaterial can be considered for clinical application, a thorough evaluation of its interaction with biological systems is essential. Cytotoxicity testing, a critical component of this evaluation, provides fundamental insights into a material's potential to cause cell damage or death.[2]

The International Organization for Standardization (ISO) provides a framework for these assessments in ISO 10993-5, which outlines the standards for in vitro cytotoxicity testing of medical devices and their component materials.[3][4][5] A favorable cytotoxicity profile is a primary indicator of biocompatibility and a prerequisite for further preclinical development.

While public databases do not classify 1,3-Dioctadecylurea as a hazardous substance under the Globally Harmonized System (GHS), this classification is insufficient for its validation in biomedical applications. A detailed, data-driven assessment is necessary to establish its safety profile.

Experimental Design for Comprehensive Cytotoxicity Assessment

To rigorously assess the cytotoxicity of 1,3-Dioctadecylurea and its comparators, a multi-faceted experimental approach is required. This involves the selection of appropriate cell lines, a range of cytotoxic assays that probe different aspects of cellular health, and a well-defined concentration gradient of the test materials.

Rationale for Cell Line Selection

The choice of cell lines is critical for obtaining relevant and translatable data. For a broad assessment, a panel of cell lines representing different tissue types is recommended. A typical panel might include:

  • Fibroblasts (e.g., L929 or 3T3): These are commonly used in biocompatibility testing as they represent connective tissue, which is often in contact with implanted devices or systemically delivered formulations.

  • Epithelial Cells (e.g., A549 - lung, or HaCaT - skin): These cells form barriers in the body and are relevant for assessing the effects of materials that may come into contact with these surfaces.

  • Cancer Cell Lines (e.g., HeLa - cervical cancer, or MCF-7 - breast cancer): While often used for efficacy studies of anticancer drugs, they can also provide valuable information on the general cytotoxic potential of a compound.

Foundational Cytotoxicity Assays

No single assay can provide a complete picture of cytotoxicity. Therefore, a combination of assays that measure different cellular endpoints is essential for a robust assessment.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6]

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[7]

The following diagram illustrates the workflow for a comprehensive in vitro cytotoxicity assessment.

Cytotoxicity_Workflow General Workflow for In Vitro Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_material Prepare Test Material Stock Solutions (1,3-Dioctadecylurea, Stearic Acid, PEG) treatment Treat Cells with Serial Dilutions of Test Materials prep_material->treatment prep_cells Seed Cells in 96-well Plates prep_cells->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay read_absorbance Measure Absorbance (Spectrophotometer) mtt_assay->read_absorbance ldh_assay->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50 compare Compare Cytotoxicity Profiles calc_ic50->compare caption Workflow for cytotoxicity assessment.

Comparative Cytotoxicity Profiles

Based on available literature and the chemical nature of the compounds, we can project and compare their cytotoxicity profiles.

1,3-Dioctadecylurea: An Expected Profile

Given its long, saturated alkyl chains and the general biocompatibility of lipid-based excipients, 1,3-Dioctadecylurea is anticipated to exhibit low cytotoxicity.[8][][10] Similar to other solid lipid nanoparticle components, it is likely to be well-tolerated by cells at concentrations relevant for its use as an excipient.[11][12] However, at very high concentrations, the lipophilic nature of the molecule could potentially disrupt cell membranes, leading to cytotoxicity.

Stearic Acid: A Known Comparator

Stearic acid, an 18-carbon saturated fatty acid, has been shown to exhibit dose-dependent cytotoxicity in various cell lines.[13] Some studies indicate that it can induce apoptosis, or programmed cell death, in preadipocytes.[14][15] The concentrations at which stearic acid shows toxicity are important to consider in the context of its use in drug formulations.[13]

Polyethylene Glycol (PEG): The Role of Molecular Weight

PEG is a widely used polymer in biomedical applications, known for its biocompatibility. However, its cytotoxicity is dependent on its molecular weight and concentration.[16] Lower molecular weight PEGs can be cytotoxic at high concentrations, while higher molecular weight PEGs are generally considered safe.[16][17]

The following table summarizes the expected and known cytotoxicity profiles of these three materials.

Feature1,3-Dioctadecylurea (Expected)Stearic Acid (Known)Polyethylene Glycol (PEG) (Known)
Primary Cytotoxic Mechanism Membrane disruption at high concentrationsInduction of apoptosis, membrane effectsOsmotic stress, cellular dehydration (at high concentrations of low MW PEGs)
Expected IC50 Range High (low toxicity)Moderate to high, cell-line dependentHigh (low toxicity), dependent on molecular weight
Key Influencing Factors Concentration, formulationConcentration, cell typeMolecular weight, concentration

The following diagram illustrates the relationship between the chemical structures of the compared materials and their likely interaction with a cell.

Cytotoxicity_Comparison Comparative Cytotoxicity Logic cluster_compounds Test Compounds cluster_interaction Cellular Interaction cluster_outcomes Cytotoxicity Endpoints dou 1,3-Dioctadecylurea (Long-chain lipid) cell Mammalian Cell dou->cell Expected low interaction at low concentrations sa Stearic Acid (Fatty Acid) sa->cell Potential for apoptosis induction peg Polyethylene Glycol (Polymer) peg->cell MW-dependent effects metabolism Metabolic Activity (MTT Assay) cell->metabolism membrane Membrane Integrity (LDH Assay) cell->membrane apoptosis Apoptosis cell->apoptosis caption Comparative cytotoxicity logic.

Detailed Experimental Protocols

For the purpose of providing a self-validating system, detailed protocols for the MTT and LDH assays are provided below. These are based on standard laboratory procedures.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[18]

  • Treatment: Prepare serial dilutions of 1,3-Dioctadecylurea, Stearic Acid, and PEG in cell culture medium. Remove the old medium from the cells and add 100 µL of the test solutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[19]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[20]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[21][22]

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[23]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7][23]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[23]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from a positive control (cells treated with a lysis buffer).

Conclusion and Future Directions

This guide provides a comprehensive framework for assessing the cytotoxicity profile of 1,3-Dioctadecylurea for biomedical applications. Based on its chemical structure as a long-chain lipid, it is hypothesized to have a favorable safety profile with low cytotoxicity, particularly when compared to materials like stearic acid which has known pro-apoptotic effects in certain contexts.

The provided experimental protocols for MTT and LDH assays offer a robust starting point for researchers to generate the necessary data to validate this hypothesis. A thorough understanding of the cytotoxic potential of 1,3-Dioctadecylurea is a critical step in its journey from a promising candidate to a trusted component in next-generation drug delivery systems. Future studies should focus on conducting these experiments across a diverse range of cell lines and also consider chronic exposure and more complex 3D cell culture models to better mimic in vivo conditions.

References

  • Low cytotoxicity of solid lipid nanoparticles in in vitro and ex vivo lung models. PubMed. Available at: [Link]

  • Fatty acid composition of normal and malignant cells and cytotoxicity of stearic, oleic and sterculic acids in vitro. PubMed. Available at: [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. Available at: [Link]

  • Cytotoxicity study of polyethylene glycol derivatives. RSC Publishing. Available at: [Link]

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  • MTT Assay for Nanoparticle Cytotoxicity Assessment. Protocol Builder - Medic Tech. Available at: [Link]

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  • LDH cytotoxicity assay. Protocols.io. Available at: [Link]

  • Dietary Stearic Acid Leads to a Reduction of Visceral Adipose Tissue in Athymic Nude Mice. PLOS ONE. Available at: [Link]

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  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. Available at: [Link]

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  • Cytotoxicity of iron oxide nanoparticles made from the thermal decomposition of organometallics and aqueous phase transfer with Pluronic F127. PMC. Available at: [Link]

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Validation

A Comparative Study of Thermal and Mechanical Stability of Different Urea-Based Organogels

Introduction Urea-based organogels, a fascinating class of soft materials, are formed by the self-assembly of low molecular weight gelators (LMWGs) in organic solvents.[1] The remarkable ability of these gelators to immo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Urea-based organogels, a fascinating class of soft materials, are formed by the self-assembly of low molecular weight gelators (LMWGs) in organic solvents.[1] The remarkable ability of these gelators to immobilize large volumes of liquid has led to their application in diverse fields, including drug delivery, environmental remediation, and materials science.[2][3] The stability of these gels under varying thermal and mechanical stresses is a critical parameter that dictates their performance and applicability. This guide provides a comprehensive comparison of the thermal and mechanical stability of different classes of urea-based organogels, supported by experimental data and an in-depth analysis of the underlying structure-property relationships.

The formation of a stable organogel is primarily driven by non-covalent interactions, with hydrogen bonding playing a pivotal role in the self-assembly of urea-based gelators.[4][5] The urea moiety, with its two N-H protons and a carbonyl oxygen, acts as a versatile hydrogen bonding unit, facilitating the formation of one-dimensional fibrillar networks that entangle to create a three-dimensional gel matrix.[4] The geometry and strength of this network, and consequently the gel's stability, are highly dependent on the molecular architecture of the gelator.

This guide will delve into a comparative analysis of different urea-based organogelators, focusing on how variations in the number of urea groups, the nature of the spacer, and the presence of peripheral substituents influence their thermal and mechanical properties.

The Crucial Role of the Urea Moiety: A Comparison with Carbamate-Based Gelators

To appreciate the unique properties of urea-based organogels, it is insightful to compare them with their carbamate-based counterparts. The key difference lies in the hydrogen bonding capability of the core functional group. The urea group possesses an additional N-H bond compared to the carbamate group, which allows for the formation of a more extensive and robust hydrogen-bonding network. This structural advantage translates into superior gelation efficiency and stability for urea-based systems.

ParameterUrea-Based OrganogelatorsCarbamate-Based OrganogelatorsRationale
Minimum Gelation Concentration (MGC) Generally lowerGenerally higherThe stronger and more extensive hydrogen bonding in urea-based systems allows for the formation of a stable gel network at lower concentrations.
Gel-to-Sol Transition Temperature (Tgel) Generally higherGenerally lowerThe enhanced hydrogen bonding network in urea-based gels requires more thermal energy to disrupt, resulting in higher melting temperatures.
Mechanical Strength (Storage Modulus, G') Generally higherGenerally lowerThe denser and more interconnected fibrillar network formed by urea-based gelators leads to mechanically stronger gels.

This table summarizes the general performance differences between urea and carbamate organogelators.

Comparative Analysis of Urea-Based Organogelators

The stability of urea-based organogels can be finely tuned by modifying the molecular structure of the gelator. This section explores the impact of the number of urea functionalities, the nature of the spacer group, and the influence of peripheral substituents on the thermal and mechanical properties of the resulting gels.

The Influence of the Number of Urea Groups: Mono-, Bis-, and Tris-Urea Systems

The number of urea groups within a gelator molecule significantly impacts its self-assembly behavior and the resulting gel's stability.

  • Mono-urea organogelators , the simplest class, can form gels, but often require higher concentrations and may exhibit lower thermal and mechanical stability compared to their multi-urea counterparts.

  • Bis-urea organogelators are the most extensively studied class and are known for their excellent gelation ability in a wide range of organic solvents.[3][6] The presence of two urea groups allows for the formation of strong, directional hydrogen bonds, leading to well-defined fibrillar networks.

  • Tris-urea organogelators , with their C3-symmetrical structure, can form even more complex and interconnected networks, often resulting in gels with exceptional thermal and mechanical stability.[7]

The Role of the Spacer Group in Bis-Urea Organogelators

The spacer group that connects the urea moieties in bis-urea organogelators plays a critical role in determining the flexibility, geometry, and packing of the gelator molecules, which in turn influences the gel's properties.

Spacer TypeKey CharacteristicsImpact on Gel Stability
Aliphatic Spacers Flexible, can adopt various conformations. The length of the alkyl chain (odd-even effect) can influence packing and gel stability.[8]Longer chains can enhance van der Waals interactions, contributing to stability. The odd-even effect can lead to significant differences in gelation ability.[8]
Aromatic Spacers Rigid and planar, can promote π-π stacking interactions in addition to hydrogen bonding.The combination of hydrogen bonding and π-π stacking often leads to highly stable and rigid gels.
Bulky/Sterically Hindered Spacers Can introduce steric hindrance that influences the packing of the gelator molecules.[9]Steric hindrance can sometimes disrupt efficient packing and lead to weaker gels. However, in some cases, it can promote the formation of fibrous aggregates over crystalline precipitates, leading to effective gelation.[9]
The Impact of Peripheral Substituents

The nature of the substituents on the periphery of the urea-based gelator molecule can significantly modulate its solubility, self-assembly, and the final properties of the organogel.

A study on a family of urea-based low molecular weight organogelators with different tolyl substituent positions (ortho, meta, and para) demonstrated the profound impact of this subtle structural change on gelation properties.[1]

Gelator (Substituent Position)Gel Melting Temperature (Tgel) in Pump Oil (°C)Mechanical Properties (in Pump Oil)
Gelator 4 (ortho) Higher TgelMore liquid-like, lower physical stability
Gelator 5 (meta) ~72 °CPhysically tougher gel, higher yield stress and G'
Gelator 6 (para) Lower Tgel than Gelator 4Solid-like behavior, physically tough gel

This table presents a comparative summary of the thermal and mechanical properties of three urea-based organogelators with different tolyl substituent positions, as reported in a study by Rudden et al.[1]

These results highlight that a simple change in the substituent position can dramatically alter the balance between thermal and mechanical stability. Gelator 4, with the ortho-tolyl group, forms gels that are more resistant to melting but are mechanically weaker. In contrast, gelators 5 and 6, with meta and para substituents, form physically more robust gels, albeit with lower melting temperatures.[1] This trade-off is likely due to differences in the molecular packing and the resulting fibrillar network architecture.

Experimental Protocols

To ensure the reproducibility and accuracy of the characterization of urea-based organogels, standardized experimental protocols are essential.

Rheological Characterization

Rheology is a powerful tool to quantify the mechanical properties of organogels, providing insights into their network strength and viscoelastic behavior.

Workflow for Rheological Analysis

G cluster_prep Sample Preparation cluster_analysis Rheological Measurements prep1 Dissolve gelator in solvent with heating prep2 Cool to room temperature to form gel prep1->prep2 prep3 Equilibrate for 24 hours prep2->prep3 analysis1 Strain Sweep (Determine Linear Viscoelastic Region - LVER) prep3->analysis1 Load sample onto rheometer analysis2 Frequency Sweep (at constant strain within LVER) analysis1->analysis2 analysis3 Temperature Ramp (Determine Tgel) analysis1->analysis3

Workflow for rheological characterization of organogels.

Step-by-Step Protocol for Rheological Measurements:

  • Sample Preparation:

    • Accurately weigh the gelator and solvent into a vial.

    • Heat the mixture until the gelator is completely dissolved.

    • Allow the solution to cool to room temperature undisturbed to form the gel.

    • Let the gel equilibrate for at least 24 hours before measurement.

  • Strain Sweep:

    • Load the sample onto the rheometer.

    • Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Frequency Sweep:

    • Set the strain to a value within the LVER.

    • Perform a frequency sweep to measure G' and G'' as a function of frequency. For a true gel, G' should be greater than G'' and relatively independent of frequency.

  • Temperature Ramp:

    • Apply a controlled heating ramp to the sample while monitoring G' and G''.

    • The gel-to-sol transition temperature (Tgel) is often identified as the temperature at which G' and G'' crossover (G' = G'').

Thermal Analysis using Differential Scanning Calorimetry (DSC)

DSC is a key technique for determining the thermal transitions of organogels, particularly the gel melting temperature (Tgel).

Workflow for DSC Analysis

G cluster_prep Sample Preparation cluster_analysis DSC Measurement prep1 Accurately weigh gel into a DSC pan prep2 Hermetically seal the pan analysis1 Place sample and reference pans in DSC cell prep2->analysis1 analysis2 Equilibrate at starting temperature analysis1->analysis2 analysis3 Apply a controlled heating ramp analysis2->analysis3 analysis4 Record heat flow vs. temperature analysis3->analysis4

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,3-Dioctadecylurea

This guide provides a detailed, safety-first framework for the proper disposal of 1,3-Dioctadecylurea (CAS No. 16733-31-8), tailored for researchers, scientists, and professionals in drug development and laboratory envir...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, safety-first framework for the proper disposal of 1,3-Dioctadecylurea (CAS No. 16733-31-8), tailored for researchers, scientists, and professionals in drug development and laboratory environments. Our objective is to move beyond mere compliance, embedding principles of environmental stewardship and operational safety into every step. The procedures outlined herein are designed to be self-validating, ensuring that safety and regulatory adherence are systematically achieved.

Core Principles: Hazard Assessment and Waste Characterization

Proper disposal is fundamentally guided by the intrinsic properties and potential hazards of a chemical. 1,3-Dioctadecylurea is a large, solid organic molecule characterized by two C18 alkyl chains, making it waxy and practically insoluble in water.

A thorough review of available Safety Data Sheets (SDS) indicates that 1,3-Dioctadecylurea is not classified as a hazardous substance for transport and lacks comprehensive ecological toxicity data.[1] However, the absence of data is not an indication of absence of risk. Therefore, the guiding principle is to prevent its release into the environment. Discharging it into sewer systems is strictly prohibited as it can lead to contamination of waterways and potential blockages.[1] The most responsible approach is to manage all 1,3-Dioctadecylurea waste through a licensed chemical waste stream.

Table 1: Key Safety & Handling Parameters for 1,3-Dioctadecylurea

ParameterSummary InformationRationale & Impact on Disposal
Physical State Solid, waxy powder/flakes.Requires collection as a solid waste. Care must be taken to avoid generating dust during handling.[2]
GHS Hazard Classification Not classified as a hazardous substance.While not officially hazardous, it must be treated as a chemical waste, not regular trash, to prevent environmental release.
Solubility Insoluble in water.Prohibits sewer disposal. It will not break down in wastewater treatment and can persist in the environment.[1]
Environmental Hazards No specific data available for aquatic toxicity.[1]The lack of data necessitates a precautionary approach. Disposal should be handled by professionals to prevent unknown long-term environmental effects.
Primary Disposal Route Controlled incineration or licensed chemical destruction plant.[1]This ensures complete destruction of the compound, preventing environmental accumulation. Landfilling is a less preferred option.[3]

Standard Operating Protocol for Disposal

This protocol provides a step-by-step methodology for the routine collection and disposal of 1,3-Dioctadecylurea waste generated in a laboratory setting.

Step 2.1: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure appropriate PPE is worn. This is the first line of defense against accidental exposure.

  • Eye Protection: Wear safety goggles with side-shields.[1]

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A fully buttoned lab coat is mandatory.

Step 2.2: Waste Segregation and Collection

The integrity of waste streams is paramount. Cross-contamination can create unforeseen hazards and complicate the disposal process.[4]

  • Designate a Waste Container: Use a clearly marked, dedicated container for 1,3-Dioctadecylurea solid waste. A wide-mouth, sealable plastic or glass container is ideal to facilitate easy transfer and minimize dust.

  • Collect at Source: Collect all solid waste, including any product that is off-specification, expired, or residual, directly into this container.

  • Avoid Mixing: Do not mix 1,3-Dioctadecylurea with other waste streams such as solvents (halogenated or non-halogenated), acids, bases, or sharps.[4][5]

Step 2.3: Containerization and Labeling

Proper labeling is a critical safety and compliance requirement. An unlabeled container is an unknown risk.

  • Attach a Waste Label: As soon as the first particle of waste is added, affix a "Dangerous Waste" or "Hazardous Waste" label as required by your institution's EHS department.[6]

  • Complete Information: Using a permanent marker, clearly write the full chemical name: "1,3-Dioctadecylurea ". Do not use abbreviations.[4] Include the date of accumulation.

  • Keep Closed: The container must be securely sealed at all times, except when actively adding waste.[4]

Step 2.4: On-Site Accumulation and Disposal
  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area. This area should be away from general lab traffic and incompatible materials.[6]

  • Request Pickup: Once the container is full, or if it is no longer being used, complete a chemical waste collection request form as per your institutional procedures. Your Environmental Health & Safety (EHS) department will manage the final disposal, which is typically through a licensed chemical incinerator.[6][7]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste related to 1,3-Dioctadecylurea, from generation to final disposal.

G Disposal Workflow for 1,3-Dioctadecylurea start Waste Generation (1,3-Dioctadecylurea) is_pure Is the waste pure solid 1,3-Dioctadecylurea? start->is_pure collect_solid 1. Use PPE. 2. Collect in a dedicated,    labeled waste container. is_pure->collect_solid Yes mixed_waste Is it mixed with a hazardous solvent or chemical? is_pure->mixed_waste No store_waste Store sealed container in a Satellite Accumulation Area. collect_solid->store_waste mixed_waste->collect_solid No (e.g., contaminated wipes) handle_mixed Consult EHS. Dispose of as mixed hazardous waste, following protocol for the most hazardous component. mixed_waste->handle_mixed Yes handle_mixed->store_waste request_pickup Request pickup by Environmental Health & Safety (EHS). store_waste->request_pickup

Caption: Decision workflow for handling 1,3-Dioctadecylurea waste.

Management of Contaminated Materials and Containers

Grossly Contaminated Labware

Disposable items such as weighing paper, gloves, or paper towels that are grossly contaminated with 1,3-Dioctadecylurea should be disposed of as solid chemical waste. Place them in the same dedicated, labeled container as the pure chemical.

Decontamination of Empty Containers

Empty containers that once held 1,3-Dioctadecylurea must be properly decontaminated before they can be recycled or disposed of as regular trash.[5][8]

  • Mechanical Removal: Scrape out as much of the residual solid as possible. The collected residue is chemical waste and must go into the dedicated waste container.

  • Solvent Rinse (Triple Rinse): Rinse the container three times with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol). The solvent rinsate is now a chemical waste.

  • Collect Rinsate: Collect all solvent rinsate in a separate, properly labeled "Non-Halogenated Solvent Waste" container for EHS pickup.

  • Final Disposal: Once decontaminated, deface or remove the original product label.[8] The container can now be disposed of in the regular laboratory trash or recycling.

References

  • Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University. Retrieved from [Link]

  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University Environmental Health and Safety. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024). National Science Teaching Association. Retrieved from [Link]

  • Standard Operating Procedure for Urea. (n.d.). Washington State University. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Safety Data Sheet for 1,3-dimethyl-1,3-diphenylurea. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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